Product packaging for 4-Azaindole(Cat. No.:CAS No. 272-49-1)

4-Azaindole

Numéro de catalogue: B1209526
Numéro CAS: 272-49-1
Poids moléculaire: 118.14 g/mol
Clé InChI: XWIYUCRMWCHYJR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Azaindole (CAS 272-49-1), also known as 1H-Pyrrolo[3,2-b]pyridine, is a high-purity (≥98%) heterocyclic compound with a molecular formula of C7H6N2 and a molecular weight of 118.14 g/mol. This biochemical reagent serves as a fundamental building block in organic synthesis and medicinal chemistry research. Its mechanism of action involves participating in diverse chemical reactions, including nucleophilic substitution, electrophilic aromatic substitution, and metal-catalyzed cross-coupling reactions. In these processes, this compound can act as a nucleophile, electrophile, or ligand, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. The unique structure of this compound makes it a valuable precursor for constructing complex molecular architectures. It is widely used as a key intermediate in the preparation of various agrochemicals, pharmaceuticals, and materials. Recent advanced research highlights its significant potential in discovering novel therapeutic agents. For instance, novel this compound derivatives have been identified as potent and selective inhibitors for targets like the Nav1.2 sodium channel, showing promise as antiepileptic drugs with high efficacy and low neurotoxicity. Additionally, this compound-based compounds have been developed as highly selective TGFβ receptor I kinase inhibitors for immuno-oncology research, demonstrating potent antitumor efficacy in combination with anti-PD-1 therapy in preclinical models. This product is supplied as a solid with a melting point of 126-127°C. It is soluble in methanol and chloroform, and slightly soluble in water. Handle with care and refer to the Safety Data Sheet (SDS) for detailed handling and hazard information. For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2 B1209526 4-Azaindole CAS No. 272-49-1

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c1-2-6-7(8-4-1)3-5-9-6/h1-5,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWIYUCRMWCHYJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00181666
Record name 1H-Pyrrolo(3,2-b)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00181666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

272-49-1
Record name 1H-Pyrrolo[3,2-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=272-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo(3,2-b)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000272491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrrolo(3,2-b)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00181666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrrolo[3,2-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of 4-Azaindole

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

4-Azaindole, systematically known as 1H-pyrrolo[3,2-b]pyridine, is a heterocyclic aromatic compound that has emerged as a "privileged scaffold" in medicinal chemistry and drug discovery. Structurally, it consists of a pyridine ring fused to a pyrrole ring. Its significance stems from its role as a bioisostere of indole and purine, allowing it to mimic these crucial biological motifs while offering distinct physicochemical properties. The strategic placement of the nitrogen atom in the six-membered ring modulates the molecule's electronics, hydrogen bonding capacity, solubility, and metabolic stability, making it a valuable building block for novel therapeutic agents. This guide provides a comprehensive overview of the fundamental chemical properties, spectroscopic data, and experimental methodologies relevant to this compound.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These values are critical for its application in synthesis and drug formulation.

PropertyValueSource(s)
Molecular Formula C₇H₆N₂[1][2]
Molecular Weight 118.14 g/mol [1][2]
CAS Number 272-49-1[1]
Appearance White to light yellow or brown crystalline solid/powder
Melting Point 126-128 °C
Boiling Point 273.8 ± 13.0 °C (Predicted)
pKa 14.66 ± 0.30 (Predicted, acidic proton); 4.85 (Calculated, basic)
Water Solubility Slightly soluble / Sparingly soluble
Solvent Solubility Soluble in methanol, ethanol, chloroform, and DMSO
UV λmax 288 nm

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound and its derivatives.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of this compound will exhibit characteristic signals for its five aromatic protons. The N-H proton of the pyrrole ring typically appears as a broad singlet at a high chemical shift (>10 ppm). The protons on the pyrrole ring (C2-H and C3-H) will appear as doublets or triplets around 6.5-7.5 ppm. The three protons on the pyridine ring will resonate further downfield, typically in the 7.0-8.5 ppm range, with coupling patterns dictated by their positions relative to the nitrogen atom and each other.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the bicyclic system. The chemical shifts for these aromatic carbons typically fall within the range of 100-150 ppm. The exact positions depend on the electronic environment created by the two nitrogen atoms.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. A prominent, broad band is expected in the 3100-3400 cm⁻¹ region, corresponding to the N-H stretching vibration of the pyrrole ring. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The region between 1400-1650 cm⁻¹ will contain multiple sharp bands due to the C=C and C=N stretching vibrations within the fused aromatic rings.

  • UV-Vis Spectroscopy: As a conjugated aromatic system, this compound exhibits strong ultraviolet absorption. Its maximum absorption wavelength (λmax) is consistently reported at 288 nm.

Reactivity, Synthesis, and Applications

This compound's reactivity is governed by the interplay between the electron-rich pyrrole ring and the electron-deficient pyridine ring. This unique electronic nature makes it a versatile intermediate.

Synthesis: Several synthetic routes to the this compound core have been developed, including:

  • Palladium-Catalyzed Reactions: Modern methods often employ palladium-catalyzed cross-coupling reactions, such as cascade C-N cross-coupling/Heck reactions starting from amino-o-bromopyridines and alkenyl bromides.

  • Bartoli Indole Synthesis: This method can be applied to prepare azaindoles from substituted nitropyridines and vinyl Grignard reagents, though yields can be modest.

  • Fischer Indole Synthesis: While often challenging for azaindoles, this classic method can be effective for 4- and 6-azaindoles when starting with appropriately substituted pyridylhydrazines.

Applications in Drug Discovery: this compound is a privileged scaffold primarily because it can act as a hydrogen bond donor (via the pyrrole N-H) and acceptor (via the pyridine N), mimicking the interactions of purines at the ATP binding sites of many kinases. This has led to its extensive use in the development of:

  • Kinase Inhibitors: Derivatives of this compound have shown potent inhibitory activity against a range of kinases, including c-Met, p38 MAP kinase, PAK1, and TGFβRI.

  • Antiviral Agents: The scaffold has been incorporated into molecules targeting viral replication, where replacing an indole with a this compound moiety was shown to dramatically improve solubility and metabolic stability.

  • Antiepileptic Agents: Novel this compound derivatives have been developed as selective Nav1.2 inhibitors with potent antiepileptic activity and reduced neurotoxicity.

Mandatory Visualizations

The following diagrams illustrate the logical relationships and experimental workflows involving this compound.

4_Azaindole_Bioisosterism cluster_bioisosteres Core Scaffolds cluster_azaindole cluster_applications Therapeutic Applications Indole Indole Azaindole This compound Scaffold Indole->Azaindole Bioisosteric Replacement Purine Purine Purine->Azaindole Bioisosteric Replacement Kinase_Inhibitors Kinase Inhibitors (e.g., c-Met, p38) Azaindole->Kinase_Inhibitors Antivirals Antiviral Agents Azaindole->Antivirals Antiepileptics Antiepileptic Agents Azaindole->Antiepileptics Other Other CNS Agents Azaindole->Other

Caption: Bioisosteric relationship and therapeutic applications of the this compound scaffold.

4_Azaindole_Synthesis_Workflow Start Starting Materials: 3-Amino-2-chloropyridine + Alkyne Step1 Sonogashira Coupling Start->Step1 Intermediate 2-Amino-3-alkynyl -pyridine Intermediate Step1->Intermediate Step2 Cyclization (e.g., Acid-catalyzed) Intermediate->Step2 Product Substituted This compound Step2->Product Purify Purification (Chromatography) Product->Purify Final Final Product Purify->Final

References

The Synthetic Chemistry and Reactivity Landscape of 4-Azaindole: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 4-Azaindole, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry and drug discovery due to its unique electronic properties and ability to serve as a bioisostere of indole. Its presence in numerous biologically active compounds, particularly as a core component of various kinase inhibitors, underscores the importance of understanding its synthesis and reactivity. This in-depth technical guide provides a comprehensive overview of the synthetic routes to this compound and its derivatives, along with a detailed exploration of its reactivity profile, intended for researchers, scientists, and professionals in drug development.

Synthesis of the this compound Core

The construction of the this compound nucleus can be achieved through several strategic approaches, ranging from classical indole syntheses adapted for the azaindole series to modern transition-metal-catalyzed methods.

Classical Synthetic Routes

Bartoli Indole Synthesis: The Bartoli reaction provides a direct method for the synthesis of 7-substituted indoles and has been successfully applied to the preparation of 4- and 6-azaindoles.[1] This reaction involves the treatment of a substituted nitropyridine with an excess of a vinyl Grignard reagent.[1][2] The presence of a substituent ortho to the nitro group is often crucial for the success of the reaction.[3]

Fischer Indole Synthesis: While traditionally considered less effective for azaindoles, the Fischer indole synthesis can be a viable method for preparing 4- and 6-azaindoles, particularly when the starting pyridylhydrazine bears an electron-donating group.[4] This method involves the acid-catalyzed cyclization of a pyridylhydrazone derived from a suitable ketone or aldehyde.

Modern Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the construction of the this compound scaffold, offering mild reaction conditions and broad substrate scope. These methods often involve the formation of key C-C and C-N bonds to construct the pyrrole ring onto a pyridine precursor. A general workflow for such a synthesis is depicted below.

G start Substituted Pyridine step1 Introduction of Amino and Halogen Groups start->step1 intermediate1 Amino-halopyridine step1->intermediate1 step2 Palladium-Catalyzed Cross-Coupling (e.g., Sonogashira, Heck) intermediate1->step2 intermediate2 Coupled Intermediate step2->intermediate2 step3 Intramolecular Cyclization intermediate2->step3 end This compound Derivative step3->end

Figure 1: General workflow for Palladium-catalyzed this compound synthesis.

One prominent example involves the Sonogashira coupling of an amino-halopyridine with a terminal alkyne, followed by an intramolecular cyclization to furnish the this compound core.

Key Synthetic Protocols: A Tabular Summary

The following tables summarize quantitative data for selected key synthetic protocols for the this compound core.

Synthesis Method Starting Material Reagents and Conditions Product Yield (%) Reference
Bartoli Synthesis2-Chloro-3-nitropyridine1. Vinylmagnesium bromide, THF, -78 °C to -20 °C; 2. 20% aq. NH4Cl7-Chloro-6-azaindole~27% (overall, 2 steps)
Fischer Synthesis5-Methoxy-3-pyridylhydrazineCyclohexanone, H2SO48-Methoxy-1,2,3,4-tetrahydro-α-carbolineGood
Palladium-Catalyzed4-Amino-2-bromo-5-iodopyridineTerminal alkyne, Pd catalyst, baseThis compound derivativeModerate to Good

Reactivity of the this compound Nucleus

The reactivity of this compound is characterized by the interplay of the electron-rich pyrrole ring and the electron-deficient pyridine ring. This duality dictates its behavior towards electrophilic and nucleophilic reagents.

Electrophilic Substitution Reactions

Electrophilic aromatic substitution is a key functionalization pathway for the this compound core. The pyrrole ring is more susceptible to electrophilic attack than the pyridine ring.

Regioselectivity: Theoretical and experimental studies indicate that electrophilic substitution on the this compound nucleus preferentially occurs at the C3 position of the pyrrole ring, which is analogous to the reactivity of indole.

G start This compound step1 Electrophile (E+) start->step1 intermediate1 Sigma Complex (Attack at C3) step1->intermediate1 Major Pathway intermediate2 Sigma Complex (Attack at other positions) step1->intermediate2 Minor Pathway step2 Deprotonation intermediate1->step2 end 3-Substituted this compound step2->end

Figure 2: Regioselectivity of electrophilic substitution on this compound.

Common Electrophilic Substitution Reactions:

  • Acylation: Friedel-Crafts acylation of this compound with acid chlorides in the presence of a Lewis acid like aluminum chloride provides 3-acyl-4-azaindoles.

  • Vilsmeier-Haack Reaction: This reaction introduces a formyl group at the C3 position using a Vilsmeier reagent (e.g., POCl3/DMF).

  • Mannich Reaction: The Mannich reaction allows for the introduction of an aminomethyl group at the C3 position.

  • Halogenation: Halogenation of this compound typically occurs at the C3 position.

Table of Electrophilic Substitution Reactions:

Reaction Reagents and Conditions Position of Substitution Typical Yield (%)
AcylationAcetyl chloride, AlCl3, CH2Cl2, rtC3Moderate to High
Vilsmeier-HaackPOCl3, DMFC3Good
MannichFormaldehyde, secondary amineC3Moderate to Good
Nucleophilic Substitution Reactions

The electron-deficient pyridine ring of this compound is susceptible to nucleophilic attack, particularly when activated by a leaving group.

Nucleophilic Aromatic Substitution (SNAr): Halogenated 4-azaindoles, such as 4-chloro- or 4-bromo-4-azaindole, can undergo nucleophilic aromatic substitution with various nucleophiles like amines, alkoxides, and thiolates. The position of substitution is dictated by the location of the leaving group on the pyridine ring.

Chichibabin Reaction: The Chichibabin reaction, a classic method for the amination of pyridines, involves the reaction with sodium amide to introduce an amino group. While direct application to this compound itself is less common, this type of nucleophilic amination can be a viable strategy for functionalizing the pyridine ring under specific conditions.

Metalation and C-H Functionalization

Direct C-H functionalization of the this compound core has emerged as a powerful strategy for introducing a wide range of substituents, avoiding the need for pre-functionalized starting materials. Palladium-catalyzed C-H arylation, for instance, allows for the direct coupling of aryl halides at specific positions of the this compound ring, often guided by directing groups.

Applications in Drug Development

The this compound scaffold is a key component in a multitude of kinase inhibitors. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site. This, combined with the ability to readily functionalize the core at various positions, makes this compound a highly versatile platform for designing potent and selective inhibitors.

Conclusion

The synthesis and reactivity of this compound present a rich and evolving field of study. While classical methods provide foundational routes to this important heterocycle, modern palladium-catalyzed reactions have significantly expanded the synthetic toolbox, enabling the efficient construction of diverse and complex derivatives. A thorough understanding of its reactivity towards both electrophilic and nucleophilic reagents is crucial for the strategic design and synthesis of novel this compound-based compounds with potential therapeutic applications. This guide provides a solid foundation for researchers to navigate the chemical landscape of this remarkable scaffold.

References

Spectroscopic Properties of 4-Azaindole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Azaindole, a bicyclic aromatic heterocycle, is a significant scaffold in medicinal chemistry and drug discovery. Its structural similarity to indole allows it to mimic this crucial biological motif, while the presence of a nitrogen atom in the six-membered ring imparts distinct electronic and physicochemical properties. These properties, in turn, influence its spectroscopic behavior and its interactions with biological targets. This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, with a focus on its electronic absorption, fluorescence, and vibrational characteristics. Understanding these properties is paramount for its application in drug design, particularly in the development of kinase inhibitors, and for its use as a fluorescent probe.

Electronic Spectroscopy

The electronic spectrum of this compound is characterized by absorption and emission bands in the ultraviolet and visible regions, arising from π-π* and n-π* electronic transitions within the aromatic system.

UV-Vis Absorption Spectroscopy

The UV-Vis absorption spectrum of this compound exhibits characteristic bands corresponding to its electronic transitions. While extensive experimental data for the parent this compound is limited in the literature, computational studies and data from derivatives provide valuable insights. A study on a this compound derivative showed an absorbance peak in the range of 340–360 nm[1]. Another source indicates a maximum absorption wavelength (λmax) for this compound at 288 nm.

Table 1: UV-Vis Absorption Properties of this compound and its Derivatives

Compoundλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)SolventReference
This compound288Data not availableNot specified
Ethyl 1-((2-(2-ethoxy-2-oxoethyl)pyridin-3-yl)carbamoyl)-2-hydroxy-1H-pyrrolo-[3,2-b]pyridine-3-carboxylate340-360Data not availableVarious[1]

Theoretical UV Excitation Spectrum of this compound (Vapor Phase)

Computational studies provide predictions of the electronic transitions. The following table summarizes the calculated UV excitation spectrum of this compound in the vapor phase.

Table 2: Calculated UV Excitation Spectrum of this compound

StateEnergy (eV)Wavelength (nm)Oscillator Strength (f)
2 ¹A'4.232930.0383
3 ¹A'4.462780.0479
4 ¹A'4.402820.0521

Data from computational studies.[2]

Fluorescence Spectroscopy

This compound and its derivatives are known to exhibit fluorescence, making them useful as probes in biological systems. The emission properties are sensitive to the molecular environment, including solvent polarity. A derivative of this compound has been reported to exhibit high fluorescence intensity in the wavelength range of 405 to 417 nm in various solvents, with a high quantum yield independent of solvent polarity[1].

Table 3: Fluorescence Properties of a this compound Derivative

CompoundEmission λmax (nm)Quantum Yield (ΦF)SolventReference
Ethyl 1-((2-(2-ethoxy-2-oxoethyl)pyridin-3-yl)carbamoyl)-2-hydroxy-1H-pyrrolo-[3,2-b]pyridine-3-carboxylate405-417HighVarious[1]

Vibrational Spectroscopy

Experimental Protocols

UV-Vis Absorption Spectroscopy

Objective: To determine the UV-Vis absorption spectrum and molar absorptivity of this compound.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., ethanol, cyclohexane)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the chosen solvent.

    • From the stock solution, prepare a series of dilutions with concentrations ranging from approximately 0.01 mM to 0.1 mM.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamp to warm up.

    • Set the wavelength range for scanning (e.g., 200-400 nm).

  • Measurement:

    • Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.

    • Measure the absorbance of each of the diluted this compound solutions.

  • Data Analysis:

    • Plot absorbance versus wavelength to obtain the absorption spectrum.

    • Identify the wavelength of maximum absorbance (λmax).

    • To determine the molar absorptivity (ε), plot absorbance at λmax versus concentration. The slope of the resulting line, according to the Beer-Lambert law (A = εbc), will be the molar absorptivity.

Fluorescence Spectroscopy (Quantum Yield and Lifetime)

Objective: To determine the fluorescence emission spectrum, quantum yield (ΦF), and fluorescence lifetime (τ) of this compound.

Materials:

  • This compound

  • Fluorescence quantum yield standard with a known ΦF in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)

  • Spectroscopic grade solvent

  • Spectrofluorometer

  • Time-Correlated Single Photon Counting (TCSPC) system

  • Quartz cuvettes

Procedure for Emission Spectrum and Quantum Yield (Relative Method):

  • Solution Preparation:

    • Prepare a series of solutions of both this compound and the quantum yield standard in the same solvent with absorbances less than 0.1 at the excitation wavelength to avoid inner filter effects.

  • Measurement:

    • Record the absorption spectra of all solutions.

    • Using the spectrofluorometer, record the fluorescence emission spectrum of each solution, exciting at a wavelength where both the sample and standard absorb.

  • Data Analysis for Quantum Yield:

    • Integrate the area under the emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the this compound and the standard.

    • The quantum yield of this compound (ΦF_sample) can be calculated using the following equation: ΦF_sample = ΦF_std * (m_sample / m_std) * (η_sample² / η_std²) where ΦF_std is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Procedure for Fluorescence Lifetime (TCSPC):

  • Instrument Setup:

    • Use a pulsed light source (e.g., a picosecond laser diode) with a high repetition rate for excitation at a suitable wavelength.

    • The emitted photons are detected by a sensitive, high-speed detector (e.g., a photomultiplier tube or a single-photon avalanche diode).

  • Measurement:

    • The time difference between the excitation pulse and the arrival of the first emitted photon is measured and recorded.

    • This process is repeated for a large number of excitation cycles to build up a histogram of photon arrival times.

  • Data Analysis:

    • The resulting decay curve is fitted to an exponential function (or a sum of exponentials) to determine the fluorescence lifetime (τ).

Vibrational Spectroscopy (FTIR and Raman)

Objective: To obtain the Fourier-Transform Infrared (FTIR) and Raman spectra of this compound.

Materials:

  • This compound (solid)

  • FTIR spectrometer with an appropriate accessory (e.g., ATR or KBr pellet press)

  • Raman spectrometer with a suitable laser excitation source

  • KBr powder (for pellet preparation)

Procedure for FTIR Spectroscopy (KBr Pellet Method):

  • Sample Preparation:

    • Grind a small amount of this compound with dry KBr powder in a mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Measurement:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Procedure for Raman Spectroscopy:

  • Sample Preparation:

    • Place a small amount of solid this compound on a microscope slide or in a capillary tube.

  • Measurement:

    • Focus the laser beam onto the sample.

    • Collect the scattered light and record the Raman spectrum.

This compound in Signaling Pathways

This compound derivatives have emerged as potent inhibitors of various protein kinases, playing a crucial role in disrupting aberrant signaling pathways implicated in diseases such as cancer. Notably, they have been developed as inhibitors of the Transforming Growth Factor-β (TGF-β) receptor I (TGFβRI) and the c-Met receptor tyrosine kinase.

TGF-β Signaling Pathway Inhibition

The TGF-β signaling pathway is a key regulator of cell growth, differentiation, and immune responses. Its dysregulation is often associated with cancer progression. This compound-based inhibitors target the ATP-binding site of the TGFβRI kinase, preventing the phosphorylation of downstream signaling molecules like SMADs and thereby blocking the pathway.

TGF_beta_pathway TGF-β Signaling Pathway Inhibition by this compound Derivative TGFB TGF-β Ligand TGFBR2 TGF-β Receptor II TGFB->TGFBR2 Binds TGFBR1 TGF-β Receptor I TGFBR2->TGFBR1 Recruits & Phosphorylates SMAD23 p-SMAD2/3 TGFBR1->SMAD23 Phosphorylates Azaindole This compound Inhibitor Azaindole->TGFBR1 Inhibits (ATP-competitive) Complex SMAD Complex SMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Transcription Gene Transcription (e.g., Cell Cycle Arrest, Apoptosis) Nucleus->Transcription

Caption: Inhibition of the TGF-β signaling pathway by a this compound derivative.

c-Met Signaling Pathway Inhibition

The c-Met receptor tyrosine kinase, upon activation by its ligand, Hepatocyte Growth Factor (HGF), triggers downstream signaling cascades that promote cell proliferation, migration, and invasion. Aberrant c-Met signaling is a hallmark of many cancers. This compound-based compounds have been designed to inhibit the kinase activity of c-Met, thereby blocking these pro-tumorigenic signals.

cMet_pathway c-Met Signaling Pathway Inhibition by this compound Derivative HGF HGF Ligand cMet c-Met Receptor HGF->cMet Binds & Activates Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) cMet->Downstream Phosphorylates Azaindole This compound Inhibitor Azaindole->cMet Inhibits (ATP-competitive) Cellular_Response Cellular Responses (Proliferation, Survival, Motility) Downstream->Cellular_Response

Caption: Inhibition of the c-Met signaling pathway by a this compound derivative.

Conclusion

This compound possesses a rich spectroscopic profile that is integral to its utility in drug discovery and chemical biology. Its characteristic UV-Vis absorption and fluorescence properties, while not yet exhaustively documented for the parent compound, are evident from studies on its derivatives. The sensitivity of its fluorescence to the local environment makes it a promising scaffold for the development of molecular probes. Furthermore, the amenability of the this compound core to chemical modification has enabled the creation of potent and selective kinase inhibitors that target critical signaling pathways in cancer. A deeper experimental characterization of the fundamental spectroscopic properties of this compound will undoubtedly facilitate its broader application and the rational design of novel therapeutics and research tools.

References

The Expanding Therapeutic Potential of 4-Azaindole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-azaindole scaffold, a bioisostere of indole, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. Its unique physicochemical properties, including improved aqueous solubility and the ability to form crucial hydrogen bonds with biological targets, have made it a focal point in the development of novel therapeutics.[1][2] This technical guide provides an in-depth overview of the biological activities of this compound derivatives, with a focus on their applications in oncology, neuroscience, and infectious diseases. The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows.

Kinase Inhibition: A Dominant Therapeutic Strategy

A significant portion of research on this compound derivatives has centered on their potent inhibitory activity against a variety of protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer.[1][3] The azaindole core can mimic the adenine region of ATP, enabling it to bind effectively to the kinase ATP-binding site.[1]

c-Met Kinase Inhibition

The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and motility. Dysregulation of the c-Met signaling pathway is implicated in the development and progression of numerous cancers. Several this compound derivatives have been identified as potent inhibitors of c-Met kinase.

Quantitative Data for c-Met Kinase Inhibitors

CompoundTargetIC50 (nM)Reference
N-nitrobenzenesulfonyl-4-azaindole derivative 62c-Met70
N-nitrobenzenesulfonyl-4-azaindole derivative 63c-Met20
p21-Activated Kinase 1 (PAK1) Inhibition

PAK1 is a serine/threonine kinase involved in cytoskeletal dynamics, cell proliferation, and survival. It is a downstream effector of the Rho family of small GTPases and is implicated in cancer progression. This compound-containing compounds have been developed as PAK1 inhibitors with improved physicochemical properties compared to their indole counterparts.

Quantitative Data for PAK1 Inhibitors

CompoundTargetKi (nM)Cellular Potency Improvement over Indole AnalogReference
Azaindole 5PAK1<102-fold
Transforming Growth Factor-β Receptor I (TGFβRI) Inhibition

The TGF-β signaling pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. In the context of cancer, it can have both tumor-suppressive and tumor-promoting roles. Targeting TGFβRI (also known as ALK5) is a promising strategy for cancer immunotherapy. This compound derivatives have been discovered as selective inhibitors of TGFβRI.

Quantitative Data for TGFβRI Inhibitors

CompoundTargetIC50 (µM)Reference
2,3-dipyridinyl-4-azaindole (209b)TGFβRI0.002
Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways involved in cell growth and proliferation. Mutations and overexpression of EGFR are common in various cancers, making it a key therapeutic target. Amide derivatives of this compound-oxazole have been synthesized and evaluated as EGFR-targeting anticancer agents.

Quantitative Data for EGFR Inhibitors

CompoundCell LineIC50 (µM)Reference
11mMCF-70.034
11jMCF-70.036

Inhibition of Microtubule Dynamics

Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a well-established anticancer strategy. Certain this compound derivatives have been identified as inhibitors of microtubule polymerization, leading to cell cycle arrest and apoptosis. These compounds have shown efficacy in multidrug-resistant (MDR) cell lines and exhibit anti-angiogenic properties.

Quantitative Data for Microtubule Dynamics Inhibitors

CompoundActivityGI50 Range (µM)Cell LinesReference
CM01Anti-proliferativesub- to low-micromolarCervix, kidney, lung, breast cancer
CM02Anti-proliferativesub- to low-micromolarCervix, kidney, lung, breast cancer

Antiepileptic Activity via Nav1.2 Inhibition

Voltage-gated sodium channels (Nav) are crucial for the generation and propagation of action potentials in excitable cells. The Nav1.2 subtype is predominantly expressed in the central nervous system, and its dysfunction has been linked to epilepsy. A series of 3-(1,2,3,6-tetrahydropyridine)-4-azaindole derivatives have been developed as selective Nav1.2 inhibitors with potent antiepileptic activity and low neurotoxicity.

Quantitative Data for Nav1.2 Inhibitors

CompoundAnimal ModelED50 (mg/kg)Protective Index (TD50/ED50)Reference
4wsc-PTZ22.01>27.26
5isc-PTZ25.26>23.75

Antimicrobial and Antiparasitic Activities

The this compound scaffold has also been explored for its potential in combating infectious diseases.

Potentiation of Antibiotics against Gram-Negative Bacteria

The outer membrane of Gram-negative bacteria presents a significant barrier to many antibiotics. This compound derivatives have been discovered that, while having weak intrinsic antibacterial activity, can potentiate the effects of antibiotics like rifampicin and erythromycin against these challenging pathogens. This potentiation is believed to occur through the destabilization of the outer membrane's lipopolysaccharide (LPS) layer.

Activity against Trypanosoma cruzi

Chagas disease, caused by the parasite Trypanosoma cruzi, is a major health problem in Latin America. There is an urgent need for new, effective, and safe treatments. A this compound-2-piperidine derivative has been identified as having moderate activity against T. cruzi. While further optimization is needed to improve its potency and metabolic stability, this finding highlights a potential new avenue for anti-Chagas drug discovery.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Kinase Inhibition Assays (General Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against a specific kinase.

  • Reagents and Materials : Kinase enzyme, substrate (peptide or protein), ATP, kinase buffer (e.g., Tris-HCl, MgCl2, DTT), test compounds, 96- or 384-well plates, plate reader.

  • Procedure :

    • Prepare serial dilutions of the test compounds in DMSO.

    • In the wells of a microplate, add the kinase enzyme, the kinase buffer, and the test compound dilutions.

    • Incubate the mixture for a pre-determined time at a specific temperature (e.g., 30 minutes at room temperature) to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Allow the reaction to proceed for a specific time (e.g., 60 minutes at 30°C).

    • Stop the reaction and quantify the kinase activity. This can be done using various methods, such as radiometric assays (measuring the incorporation of 32P or 33P into the substrate) or non-radiometric assays like ADP-Glo™ (Promega) which measures ADP production.

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the dose-response data to a suitable equation.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Reagents and Materials : Cells, culture medium, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or SDS in HCl), 96-well plates, multi-well spectrophotometer.

  • Procedure :

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a desired period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • During this incubation, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group compared to the untreated control.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Reagents and Materials : Cells, test compounds, phosphate-buffered saline (PBS), ethanol (70%, ice-cold), RNase A, propidium iodide (PI) staining solution, flow cytometer.

  • Procedure :

    • Culture cells and treat them with the test compounds for a specific duration.

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in a staining solution containing PI and RNase A. RNase A is included to ensure that only DNA is stained.

    • Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.

    • Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

    • The resulting DNA histogram is analyzed to determine the percentage of cells in each phase of the cell cycle.

In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, which is a key step in angiogenesis.

  • Reagents and Materials : Endothelial cells (e.g., HUVECs), culture medium, basement membrane matrix (e.g., Matrigel®), test compounds, 96-well plates, microscope.

  • Procedure :

    • Thaw the basement membrane matrix on ice and coat the wells of a pre-chilled 96-well plate.

    • Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

    • Harvest endothelial cells and resuspend them in a medium containing the test compounds at various concentrations.

    • Seed the cell suspension onto the solidified matrix.

    • Incubate the plate at 37°C for 4-18 hours.

    • During this time, the endothelial cells will align and form tube-like structures.

    • Visualize and photograph the tube formation using a microscope.

    • Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

Checkerboard Assay for Antibiotic Potentiation

The checkerboard assay is a method used to assess the in vitro interaction between two antimicrobial agents.

  • Reagents and Materials : Bacterial strain, culture medium (e.g., Mueller-Hinton broth), two antimicrobial agents (antibiotic and potentiator), 96-well microtiter plates, incubator, plate reader (optional).

  • Procedure :

    • Prepare serial dilutions of the antibiotic along the x-axis of the microtiter plate and serial dilutions of the this compound potentiator along the y-axis.

    • Each well will contain a unique combination of concentrations of the two agents.

    • Inoculate each well with a standardized bacterial suspension.

    • Include controls for each agent alone to determine their Minimum Inhibitory Concentrations (MICs).

    • Incubate the plate at 37°C for 16-20 hours.

    • Determine the MIC for each combination by observing the lowest concentration that inhibits visible bacterial growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) index for each combination to determine if the interaction is synergistic, additive, indifferent, or antagonistic.

Synthesis of 4-Azaindoles

Several methods are available for the synthesis of the this compound core. The Bartoli and Fischer indole syntheses are two classical methods that have been adapted for this purpose.

  • Bartoli Indole Synthesis : This reaction involves the treatment of an ortho-substituted nitropyridine with a vinyl Grignard reagent to yield a this compound. The reaction typically requires three equivalents of the Grignard reagent.

  • Fischer Indole Synthesis : This method involves the acid-catalyzed cyclization of a pyridylhydrazine with an aldehyde or ketone. This approach can be efficient for the formation of 4-azaindoles, particularly when the starting pyridylhydrazine contains an electron-donating group.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activities of this compound derivatives.

Signaling Pathways

TGFB_Signaling_Pathway cluster_membrane Cell Membrane TGFB TGF-β TGFBRII TGF-β Receptor II TGFB->TGFBRII TGFBRI TGF-β Receptor I (ALK5) TGFBRII->TGFBRI Activates SMAD23 SMAD2/3 TGFBRI->SMAD23 Phosphorylates Azaindole This compound Inhibitor Azaindole->TGFBRI Inhibits pSMAD23 p-SMAD2/3 Complex SMAD Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Transcription Gene Transcription (Cell Cycle Arrest, Apoptosis, Epithelial-Mesenchymal Transition) Nucleus->Transcription Regulates

Caption: TGF-β signaling pathway and the inhibitory action of this compound derivatives.

Experimental Workflows

MTT_Assay_Workflow start Start seed Seed cells in 96-well plate start->seed treat Treat cells with This compound derivatives seed->treat incubate Incubate for 24-72h treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read Read absorbance at 570 nm add_solubilizer->read analyze Analyze data and determine IC50 read->analyze end End analyze->end

Caption: Workflow for determining cell viability using the MTT assay.

Kinase_Inhibition_Assay_Workflow start Start prepare_reagents Prepare kinase, substrate, ATP, and inhibitor solutions start->prepare_reagents preincubate Pre-incubate kinase with this compound inhibitor prepare_reagents->preincubate start_reaction Initiate reaction with ATP and substrate preincubate->start_reaction incubate Incubate at 30°C start_reaction->incubate stop_reaction Stop reaction and detect signal incubate->stop_reaction analyze Analyze data and determine IC50 stop_reaction->analyze end End analyze->end

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion

This compound derivatives represent a versatile and promising class of compounds with a broad range of biological activities. Their success as kinase inhibitors continues to drive significant research in oncology. Furthermore, emerging evidence of their efficacy as antiepileptic, anti-angiogenic, and antimicrobial potentiation agents underscores the vast therapeutic potential of this scaffold. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel this compound-based therapeutics. Continued exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the identification of new and improved drug candidates for a variety of diseases.

References

The 4-Azaindole Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-azaindole scaffold, a bicyclic heteroaromatic system composed of a fused pyrrole and pyridine ring, has emerged as a "privileged structure" in the field of medicinal chemistry.[1] Its structural resemblance to endogenous purines allows it to interact with a diverse array of biological targets, particularly protein kinases.[1] The strategic placement of a nitrogen atom in the six-membered ring, in place of a carbon atom in the indole ring, imparts unique physicochemical properties to the this compound core. This modification can enhance binding affinity, improve aqueous solubility, and modulate pharmacokinetic profiles, making it an attractive scaffold for the design of novel therapeutics.[2][3]

This technical guide provides a comprehensive overview of the this compound scaffold in medicinal chemistry, with a focus on its application as a potent kinase inhibitor. We will delve into its role as a hinge-binding motif, explore its utility in the development of inhibitors for key kinases such as Janus Kinase (JAK), Rho-associated coiled-coil containing protein kinase (ROCK), and Activated CDC42-associated kinase 1 (ACK1), and provide detailed experimental protocols for the synthesis and evaluation of this compound derivatives.

The this compound Scaffold as a Hinge-Binding Motif

The ATP-binding site of protein kinases contains a flexible "hinge" region that forms crucial hydrogen bonds with the adenine moiety of ATP.[2] The this compound scaffold is an excellent bioisostere of adenine, capable of forming similar hydrogen bond interactions with the kinase hinge. Specifically, the pyridine nitrogen of the this compound ring can act as a hydrogen bond acceptor, while the pyrrole N-H group can serve as a hydrogen bond donor. This bidentate hydrogen bonding pattern anchors the inhibitor to the hinge region, providing a strong foundation for potent and selective kinase inhibition. The ability of the this compound core to effectively mimic this key interaction of ATP is a primary reason for its prevalence in the design of kinase inhibitors.

Synthesis of the this compound Core

Several synthetic strategies have been developed to construct the this compound scaffold. One common approach is the Fischer indole synthesis, which can be adapted for the preparation of azaindoles. Other methods include transition metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, to build the bicyclic ring system. The choice of synthetic route often depends on the desired substitution pattern on the this compound core.

This compound Derivatives as Kinase Inhibitors

The versatility of the this compound scaffold has been exploited to develop inhibitors for a wide range of protein kinases implicated in various diseases, including cancer, inflammatory disorders, and cardiovascular diseases.

Janus Kinase (JAK) Inhibitors

The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) plays a critical role in cytokine signaling pathways that regulate immune responses and hematopoiesis. Dysregulation of the JAK-STAT signaling pathway is associated with numerous autoimmune diseases and cancers. Several this compound-based JAK inhibitors have been developed, with some advancing to clinical trials.

dot

JAK_STAT_Signaling JAK-STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation JAK->Receptor Phosphorylation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene Azaindole_Inhibitor This compound JAK Inhibitor Azaindole_Inhibitor->JAK Inhibition

Caption: JAK-STAT signaling pathway and the inhibitory action of this compound-based drugs.

Table 1: this compound-Based JAK Inhibitors

CompoundTarget(s)IC50 (nM)Reference
Decernotinib (VRT-831506) JAK35
Compound 17m JAK1, JAK2, JAK3670, 98, 39
Compound 3f JAK1, JAK2, JAK33.4, 2.2, 3.5
Rho-associated Kinase (ROCK) Inhibitors

ROCKs (ROCK1 and ROCK2) are serine/threonine kinases that are key effectors of the small GTPase RhoA. The Rho/ROCK signaling pathway is involved in regulating cell shape, motility, and contraction. Inhibition of ROCK has therapeutic potential in the treatment of cardiovascular diseases, such as hypertension, and other conditions like glaucoma and erectile dysfunction.

dot

Rho_ROCK_Signaling Rho-ROCK Signaling Pathway GPCR GPCR RhoGEF RhoGEF GPCR->RhoGEF Activation RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP GDP/GTP Exchange RhoA_GTP RhoA-GTP (Active) ROCK ROCK RhoA_GTP->ROCK Activation MLCP MLC Phosphatase ROCK->MLCP Inhibition pMLC Phosphorylated MLC ROCK->pMLC Phosphorylation MLCP->pMLC Dephosphorylation Actin_Myosin Actin-Myosin Interaction pMLC->Actin_Myosin Cell_Contraction Cell Contraction Actin_Myosin->Cell_Contraction Azaindole_Inhibitor This compound ROCK Inhibitor Azaindole_Inhibitor->ROCK Inhibition

Caption: Rho-ROCK signaling pathway and the inhibitory action of this compound-based drugs.

Table 2: this compound-Based ROCK Inhibitors

CompoundTarget(s)IC50 (nM)Reference
Azaindole-1 ROCK1, ROCK20.6, 1.1
Compound 32 ROCK-
Activated CDC42-associated Kinase 1 (ACK1/TNK2) Inhibitors

ACK1 (also known as TNK2) is a non-receptor tyrosine kinase that is implicated in various cellular processes, including cell growth, survival, and migration. Aberrant ACK1 signaling has been observed in several types of cancer, making it an attractive target for anticancer drug development.

// Nodes RTK [label="Receptor Tyrosine Kinase\n(e.g., EGFR)", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Growth_Factor [label="Growth Factor", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ACK1 [label="ACK1 (TNK2)", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AKT [label="AKT", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; AR [label="Androgen Receptor", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Survival [label="Cell Survival", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Transcription [label="Gene Transcription", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Azaindole_Inhibitor [label="this compound ACK1 Inhibitor", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Growth_Factor -> RTK [label="Binding"]; RTK -> ACK1 [label="Activation"]; ACK1 -> AKT [label="Phosphorylation\n(Activation)"]; ACK1 -> AR [label="Phosphorylation\n(Activation)"]; AKT -> Cell_Survival; AR -> Gene_Transcription; Azaindole_Inhibitor -> ACK1 [label="Inhibition", style=dashed, color="#EA4335", arrowhead=tee]; }

References

A Technical Guide to 4-Azaindole (CAS 272-49-1): A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Azaindole, identified by CAS number 272-49-1, is a heterocyclic aromatic compound that has emerged as a "privileged scaffold" in medicinal chemistry. Its structural similarity to indole allows it to mimic this crucial biological motif, while the introduction of a nitrogen atom in the pyridine ring offers unique physicochemical properties that are advantageous for drug design. This technical guide provides an in-depth overview of the chemical properties, synthesis, and diverse therapeutic applications of this compound, with a particular focus on its role as a core structural element in the development of targeted therapies, including kinase inhibitors, ion channel modulators, and antiviral agents.

Chemical Properties and Data

This compound, also known as 1H-Pyrrolo[3,2-b]pyridine, is a white to light yellow crystalline powder.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 272-49-1[1]
Molecular Formula C₇H₆N₂[1]
Molecular Weight 118.14 g/mol
Appearance White to light yellow crystalline powder[1]
Melting Point 126-128 °C
Boiling Point 273.8 °C
Solubility Sparingly soluble in water; soluble in organic solvents like methanol and chloroform.[1]
pKa 14.66 ± 0.30 (Predicted)
λmax 288 nm
Synonyms 1H-Pyrrolo[3,2-b]pyridine, 1,4-Diazaindene

Synthesis

The synthesis of the this compound core can be achieved through various synthetic routes, often starting from commercially available pyridine or pyrrole derivatives. One common approach involves chemical cyclization methods under controlled conditions with heat and catalysts. A practical synthesis has been developed from 2-chloro-3-nitropyridine, which involves a key decarboxylation step to afford 3-nitro-2-pyridylacetonitrile in high yield.

A representative synthetic workflow for a this compound derivative is depicted below. This generalized scheme illustrates the key steps often involved in the elaboration of the this compound scaffold to create diverse libraries of compounds for biological screening.

G General Synthetic Workflow for this compound Derivatives cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Functionalization & Derivatization cluster_3 Final Products 2_chloro_3_nitropyridine 2-Chloro-3-nitropyridine Key_Intermediate 3-Nitro-2-pyridylacetonitrile 2_chloro_3_nitropyridine->Key_Intermediate Decarboxylation 4_Azaindole This compound (CAS 272-49-1) Key_Intermediate->4_Azaindole Reduction & Cyclization Halogenation Halogenation (e.g., NBS, NIS) 4_Azaindole->Halogenation Electrophilic Substitution Amide_Formation Amide/Ester Formation 4_Azaindole->Amide_Formation Acylation Coupling_Reactions Coupling Reactions (e.g., Suzuki, Sonogashira) Halogenation->Coupling_Reactions Cross-coupling partner Target_Molecules Library of this compound Derivatives Coupling_Reactions->Target_Molecules Amide_Formation->Target_Molecules

A generalized synthetic workflow for producing this compound derivatives.

Applications in Drug Development

The this compound scaffold is a versatile building block for the synthesis of a wide range of biologically active molecules. Its ability to serve as a bioisosteric replacement for indole, coupled with improved physicochemical properties such as increased solubility, makes it an attractive starting point for drug discovery programs.

Kinase Inhibitors

A significant application of this compound is in the development of kinase inhibitors for oncology and inflammatory diseases. The nitrogen atom at the 4-position can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, mimicking the interaction of the adenine core of ATP.

  • p21-activated kinase 1 (PAK1) Inhibitors: this compound-containing compounds have been developed as potent PAK1 inhibitors, demonstrating improved physicochemical properties and cellular potency compared to their indole counterparts.

  • p38 MAP Kinase Inhibitors: Derivatives of this compound have been designed as inhibitors of p38 MAP kinase, a key regulator of pro-inflammatory cytokine production. These compounds show potential for the treatment of chronic inflammatory and autoimmune diseases.

  • Epidermal Growth Factor Receptor (EGFR) Inhibitors: Amide derivatives of this compound have been synthesized and evaluated as EGFR-targeting anticancer agents, showing promising activity against various cancer cell lines.

  • c-Met Kinase Inhibitors: The this compound scaffold has been utilized to develop inhibitors of c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer.

  • TGFβ Receptor I (TGFβRI) Inhibitors: Novel this compound derivatives have been discovered as potent and selective inhibitors of TGFβRI kinase, with applications in immuno-oncology.

Ion Channel Modulators
  • Nav1.2 Inhibitors for Epilepsy: this compound derivatives have been designed and synthesized as selective inhibitors of the Nav1.2 sodium channel. These compounds have shown potent antiepileptic activity with low neurotoxicity in preclinical models.

Antiviral Agents

The this compound core has also been explored in the development of antiviral drugs. Its structural features can be tailored to interact with viral proteins and inhibit their function. While much of the research has focused on 7-azaindole derivatives, the potential of the this compound scaffold in this area is also recognized.

Signaling Pathways

The therapeutic effects of this compound derivatives are achieved by modulating specific signaling pathways implicated in disease pathogenesis. Below are simplified diagrams of key pathways targeted by these compounds.

p38 MAP Kinase Signaling Pathway

G p38 MAP Kinase Signaling Pathway Stress_Cytokines Stress / Inflammatory Cytokines (e.g., TNF-α, IL-1β) MKK3_6 MKK3/6 Stress_Cytokines->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38_MAPK->Transcription_Factors Phosphorylation Inflammatory_Response Inflammation, Apoptosis, Cell Cycle Regulation Transcription_Factors->Inflammatory_Response Inhibitor This compound p38 Inhibitor Inhibitor->p38_MAPK Inhibition

Inhibition of the p38 MAPK pathway by this compound derivatives.
EGFR Signaling Pathway

G EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binding & Dimerization PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Activation RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Activation Cell_Survival Cell Survival & Proliferation PI3K_AKT->Cell_Survival RAS_MAPK->Cell_Survival Inhibitor This compound EGFR Inhibitor Inhibitor->EGFR Inhibition

Targeting the EGFR signaling cascade with this compound-based inhibitors.

Experimental Protocols

The following sections provide generalized protocols for the synthesis and biological evaluation of this compound derivatives, based on methodologies reported in the literature.

General Procedure for the Synthesis of this compound Amide Derivatives

This protocol outlines a common multi-step synthesis for creating amide derivatives of this compound, often employed in the development of EGFR inhibitors.

  • Aldehyde Formation: Treat this compound with hexamethylenetetramine (HMTA) in a suitable solvent to generate the corresponding aldehyde.

  • Oxime Formation: Condense the aldehyde with hydroxylamine hydrochloride to afford the oxime.

  • Amide Synthesis: The oxime is then converted to the corresponding amide through a series of steps including cyanation and partial hydrolysis.

  • Oxazole Ring Formation: React the amide with a suitable bromo-ketoester to form the oxazole ring.

  • Hydrolysis: Perform basic hydrolysis of the ester to yield the carboxylic acid intermediate.

  • Final Amide Coupling: Couple the carboxylic acid with a variety of aromatic amines to produce the final target amide derivatives.

In Vitro Cell Proliferation (MTT) Assay

This colorimetric assay is widely used to assess the cytotoxic effects of newly synthesized compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

G MTT Cell Proliferation Assay Workflow Cell_Seeding 1. Seed cells in 96-well plate Compound_Treatment 2. Treat with this compound derivatives Cell_Seeding->Compound_Treatment Incubation 3. Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Addition 4. Add MTT reagent Incubation->MTT_Addition Formazan_Formation 5. Incubate for 2-4 hours (Formazan formation) MTT_Addition->Formazan_Formation Solubilization 6. Add solubilizing agent Formazan_Formation->Solubilization Absorbance_Reading 7. Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis 8. Calculate IC50 values Absorbance_Reading->Data_Analysis

A typical workflow for assessing cell viability using the MTT assay.

Conclusion

This compound (CAS 272-49-1) has proven to be a highly valuable and versatile scaffold in modern drug discovery. Its unique structural and electronic properties have enabled the development of a multitude of potent and selective inhibitors targeting key proteins in various disease-related signaling pathways. The continued exploration of this compound chemistry will undoubtedly lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles. This technical guide serves as a comprehensive resource for researchers and scientists working in the field of drug development, providing a solid foundation for further investigation and innovation with this remarkable heterocyclic core.

References

The Discovery and History of 4-Azaindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Azaindole, a heterocyclic aromatic compound, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to indole, a common motif in biologically active molecules, coupled with improved physicochemical properties, has made it a cornerstone for the development of novel therapeutics. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of this compound. It details key experimental protocols, presents comparative quantitative data for various synthetic routes, and visualizes the strategic workflows from its synthesis to its application in drug discovery. This document is intended to be a comprehensive resource for researchers and professionals engaged in the fields of organic synthesis and pharmaceutical development.

Introduction: The Rise of a Privileged Scaffold

Azaindoles are bioisosteres of indole, where a carbon atom in the benzene ring is replaced by a nitrogen atom. This seemingly subtle change imparts significant alterations to the molecule's properties, including increased aqueous solubility and the introduction of an additional hydrogen bond acceptor, which can enhance binding affinity to biological targets[1][2][3]. Among the four isomers (4-, 5-, 6-, and 7-azaindole), this compound has garnered substantial interest for its role in the development of kinase inhibitors and other therapeutic agents[2][4].

The journey of this compound from a laboratory curiosity to a key building block in modern drug discovery is marked by the adaptation of classical indole syntheses and the development of novel, more efficient methodologies.

Physicochemical and Spectroscopic Data of this compound

A thorough understanding of the fundamental properties of the this compound core is essential for its application in drug design.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₇H₆N₂
Molecular Weight 118.14 g/mol
Appearance Light orange to yellow to green solid
Melting Point 126-127 °C
Boiling Point 273.8 ± 13.0 °C (Predicted)
pKa 14.66 ± 0.30 (Predicted)
Solubility Soluble in methanol and chloroform; slightly soluble in water.
λmax 288 nm
Table 2: NMR Spectroscopic Data for this compound
NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
¹H NMR
H-1 (NH)~12.2br s
H-3~8.3d
H-5~7.0d
H-6
H-7~8.4d
¹³C NMR
C-2
C-3~115.7
C-3a
C-5
C-6
C-7
C-7a~138.95, 168.81

Note: Specific peak assignments and coupling constants can vary based on the solvent and spectrometer frequency. The data presented is a compilation from typical spectra. A publicly available ¹H NMR spectrum can be found for reference.

Key Synthetic Methodologies

The synthesis of the this compound core has been approached through various classical and modern organic reactions. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

The Bartoli Indole Synthesis

The Bartoli synthesis is a powerful method for preparing substituted indoles, and it has been successfully applied to the synthesis of 4- and 6-azaindoles. The reaction involves the treatment of an ortho-substituted nitroarene with a vinyl Grignard reagent. A key advantage is its ability to generate 7-substituted indoles, which are often difficult to access via other routes.

This protocol is adapted from the general method described for the synthesis of 4- and 6-azaindoles from nitropyridines.

  • Reaction Setup: A solution of the starting nitropyridine (e.g., a substituted 3-nitropyridine) in dry tetrahydrofuran (THF) is prepared under an inert atmosphere (e.g., nitrogen) and cooled to -78 °C.

  • Grignard Addition: An excess (typically 3-4 equivalents) of a vinylmagnesium bromide solution (e.g., 1.0 M in THF) is added dropwise to the cooled nitropyridine solution.

  • Warming and Quenching: The reaction mixture is allowed to warm to -20 °C and stirred for several hours (e.g., 8 hours). The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate. The combined organic layers are dried over a drying agent (e.g., magnesium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired azaindole.

Yields for the Bartoli synthesis of azaindoles are often low to moderate, which is also common for the synthesis of indoles using this method. The presence of a halogen atom at the position alpha to the pyridine nitrogen has been observed to improve yields.

Diagram: Bartoli Synthesis of this compound

Bartoli_Synthesis cluster_conditions Reaction Conditions start Substituted 3-Nitropyridine intermediate Nitroso Intermediate start->intermediate + VinylMgBr reagent Vinyl Grignard Reagent (3 equiv., THF, -78°C) product This compound Derivative intermediate->product + 2 VinylMgBr then H₂O workup cyclization [3,3]-Sigmatropic Rearrangement

Caption: General workflow for the Bartoli synthesis of this compound derivatives.

The Fischer Indole Synthesis

The Fischer indole synthesis, discovered in 1883, is a classic and versatile method for constructing the indole ring system from a phenylhydrazine and an aldehyde or ketone under acidic conditions. While initially considered less effective for azaindoles, it has been shown to be efficient for preparing 4- and 6-azaindoles, particularly when the starting pyridylhydrazine contains an electron-donating group.

This protocol is a generalized representation based on the principles of the Fischer indole synthesis.

  • Hydrazone Formation: The substituted pyridylhydrazine is condensed with an appropriate aldehyde or ketone, often in a solvent like ethanol, to form the corresponding pyridylhydrazone. This step may be acid-catalyzed.

  • Cyclization: The isolated pyridylhydrazone is then treated with a strong acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or a Lewis acid like zinc chloride) and heated.

  • Workup and Purification: After cooling, the reaction mixture is neutralized with a base and extracted with an organic solvent. The crude product is then purified by chromatography or recrystallization to afford the this compound derivative.

Diagram: Fischer Synthesis of this compound

Fischer_Synthesis cluster_conditions Reaction Conditions start_hydrazine Pyridylhydrazine hydrazone Pyridylhydrazone start_hydrazine->hydrazone + start_carbonyl Aldehyde or Ketone start_carbonyl->hydrazone + product This compound Derivative hydrazone->product Heat, Acid rearrangement [3,3]-Sigmatropic Rearrangement (Acid-catalyzed)

Caption: Key steps in the Fischer synthesis of this compound derivatives.

The Leimgruber-Batcho Synthesis

The Leimgruber-Batcho synthesis provides a high-yield and mild alternative to the Fischer synthesis for preparing indoles from o-nitrotoluenes. This method is particularly useful for the synthesis of 4-, 5-, and 6-azaindoles. It involves the formation of an enamine from a nitropicoline, followed by reductive cyclization.

This protocol is based on the general principles of the Leimgruber-Batcho synthesis.

  • Enamine Formation: The starting nitropicoline is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and often an amine like pyrrolidine to form the corresponding enamine. This reaction is typically carried out by heating the mixture.

  • Reductive Cyclization: The resulting enamine is then subjected to reductive cyclization. Common reducing agents include Raney nickel with hydrazine, palladium on carbon with hydrogen gas, or stannous chloride.

  • Workup and Purification: Following the reduction, the reaction mixture is filtered to remove the catalyst, and the product is isolated by extraction and purified by chromatography or recrystallization.

Diagram: Leimgruber-Batcho Synthesis of this compound

Leimgruber_Batcho_Synthesis cluster_reagents Key Reagents start Nitropicoline enamine Enamine Intermediate start->enamine + reagent_enamine DMF-DMA, Pyrrolidine product This compound Derivative enamine->product Reduction reagent_reduction Reducing Agent (e.g., Raney Ni, H₂NNH₂)

Caption: Simplified workflow of the Leimgruber-Batcho synthesis for this compound.

Modern Synthetic Approaches

More recently, palladium-catalyzed cross-coupling reactions have been employed to construct the this compound scaffold, offering greater flexibility and functional group tolerance. An improved practical synthesis of this compound has been developed starting from 2-chloro-3-nitropyridine, which involves a key decarboxylation step to afford 3-nitro-2-pyridylacetonitrile in high yield.

Application in Drug Discovery

The this compound core is a versatile building block in the synthesis of a wide range of biologically active molecules. Its ability to act as a bioisosteric replacement for indole allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates. A significant application of the this compound scaffold is in the development of kinase inhibitors, where the nitrogen atoms can form crucial hydrogen bonds with the kinase hinge region.

Diagram: General Workflow of this compound in Drug Discovery

Drug_Discovery_Workflow synthesis Synthesis of This compound Core derivatization Functionalization and Library Synthesis synthesis->derivatization screening High-Throughput Screening derivatization->screening hit_to_lead Hit-to-Lead Optimization screening->hit_to_lead preclinical Preclinical Development hit_to_lead->preclinical clinical Clinical Trials preclinical->clinical

Caption: A typical pipeline for the utilization of this compound in a drug discovery program.

Conclusion

The discovery and synthetic development of this compound represent a significant advancement in medicinal chemistry. From the adaptation of classical indole syntheses to the advent of modern catalytic methods, the accessibility of this important scaffold has continually improved. The unique physicochemical properties conferred by the pyridine ring nitrogen make this compound a valuable tool for modulating the biological activity and pharmaceutical properties of drug candidates. As research into novel therapeutic targets continues, the versatile this compound core is poised to remain a central element in the design and synthesis of the next generation of medicines.

References

The Ascendance of Azaindoles: A Technical Guide to the Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The azaindole scaffold, a bioisosteric analogue of indole, has cemented its status as a "privileged structure" in medicinal chemistry. This guide provides an in-depth exploration of 4-azaindole and its structural isomers—5-, 6-, and 7-azaindole—focusing on their synthesis, physicochemical properties, and burgeoning applications in drug development, particularly as potent kinase inhibitors.

Introduction: The Azaindole Advantage

Azaindoles are bicyclic heteroaromatic compounds composed of a fused pyridine and pyrrole ring. The strategic replacement of a carbon atom in the indole's benzene ring with a nitrogen atom imparts unique physicochemical properties that can be leveraged to optimize a drug candidate's potency, selectivity, and pharmacokinetic profile.[1] This seemingly subtle modification offers a powerful tool to modulate electronic properties and hydrogen bonding capabilities, enhancing binding affinity to biological targets and improving solubility.[1]

The position of the nitrogen atom in the six-membered ring defines the four structural isomers: this compound, 5-azaindole, 6-azaindole, and 7-azaindole. Each isomer possesses distinct characteristics, making the azaindole framework a versatile tool for fine-tuning molecular properties.[2][3] Of the four isomers, 7-azaindole is the most extensively studied and utilized in drug discovery, followed by the 6-, 5-, and this compound isomers.[4]

Physicochemical Properties: A Comparative Overview

The introduction of a nitrogen atom into the indole ring system significantly alters the electronic distribution and physicochemical properties of the molecule. This modification generally leads to increased polarity and improved aqueous solubility compared to the parent indole. A summary of key physicochemical properties of the azaindole isomers is presented below.

PropertyThis compound5-Azaindole6-Azaindole7-AzaindoleIndole (for comparison)
Molecular Formula C₇H₆N₂C₇H₆N₂C₇H₆N₂C₇H₆N₂C₈H₇N
Molecular Weight 118.14 g/mol 118.14 g/mol 118.14 g/mol 118.14 g/mol 117.15 g/mol
Melting Point (°C) 127112-114137-139105-10752-54
Boiling Point (°C) 273.8~280~285~270253-254
Water Solubility Slightly solubleSolubleSolubleSolubleSparingly soluble
pKa 14.66 ± 0.30 (Predicted)5.344.754.6316.97

Synthesis of the Azaindole Core: Key Methodologies

The synthesis of the azaindole core has been a subject of extensive research, leading to the development of several effective methodologies. The choice of synthetic route often depends on the desired substitution pattern and the specific isomer being targeted.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic method for preparing indoles and can be adapted for the synthesis of certain azaindole isomers, particularly 4- and 6-azaindoles. The reaction involves the acid-catalyzed cyclization of a pyridylhydrazine with an aldehyde or ketone.

  • Materials: 5-hydrazinyl-2-methoxypyridine, acetophenone, polyphosphoric acid (PPA).

  • Procedure:

    • A mixture of 5-hydrazinyl-2-methoxypyridine (1.0 eq) and acetophenone (1.1 eq) is heated in polyphosphoric acid at 120 °C for 2 hours.

    • The reaction mixture is cooled to room temperature and poured into ice water.

    • The solution is neutralized with a saturated aqueous solution of sodium bicarbonate.

    • The resulting precipitate is collected by filtration, washed with water, and dried to afford the crude product.

    • Purification by column chromatography on silica gel yields the pure 5-methoxy-4-azaindole.

Bartoli Indole Synthesis

The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles and has been successfully applied to the synthesis of 4- and 6-azaindoles. This reaction involves the treatment of an ortho-substituted nitropyridine with a vinyl Grignard reagent.

  • Materials: 2-Chloro-3-nitropyridine, vinylmagnesium bromide (1.0 M in THF), anhydrous THF, 20% aqueous NH₄Cl.

  • Procedure:

    • A solution of 2-chloro-3-nitropyridine (1.0 eq) in dry THF is cooled to -78 °C under a nitrogen atmosphere.

    • Vinylmagnesium bromide (3.2 eq) is added dropwise, and the reaction mixture is stirred at -20 °C for 8 hours.

    • The reaction is quenched by the addition of 20% aqueous NH₄Cl.

    • The aqueous layer is extracted with ethyl acetate.

    • The combined organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash chromatography to yield 7-chloro-6-azaindole.

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a versatile two-step procedure for preparing indoles that is also applicable to the synthesis of 4-, 5-, and 6-azaindoles. The first step involves the formation of an enamine from an ortho-nitrotoluene derivative, followed by reductive cyclization.

  • Materials: 3-Nitro-2-methylpyridine, N,N-dimethylformamide dimethyl acetal (DMF-DMA), Raney nickel, hydrazine hydrate, ethanol.

  • Procedure:

    • A solution of 3-nitro-2-methylpyridine (1.0 eq) in DMF-DMA (3.0 eq) is heated at 110 °C for 16 hours.

    • The excess DMF-DMA is removed under reduced pressure to yield the crude enamine.

    • The crude enamine is dissolved in ethanol, and Raney nickel (catalytic amount) is added.

    • Hydrazine hydrate (5.0 eq) is added dropwise, and the mixture is refluxed for 4 hours.

    • The reaction mixture is filtered through Celite, and the filtrate is concentrated.

    • The residue is purified by column chromatography to afford this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions such as the Sonogashira and Heck reactions, have become invaluable for the construction of the azaindole scaffold. These methods offer high efficiency and functional group tolerance.

  • Materials: 4-Amino-3-bromopyridine, α-bromostyrene, Pd₂(dba)₃, XPhos, t-BuONa, anhydrous toluene.

  • Procedure:

    • To an oven-dried flask are added 4-amino-3-bromopyridine (1.0 eq), α-bromostyrene (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and t-BuONa (2.5 eq).

    • The flask is evacuated and backfilled with argon.

    • Anhydrous toluene is added, and the reaction mixture is stirred at 110 °C for 12 hours.

    • The mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through Celite.

    • The filtrate is concentrated, and the residue is purified by column chromatography to yield the desired 2-phenyl-4-azaindole.

Applications in Medicinal Chemistry: A Focus on Kinase Inhibition

Azaindole derivatives have emerged as a cornerstone in the development of kinase inhibitors. Their structural resemblance to the adenine core of ATP, coupled with their favorable physicochemical properties, allows them to effectively compete for the ATP-binding site of various kinases.

Quantitative Biological Data of Azaindole Derivatives

The following tables summarize the in vitro activities of selected this compound and other azaindole isomer derivatives against various kinase targets.

Table 1: Biological Activity of this compound Derivatives

CompoundTarget KinaseIC₅₀ (nM)Reference
N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamidec-Met20
N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide derivativec-Met70
This compound-thiazolidine-2,4-dione-1,2,3-triazole hybrid (6a)MCF-7 (cell line)<18 µM-
This compound-thiazolidine-2,4-dione-1,2,3-triazole hybrid (6k)A549 (cell line)<18 µM-
This compound-thiazolidine-2,4-dione-1,2,3-triazole hybrid (6m)HepG2 (cell line)<18 µM-
PF-06764427 (1,3-disubstituted-4-azaindole)M1 mAChR PAM-
1,3-disubstituted-4-azaindole (29)DprE1 (M. tuberculosis)-
This compound analog of Indole 1PAK1Kᵢ <10 nM
This compound TGFβRI inhibitor (3f)TGFβRI2

Table 2: Biological Activity of 5-, 6-, and 7-Azaindole Derivatives

IsomerCompoundTarget KinaseIC₅₀ (nM)Reference
5-Azaindole5-Azaindole factor VIIa inhibitorFactor VIIa-
6-AzaindoleTemsavir (BMS-626529)HIV gp120-
7-AzaindoleVemurafenib (PLX4720)BRAF V600E31
7-AzaindolePexidartinibCSF1R13
7-AzaindoleAZD6738ATR-
7-AzaindoleFevipiprantDP2-
7-AzaindoleJNJ-63623872Influenza polymerase-B2-
7-Azaindole2,5-disubstituted-7-azaindole (19)Multiple kinases-

Signaling Pathways and Experimental Workflows

The development of azaindole-based kinase inhibitors involves a systematic workflow, from initial screening to detailed characterization of their effects on cellular signaling pathways.

Signaling Pathways Targeted by Azaindole Derivatives

Azaindole derivatives have been shown to inhibit several key kinases involved in cancer progression, including c-Met, TGFβRI, and PAK1.

c-Met Signaling Pathway: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, and motility. Aberrant c-Met signaling is implicated in various cancers. This compound derivatives have been developed as potent c-Met inhibitors.

cMet_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K Activates RAS RAS cMet->RAS Activates STAT3 STAT3 cMet->STAT3 Activates Azaindole This compound Inhibitor Azaindole->cMet Inhibits AKT AKT PI3K->AKT Proliferation Proliferation, Survival, Motility AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation TGFB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular TGFB TGF-β Ligand TGFBRII TGFβRII TGFB->TGFBRII Binds TGFBRI TGFβRI TGFBRII->TGFBRI Recruits & Phosphorylates SMAD23 SMAD2/3 TGFBRI->SMAD23 Phosphorylates Azaindole This compound Inhibitor Azaindole->TGFBRI Inhibits pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_complex SMAD Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Gene_Transcription Gene Transcription (Cell Cycle Arrest, Apoptosis) Nucleus->Gene_Transcription PAK1_Signaling_Pathway cluster_upstream Upstream Signals cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinases (RTKs) Rac_Cdc42 Rac/Cdc42 RTK->Rac_Cdc42 Activate Integrins Integrins Integrins->Rac_Cdc42 Activate PAK1 PAK1 Rac_Cdc42->PAK1 Activates RAF1 RAF1 PAK1->RAF1 MEK1 MEK1 PAK1->MEK1 LIMK LIMK PAK1->LIMK Azaindole This compound Inhibitor Azaindole->PAK1 Inhibits Cell_Survival Cell Survival RAF1->Cell_Survival MEK1->Cell_Survival Cytoskeletal_Dynamics Cytoskeletal Dynamics LIMK->Cytoskeletal_Dynamics Kinase_Inhibitor_Workflow cluster_workflow Kinase Inhibitor Characterization Workflow HTS High-Throughput Screening (HTS) of Azaindole Library Hit_ID Hit Identification & Confirmation HTS->Hit_ID Biochem_Assay Biochemical Assays (IC₅₀, Kᵢ determination) Hit_ID->Biochem_Assay Cell_Assay Cell-Based Assays (Target Engagement, e.g., CETSA) Biochem_Assay->Cell_Assay Selectivity Kinome-wide Selectivity Profiling Cell_Assay->Selectivity Downstream Downstream Signaling Analysis (Western Blot, Phosphoproteomics) Selectivity->Downstream In_Vivo In Vivo Efficacy Studies (Xenograft Models) Downstream->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Azaindole via Fischer Indole Cyclization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Azaindole, also known as 1H-pyrrolo[3,2-b]pyridine, is a crucial heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, offering modulated physicochemical properties such as solubility and plasma protein binding, which can lead to improved pharmacokinetic profiles in drug candidates.[1] The Fischer indole synthesis, a robust and versatile method for constructing the indole nucleus, has been successfully adapted for the synthesis of azaindoles.[2] Contrary to the earlier belief that the electron-deficient nature of the pyridine ring hinders this cyclization, recent studies have demonstrated its efficiency, particularly when the starting pyridylhydrazine bears an electron-donating group.[3][4][5]

This document provides detailed protocols and application notes for the synthesis of this compound derivatives using the Fischer indole cyclization method.

Reaction Principle

The Fischer indole synthesis is a classic acid-catalyzed reaction that forms an indole from an arylhydrazine and a carbonyl compound (aldehyde or ketone). The reaction proceeds through several key steps:

  • Hydrazone Formation: The pyridylhydrazine reacts with an aldehyde or ketone to form a pyridylhydrazone.

  • Tautomerization: The hydrazone tautomerizes to its enamine form.

  • -Sigmatropic Rearrangement: A-sigmatropic rearrangement occurs, leading to the formation of a di-imine intermediate.

  • Cyclization and Aromatization: The intermediate undergoes cyclization and subsequent elimination of an ammonia molecule to yield the aromatic this compound ring system.

The presence of an electron-donating group (EDG) on the pyridine ring of the hydrazine is often crucial as it facilitates the-sigmatropic rearrangement step.

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative examples of this compound synthesis via Fischer indole cyclization, highlighting the reactants, conditions, and yields.

Starting HydrazineCarbonyl CompoundAcid CatalystReaction ConditionsProductYield (%)Reference
6-Methoxypyrid-3-ylhydrazineValeraldehydeH₂SO₄ (4 wt% aq.)Reflux, 2 h5-Methoxy-2-propyl-4-azaindole80
6-Methoxypyrid-3-ylhydrazineCyclohexanoneH₂SO₄ (4 wt% aq.)Not specified5-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,2-b]indoleNot specified
5-(Methylsulfanyl)pyrid-3-ylhydrazineValeraldehydeNot specifiedNot specified5-Methylsulfanyl-2-propyl-4-azaindole57

Experimental Protocols

Protocol 1: Synthesis of 5-Methoxy-2-propyl-4-azaindole

This protocol is based on the successful synthesis reported in the literature, demonstrating an efficient Fischer cyclization to a this compound derivative.

Materials:

  • 6-Methoxypyrid-3-ylhydrazine

  • Valeraldehyde

  • Sulfuric acid (H₂SO₄), 4 wt% aqueous solution

  • Suitable organic solvent for extraction (e.g., ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 6-methoxypyrid-3-ylhydrazine (1 equivalent) in a 4 wt% aqueous solution of sulfuric acid.

  • Addition of Carbonyl: Add valeraldehyde (1.1 equivalents) to the reaction mixture.

  • Heating: Heat the mixture to reflux and maintain for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure 5-methoxy-2-propyl-4-azaindole.

Safety Precautions:

  • Handle sulfuric acid with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Valeraldehyde is flammable and an irritant; handle it in a well-ventilated area.

  • The reaction should be performed in a well-ventilated fume hood.

Mandatory Visualizations

Fischer Indole Cyclization Pathway for this compound

Fischer_Indole_Synthesis Reactants Pyridylhydrazine + Aldehyde/Ketone Acid H+ Hydrazone Pyridylhydrazone Formation Reactants->Hydrazone  Acid Catalyst (H⁺) Enamine Tautomerization to Ene-hydrazine Hydrazone->Enamine Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Cyclization Diimine->Cyclization Aminal Aminal Intermediate Cyclization->Aminal Elimination Elimination of NH₃ Aminal->Elimination Product This compound Elimination->Product

Caption: Reaction mechanism of the Fischer indole synthesis for this compound.

Experimental Workflow for this compound Synthesis

Experimental_Workflow Start Start Reactants Combine Pyridylhydrazine, Aldehyde/Ketone, and Acid Catalyst Start->Reactants Reflux Heat to Reflux (e.g., 2 hours) Reactants->Reflux TLC Monitor Reaction by TLC Reflux->TLC TLC->Reflux Incomplete Workup Aqueous Workup: Neutralization & Extraction TLC->Workup Reaction Complete Dry Dry Organic Layer Workup->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize End End Characterize->End

Caption: Step-by-step workflow for the synthesis and purification of this compound.

References

Bartoli Synthesis for 4- and 6-Azaindoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 4- and 6-azaindoles utilizing the Bartoli indole synthesis. This method offers a direct and efficient route to these important heterocyclic scaffolds, which are prevalent in medicinal chemistry and drug discovery.

Introduction

The Bartoli indole synthesis is a powerful chemical reaction that forms substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. A key advantage of this reaction is its applicability to the synthesis of azaindoles, which are bioisosteres of indoles and are of significant interest in the development of novel therapeutics. The reaction typically requires three equivalents of the vinyl Grignard reagent and is often most successful when a sterically bulky substituent is present ortho to the nitro group, as this facilitates the key[1][1]-sigmatropic rearrangement.[2] This methodology has been successfully extended to the preparation of 4- and 6-azaindoles from the corresponding nitropyridines, providing a concise route to these valuable heterocyclic systems.

Data Presentation

The following tables summarize the yields of various 4- and 6-azaindoles synthesized via the Bartoli reaction from their corresponding nitropyridine precursors.

Table 1: Synthesis of 6-Azaindoles

Starting NitropyridineProductYield (%)
2-Methoxy-3-nitropyridine7-Methoxy-6-azaindole20
2-Fluoro-3-nitropyridine7-Fluoro-6-azaindole35
2-Chloro-3-nitropyridine7-Chloro-6-azaindole33
2-Bromo-3-nitropyridine7-Bromo-6-azaindole22

Data sourced from a systematic study on nitropyridines.[3]

Table 2: Synthesis of 4-Azaindoles

Starting NitropyridineProductYield (%)
4-Chloro-3-nitropyridine5-Chloro-4-azaindole35
2-Chloro-5-nitro-4-methylpyridine7-Chloro-7-methyl-4-azaindole50
4-Methyl-5-nitropyridine7-Methyl-4-azaindole18
2,4-Dichloro-5-nitropyridine5,7-Dichloro-4-azaindole25
2-Methoxy-5-nitropyridine7-Methoxy-4-azaindole11
2-Bromo-5-nitropyridine7-Bromo-4-azaindole30

Data sourced from a systematic study on nitropyridines.[3]

Experimental Protocols

The following protocols provide a general procedure for the Bartoli synthesis of azaindoles, followed by a specific example for the preparation of 7-chloro-6-azaindole.

General Protocol for the Synthesis of 4- and 6-Azaindoles

This protocol is adapted from the general method developed by Bagley et al.

Materials:

  • Substituted nitropyridine

  • Vinylmagnesium bromide (1.0 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • 20% Aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the starting nitropyridine (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add vinylmagnesium bromide (3-4 equivalents) to the cooled solution.

  • Allow the reaction mixture to warm to -20 °C and stir for 8-12 hours.

  • Quench the reaction by the slow addition of 20% aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired azaindole.

Detailed Protocol for the Synthesis of 7-Chloro-6-azaindole

Materials:

  • 2-Chloro-3-nitropyridine (5.0 g, 31.5 mmol)

  • Vinylmagnesium bromide (1.0 M in THF, 100 mL, 100 mmol)

  • Anhydrous THF (200 mL)

  • 20% Aqueous NH₄Cl (150 mL)

  • Ethyl acetate (3 x 150 mL)

  • Anhydrous MgSO₄

Procedure:

  • A solution of 2-chloro-3-nitropyridine (5.0 g, 31.5 mmol) in dry THF (200 mL) is prepared under a nitrogen atmosphere.

  • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Vinylmagnesium bromide (1.0 M in THF, 100 mL, 100 mmol) is added dropwise to the stirred solution.

  • The reaction mixture is then stirred at -20 °C for 8 hours.

  • The reaction is quenched by the slow addition of 20% aqueous NH₄Cl (150 mL).

  • The aqueous phase is extracted with ethyl acetate (3 x 150 mL).

  • The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel to yield 7-chloro-6-azaindole.

Visualizations

Bartoli Synthesis of Azaindoles: Reaction Mechanism

The following diagram illustrates the proposed mechanism for the Bartoli synthesis of azaindoles from nitropyridines.

Bartoli_Mechanism cluster_start Step 1: Addition of Grignard Reagent cluster_nitroso Step 2: Formation of Nitroso Intermediate cluster_add2 Step 3: Second Grignard Addition cluster_rearrange Step 4: [3,3]-Sigmatropic Rearrangement cluster_cyclo Step 5: Cyclization cluster_deprotonate Step 6: Deprotonation & Aromatization cluster_workup Step 7: Aqueous Workup Nitropyridine Ortho-substituted Nitropyridine Intermediate1 Intermediate A Nitropyridine->Intermediate1 + Grignard1 Vinyl-MgBr (1st eq.) Grignard1->Intermediate1 Intermediate1_2 Intermediate A Nitroso Nitroso-pyridine Intermediate1_2->Nitroso Decomposition Nitroso_2 Nitroso-pyridine Intermediate2 Intermediate B Nitroso_2->Intermediate2 + Grignard2 Vinyl-MgBr (2nd eq.) Grignard2->Intermediate2 Intermediate2_2 Intermediate B Intermediate3 Intermediate C Intermediate2_2->Intermediate3 Intermediate3_2 Intermediate C Cyclized Cyclized Intermediate Intermediate3_2->Cyclized Cyclized_2 Cyclized Intermediate Aromatized Aromatized Intermediate Cyclized_2->Aromatized + Grignard3 Vinyl-MgBr (3rd eq.) Grignard3->Aromatized Aromatized_2 Aromatized Intermediate Azaindole 4- or 6-Azaindole Aromatized_2->Azaindole + Workup H₂O Workup->Azaindole

Caption: Mechanism of the Bartoli synthesis for azaindoles.

Experimental Workflow for Bartoli Azaindole Synthesis

The following diagram outlines the general experimental workflow for the synthesis of 4- and 6-azaindoles via the Bartoli reaction.

Bartoli_Workflow A 1. Dissolve Nitropyridine in Anhydrous THF B 2. Cool to -78 °C A->B C 3. Add Vinylmagnesium Bromide B->C D 4. Warm to -20 °C and Stir C->D E 5. Quench with Aqueous NH₄Cl D->E F 6. Extract with Ethyl Acetate E->F G 7. Dry and Concentrate Organic Phase F->G H 8. Purify by Column Chromatography G->H I Final Product: 4- or 6-Azaindole H->I

Caption: General experimental workflow for Bartoli azaindole synthesis.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Substituted 4-Azaindoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of substituted 4-azaindoles, a critical scaffold in medicinal chemistry, utilizing palladium-catalyzed cross-coupling reactions. The methodologies outlined herein offer versatile and efficient routes to a wide array of functionalized 4-azaindole derivatives.

Introduction

4-Azaindoles, also known as 1H-pyrrolo[3,2-b]pyridines, are nitrogen-containing heterocyclic compounds that serve as important building blocks in the development of novel therapeutic agents. Their structural resemblance to indoles allows them to act as bioisosteres, while the presence of the pyridine nitrogen introduces unique physicochemical properties, enhancing their potential for molecular interactions with biological targets. Consequently, substituted 4-azaindoles are prevalent in compounds targeting a range of diseases, including cancer, inflammatory disorders, and infectious diseases. Palladium-catalyzed cross-coupling reactions have emerged as powerful and indispensable tools for the construction and functionalization of the this compound core, enabling the synthesis of diverse libraries of compounds for drug discovery programs.

Palladium-Catalyzed Methodologies for this compound Synthesis

Several palladium-catalyzed reactions are instrumental in the synthesis of substituted 4-azaindoles. These methods offer high efficiency, functional group tolerance, and regioselectivity. Key strategies include cascade C-N cross-coupling/Heck reactions, Sonogashira coupling followed by cyclization, Suzuki coupling for C-C bond formation, and Buchwald-Hartwig amination for C-N bond formation.

A general workflow for the synthesis of substituted 4-azaindoles using these palladium-catalyzed methods is depicted below.

G cluster_start Starting Materials cluster_reaction Palladium-Catalyzed Reaction cluster_product Product & Purification Halogenated Aminopyridine Halogenated Aminopyridine Cross-Coupling & Cyclization Cross-Coupling & Cyclization Halogenated Aminopyridine->Cross-Coupling & Cyclization Coupling Partner Coupling Partner Coupling Partner->Cross-Coupling & Cyclization Pd Catalyst/Ligand System Pd Catalyst/Ligand System Pd Catalyst/Ligand System->Cross-Coupling & Cyclization Reaction Conditions (Solvent, Base, Temp.) Reaction Conditions (Solvent, Base, Temp.) Reaction Conditions (Solvent, Base, Temp.)->Cross-Coupling & Cyclization Substituted this compound Substituted this compound Cross-Coupling & Cyclization->Substituted this compound Purification (e.g., Chromatography) Purification (e.g., Chromatography) Substituted this compound->Purification (e.g., Chromatography)

Figure 1: General workflow for palladium-catalyzed this compound synthesis.
Cascade C-N Cross-Coupling/Heck Reaction

A highly efficient one-pot method for the synthesis of substituted 4-azaindoles involves a palladium-catalyzed cascade C-N cross-coupling/Heck reaction between amino-o-bromopyridines and alkenyl bromides.[1][2] This approach directly constructs the bicyclic core with concomitant introduction of a substituent at the 2-position.

G Amino-o-bromopyridine Amino-o-bromopyridine This compound Substituted this compound Amino-o-bromopyridine->this compound Pd₂(dba)₃, XPhos, t-BuONa Dioxane, 110 °C Alkenyl bromide Alkenyl bromide Alkenyl bromide->this compound

Figure 2: Cascade C-N cross-coupling/Heck reaction for this compound synthesis.

Table 1: Synthesis of 2-Substituted 4-Azaindoles via Cascade C-N/Heck Reaction

EntryAlkenyl Bromide SubstrateProductYield (%)
1(E)-(2-bromovinyl)benzene2-Phenyl-4-azaindole85
21-bromo-2-methylprop-1-ene2-Isopropyl-4-azaindole78
32-bromobut-1-ene2-Ethyl-2-methyl-4-azaindole75
Sonogashira Coupling and Cyclization

The Sonogashira coupling of a halogenated aminopyridine with a terminal alkyne, followed by an intramolecular cyclization, is a versatile two-step approach to constructing the this compound scaffold. This method allows for the introduction of a wide variety of substituents at the 2-position.

Table 2: Synthesis of 2-Substituted 4-Azaindoles via Sonogashira Coupling

EntryTerminal AlkyneCatalyst SystemCyclization ConditionsYield (%)
1PhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃Nt-BuOK, DMF82
21-hexynePd(PPh₃)₄, CuI, Et₃NK₂CO₃, DMF75
3(Trimethylsilyl)acetylenePdCl₂(PPh₃)₂, CuI, Et₃NTBAF, THF90
Suzuki and Buchwald-Hartwig Cross-Coupling for Functionalization

For the further functionalization of a pre-formed this compound core, Suzuki and Buchwald-Hartwig cross-coupling reactions are invaluable. The Suzuki coupling allows for the introduction of aryl, heteroaryl, or alkyl groups, typically at a halogenated position. The Buchwald-Hartwig amination enables the formation of C-N bonds, introducing amines, amides, and other nitrogen-containing moieties.

Table 3: Functionalization of Halogenated 4-Azaindoles

Reaction TypeSubstrateCoupling PartnerCatalyst SystemProductYield (%)
Suzuki6-Bromo-4-azaindolePhenylboronic acidPd(PPh₃)₄, K₂CO₃6-Phenyl-4-azaindole92
Buchwald-Hartwig6-Chloro-4-azaindoleMorpholinePd₂(dba)₃, BINAP, NaOt-Bu6-Morpholino-4-azaindole88
Suzuki2-Chloro-4-azaindole4-Methylphenylboronic acidPd(dppf)Cl₂, K₃PO₄2-(4-Methylphenyl)-4-azaindole85
Buchwald-Hartwig2-Bromo-4-azaindoleAnilinePd(OAc)₂, Xantphos, Cs₂CO₃2-Anilino-4-azaindole78

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Substituted 4-Azaindoles via Cascade C-N Cross-Coupling/Heck Reaction[1]

Materials:

  • 3-Amino-2-bromopyridine

  • Appropriate alkenyl bromide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (t-BuONa)

  • Anhydrous 1,4-dioxane

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add 3-amino-2-bromopyridine (1.0 mmol), the corresponding alkenyl bromide (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.08 mmol, 8 mol%), and sodium tert-butoxide (2.0 mmol).

  • Add anhydrous 1,4-dioxane (5 mL) to the Schlenk tube.

  • Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-substituted this compound.

Protocol 2: General Procedure for the Suzuki-Miyaura Cross-Coupling of a Halogenated this compound

Materials:

  • Halogenated this compound (e.g., 6-bromo-4-azaindole)

  • Appropriate boronic acid (e.g., phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and water (4:1 mixture)

Procedure:

  • In a round-bottom flask, dissolve the halogenated this compound (1.0 mmol) and the boronic acid (1.5 mmol) in a 4:1 mixture of 1,4-dioxane and water (10 mL).

  • Add potassium carbonate (3.0 mmol) to the solution.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours, or until the starting material is consumed as indicated by TLC or LC-MS.

  • Cool the reaction to room temperature and add water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired substituted this compound.

Protocol 3: General Procedure for the Buchwald-Hartwig Amination of a Halogenated this compound

Materials:

  • Halogenated this compound (e.g., 6-chloro-4-azaindole)

  • Amine (e.g., morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add the halogenated this compound (1.0 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and BINAP (0.03 mmol, 3 mol%).

  • Add anhydrous toluene (5 mL), followed by the amine (1.2 mmol) and sodium tert-butoxide (1.4 mmol).

  • Seal the tube and heat the reaction mixture at 100 °C for 8-16 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the aminated this compound derivative.

References

Application Notes and Protocols: Purification of 4-Azaindole Derivatives by Flash Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Azaindole, a bioisostere of indole, is a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its derivatives have shown a wide range of biological activities, including as kinase inhibitors and antiepileptic agents.[2][3][4] The synthesis of these derivatives often results in complex mixtures containing starting materials, reagents, and byproducts. Effective purification is therefore a critical step to isolate the desired compounds for further studies. Flash chromatography is a rapid and efficient technique widely employed for the purification of these heterocyclic compounds.

This document provides detailed application notes and protocols for the purification of this compound derivatives using flash chromatography, addressing common challenges and offering practical guidance for researchers in the field.

Key Considerations for Flash Chromatography of this compound Derivatives

The successful purification of this compound derivatives by flash chromatography depends on several factors, primarily the choice of stationary and mobile phases.

  • Stationary Phase: Silica gel is the most commonly used stationary phase for the purification of this compound derivatives due to its versatility and cost-effectiveness. The slightly acidic nature of silica gel can sometimes lead to interactions with the basic nitrogen of the pyridine ring in this compound, potentially causing peak tailing. In such cases, using deactivated silica or adding a small amount of a basic modifier (e.g., triethylamine) to the mobile phase can improve peak shape and resolution.

  • Mobile Phase: The choice of mobile phase is crucial for achieving good separation. A combination of a non-polar solvent (e.g., hexane, cyclohexane) and a more polar solvent (e.g., ethyl acetate, dichloromethane, methanol) is typically used. The polarity of the mobile phase is adjusted to control the elution of the compounds. Given that this compound and its derivatives are often polar, a higher proportion of the polar solvent is generally required. Gradient elution, where the mobile phase composition is changed during the run, is often employed to effectively separate compounds with a wide range of polarities.

Experimental Protocols

This section provides generalized protocols for the purification of this compound derivatives using flash chromatography. These should be considered as starting points and may require optimization based on the specific properties of the target compound and the impurity profile.

Protocol 1: Normal-Phase Flash Chromatography

This is the most common method for purifying this compound derivatives.

Materials:

  • Crude this compound derivative

  • Silica gel (230-400 mesh)

  • Solvents: Hexane (or Cyclohexane), Ethyl Acetate, Dichloromethane (DCM), Methanol (MeOH)

  • Flash chromatography system (manual or automated)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Collection tubes

Methodology:

  • Sample Preparation:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM, or the mobile phase with a higher concentration of the polar component).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel or Celite. To do this, dissolve the crude product in a volatile solvent, add the adsorbent, and evaporate the solvent under reduced pressure to obtain a free-flowing powder.

  • TLC Analysis for Method Development:

    • Before performing flash chromatography, optimize the mobile phase using TLC.

    • Spot the crude mixture on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane/ethyl acetate or DCM/methanol).

    • The ideal solvent system should provide a good separation of the desired product from impurities, with the product having an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Select an appropriately sized flash column based on the amount of crude material to be purified (a general rule is a 20:1 to 100:1 ratio of silica gel to crude sample by weight).

    • Pack the column with silica gel using either a "dry packing" or "wet packing" method, ensuring a homogenous and bubble-free column bed.

  • Sample Loading:

    • If using liquid loading, carefully apply the dissolved sample to the top of the packed column.

    • For dry loading, carefully add the powder containing the adsorbed sample to the top of the column.

  • Elution:

    • Begin elution with the chosen mobile phase. An isocratic elution (constant solvent composition) can be used if TLC shows good separation with a single solvent system.

    • More commonly, a gradient elution is employed. Start with a less polar mobile phase and gradually increase the proportion of the more polar solvent. For example, a gradient of 0% to 50% ethyl acetate in hexane, or 0% to 10% methanol in dichloromethane.

  • Fraction Collection and Analysis:

    • Collect fractions in separate tubes.

    • Monitor the elution of compounds using TLC or an integrated UV detector in an automated system.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound derivative.

Protocol 2: Reversed-Phase Flash Chromatography

For highly polar this compound derivatives that are difficult to purify using normal-phase chromatography, reversed-phase flash chromatography is a valuable alternative.

Materials:

  • Crude polar this compound derivative

  • C18-functionalized silica gel

  • Solvents: Water (H₂O), Acetonitrile (ACN), Methanol (MeOH) (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape)

  • Reversed-phase flash chromatography system

  • Reversed-phase TLC plates (or analytical HPLC for method development)

  • Collection tubes

Methodology:

  • Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., a high percentage of water with a small amount of organic solvent) or a suitable polar solvent like DMSO.

  • Method Development: Use analytical reversed-phase HPLC to develop a suitable gradient. The goal is to find a gradient that provides good separation between the product and impurities.

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase (e.g., 95:5 Water:Acetonitrile).

  • Sample Loading: Load the dissolved sample onto the column.

  • Elution: Elute the column with a gradient of increasing organic solvent. For example, a gradient from 5% to 100% acetonitrile in water.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC.

  • Solvent Removal: Combine the pure fractions and remove the organic solvent under reduced pressure. The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the pure product.

Data Presentation

The following tables summarize typical conditions reported in the literature for the purification of various this compound derivatives.

Derivative Stationary Phase Mobile Phase Elution Mode Yield (%) Reference
7-chloro-6-azaindoleSilica gelNot specifiedColumn Chromatography31
Boc-protected 3-methyl-indazoleSilica gel25% EtOAc in cyclohexaneIsocratic97
3-substituted 7-azaindole derivativesSilica gel (230-400 mesh)Not specifiedColumn Chromatography85-91
1-Acetyl-7-azaindoleSilica gelHexane/Ethyl acetate gradientGradientNot specified
3,5-Disubstituted-7-AzaindolesNot specified5-20% 5% NH₄OH/MeOH:DCMGradient72
3-(1,2,3,4-Tetrahydro-β-carboline-1-yl)-6-azaindoleNot specifiedDCM/MeOH 3:1IsocraticNot specified
N-(1,2,4-Triazin-3-yl)-1H-pyrrolo[2,3-b]pyridin-4-amineNot specified0-5% methanol in dichloromethaneGradientNot specified

Mandatory Visualizations

Experimental Workflow

flash_chromatography_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude_sample Crude this compound Derivative dissolve Dissolve in Minimal Solvent or Dry Load onto Silica crude_sample->dissolve tlc TLC Method Development dissolve->tlc pack_column Pack Flash Column tlc->pack_column Optimized Mobile Phase load_sample Load Sample pack_column->load_sample elute Elute with Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions (TLC/UV) collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_product Pure this compound Derivative evaporate->pure_product

Caption: Workflow for the purification of this compound derivatives by flash chromatography.

Logical Relationship: Influence of Solvent Polarity

solvent_polarity_effect cluster_compound Analyte low_polarity Low Polarity (e.g., High % Hexane) slow_elution Slow Elution (High Retention) low_polarity->slow_elution Leads to high_polarity High Polarity (e.g., High % Ethyl Acetate) fast_elution Fast Elution (Low Retention) high_polarity->fast_elution Leads to azaindole This compound Derivative (Polar Compound)

Caption: Influence of mobile phase polarity on the elution of polar this compound derivatives.

References

Application Notes and Protocols: 4-Azaindole as a Versatile Scaffold for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1][2] As a bioisostere of indole and purine, the this compound core mimics the natural hinge-binding motif of ATP, the ubiquitous substrate for all kinases.[1][3] The strategic placement of a nitrogen atom in the six-membered ring enhances the scaffold's hydrogen bonding capabilities, improves aqueous solubility, and offers favorable physicochemical and pharmacokinetic properties compared to its indole counterpart.[3] These advantageous characteristics have led to the development of numerous this compound-based inhibitors targeting a wide array of kinases implicated in cancer, inflammation, and other diseases.

This document provides detailed application notes and experimental protocols for utilizing the this compound scaffold in the development of kinase inhibitors. It includes a summary of its application against key kinase targets, quantitative structure-activity relationship (SAR) data, detailed synthetic procedures, and protocols for biochemical assays.

Key Advantages of the this compound Scaffold

  • Enhanced Hinge Binding: The pyridine nitrogen of the this compound core can act as a hydrogen bond acceptor, forming crucial interactions with the hinge region of the kinase ATP-binding site.

  • Improved Physicochemical Properties: The introduction of the nitrogen atom generally leads to lower lipophilicity (logP) and improved aqueous solubility, which are desirable properties for drug candidates.

  • Structural Versatility: The this compound core can be readily functionalized at multiple positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic profiles.

  • Intellectual Property: As a distinct chemical scaffold, this compound derivatives offer opportunities for novel intellectual property in the competitive landscape of kinase inhibitor development.

Applications of this compound in Kinase Inhibition

The this compound scaffold has been successfully employed to develop inhibitors for a variety of kinase targets. Below are examples of its application against several important kinases.

p38 MAP Kinase

p38 Mitogen-Activated Protein (MAP) kinase is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines such as TNF-α and IL-1. Inhibition of p38 MAPK is a therapeutic strategy for treating inflammatory diseases. This compound-based compounds have been developed as potent p38 MAPK inhibitors.

Table 1: Structure-Activity Relationship of this compound Derivatives as p38 MAPK Inhibitors

Compound IDR1R2p38α IC50 (nM)
1HH>1000
2H4-Fluorophenyl6
3CH34-Fluorophenyl10
4CH2CH2OH4-Fluorophenyl3

Data compiled from multiple sources.

p21-Activated Kinase 1 (PAK1)

p21-activated kinases (PAKs) are critical regulators of cell motility, survival, and proliferation. PAK1 is overexpressed in several cancers, making it an attractive target for oncology drug discovery. This compound derivatives have been designed to improve the physicochemical properties of initial indole-based PAK1 inhibitors.

Table 2: Structure-Activity Relationship of this compound Derivatives as PAK1 Inhibitors

Compound IDR-GroupPAK1 Ki (nM)
5H25
63-aminopyrazole<10
75-aminopyrazole15
82,4-diaminopyrimidine<10

Data compiled from multiple sources.

c-Met Kinase

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell growth, motility, and invasion. Aberrant c-Met signaling is implicated in the development and metastasis of many cancers. Several series of this compound inhibitors of c-Met have been reported.

Table 3: Structure-Activity Relationship of this compound Derivatives as c-Met Inhibitors

Compound IDSubstitution Patternc-Met IC50 (nM)
92,3-disubstituted70
10N1-substituted20
112,3,6-trisubstituted5

Data compiled from multiple sources.

TGF-β Receptor I (TGFβRI)

The transforming growth factor-beta (TGF-β) signaling pathway is involved in a wide range of cellular processes, and its dysregulation is associated with cancer and fibrosis. Small molecule inhibitors of the TGF-β receptor I (also known as ALK5) kinase are of significant therapeutic interest. Novel this compound derivatives have been identified as potent and selective TGFβRI inhibitors.

Table 4: Structure-Activity Relationship of 3-Pyridyl Substituted 4-Azaindoles as TGFβRI Inhibitors

Compound IDPyridyl IsomerR-Group on PyridineTGFβRI IC50 (nM)
122-pyridylH1.2
133-pyridylH0.8
144-pyridylH2.5
153-pyridyl6-difluoromethyl0.3

Data compiled from multiple sources.

Experimental Protocols

General Synthesis of 2,3-Disubstituted 4-Azaindoles

A common route for the synthesis of 2,3-disubstituted 4-azaindoles involves a multi-step sequence starting from a suitable aminopyridine derivative.

G A 2-Amino-3-iodopyridine B Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst) A->B Step 1 C 2-Amino-3-alkynylpyridine B->C D Cyclization (e.g., Larock Indole Synthesis) C->D Step 2 E 2,3-Disubstituted this compound D->E

General synthetic workflow for 2,3-disubstituted 4-azaindoles.

Protocol:

  • Sonogashira Coupling: To a solution of 2-amino-3-iodopyridine in a suitable solvent (e.g., DMF or THF), add a terminal alkyne, a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(PPh3)2), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylethylamine). Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the 2-amino-3-alkynylpyridine intermediate.

  • Cyclization (Larock Indole Synthesis): Combine the 2-amino-3-alkynylpyridine with an aryl or vinyl halide, a palladium catalyst, and a base in a suitable solvent. Heat the reaction mixture until the cyclization is complete.

  • Final Purification: After cooling to room temperature, perform an aqueous work-up and purify the final 2,3-disubstituted this compound product by column chromatography or recrystallization.

Biochemical Kinase Assays

Several assay formats can be used to determine the inhibitory activity of this compound derivatives against target kinases. The choice of assay depends on the available reagents and instrumentation.

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

G A Kinase Reaction: Kinase + Substrate + ATP B ADP-Glo™ Reagent Addition (Terminates kinase reaction, depletes remaining ATP) A->B Step 1 C Kinase Detection Reagent Addition (Converts ADP to ATP, generates luminescent signal) B->C Step 2 D Luminescence Measurement C->D Step 3

Workflow for the ADP-Glo™ Kinase Assay.

Protocol:

  • Kinase Reaction: In a 384-well plate, set up the kinase reaction containing the kinase, substrate, ATP, and the this compound inhibitor at various concentrations. Include appropriate controls (no inhibitor, no enzyme). Incubate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time (e.g., 60 minutes).

  • Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP. Incubate at room temperature for 40 minutes.

  • ADP Detection: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Homogeneous Time-Resolved Fluorescence (HTRF®) is a technology based on FRET (Fluorescence Resonance Energy Transfer) between a donor and an acceptor fluorophore.

Protocol:

  • Kinase Reaction: Perform the kinase reaction in the presence of the this compound inhibitor. The substrate is typically biotinylated, and the reaction is initiated by the addition of ATP.

  • Detection: Stop the reaction by adding a detection buffer containing a europium cryptate-labeled anti-phospho-specific antibody (donor) and streptavidin-XL665 (acceptor).

  • Signal Measurement: After incubation, read the fluorescence at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor). The ratio of the two signals is proportional to the extent of substrate phosphorylation.

This assay measures the binding of a fluorescently labeled tracer to the kinase active site, and the displacement of this tracer by a competitive inhibitor.

Protocol:

  • Assay Setup: In a microplate, combine the kinase, a europium-labeled anti-tag antibody, the fluorescent tracer, and the this compound inhibitor.

  • Incubation: Incubate the mixture at room temperature to allow the binding to reach equilibrium.

  • FRET Measurement: Measure the FRET signal. The binding of the tracer and antibody to the kinase results in a high FRET signal. A potent inhibitor will displace the tracer, leading to a decrease in the FRET signal.

Signaling Pathways

The following diagrams illustrate the signaling pathways of some of the key kinase targets for this compound inhibitors.

G stress Stress Stimuli (UV, Cytokines) mkkk MAP3K (e.g., TAK1, ASK1) stress->mkkk mkk MKK3/6 mkkk->mkk p38 p38 MAPK mkk->p38 downstream Downstream Targets (ATF2, MK2) p38->downstream response Inflammatory Response downstream->response

Simplified p38 MAPK Signaling Pathway.

G hgf HGF cmet c-Met Receptor hgf->cmet dimer Dimerization & Autophosphorylation cmet->dimer pi3k PI3K/Akt Pathway dimer->pi3k ras Ras/MAPK Pathway dimer->ras stat STAT Pathway dimer->stat survival Cell Survival pi3k->survival proliferation Proliferation & Motility ras->proliferation stat->proliferation

Simplified c-Met Signaling Pathway.

G tgfb TGF-β tgfbr2 TGFβRII tgfb->tgfbr2 tgfbr1 TGFβRI tgfbr2->tgfbr1 Recruitment & Phosphorylation smad SMAD2/3 Phosphorylation tgfbr1->smad smad4 SMAD4 Complex smad->smad4 nucleus Nuclear Translocation smad4->nucleus transcription Gene Transcription nucleus->transcription

Simplified TGF-β Signaling Pathway.

Conclusion

The this compound scaffold represents a highly valuable building block for the development of novel kinase inhibitors. Its favorable physicochemical properties and versatile chemistry allow for the creation of potent and selective drug candidates against a wide range of kinase targets. The protocols and data presented in this document are intended to serve as a comprehensive resource for researchers in the field of drug discovery and development, facilitating the exploration and exploitation of this important heterocyclic system.

References

Application Notes and Protocols: 4-Azaindole in the Synthesis of Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anti-inflammatory agents. Its unique electronic properties and ability to form key hydrogen bond interactions have made it an attractive core for designing potent and selective inhibitors of various kinases involved in inflammatory signaling pathways. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound-based compounds as anti-inflammatory agents, with a primary focus on the inhibition of p38 MAP kinase, a critical regulator of pro-inflammatory cytokine production.

Target Audience

These application notes and protocols are intended for researchers, scientists, and drug development professionals working in the fields of medicinal chemistry, pharmacology, and immunology who are interested in the design, synthesis, and biological evaluation of novel anti-inflammatory compounds.

Key Applications

  • Design and Synthesis of Kinase Inhibitors: The this compound core serves as a versatile template for the synthesis of inhibitors targeting key inflammatory kinases such as p38 MAP kinase and Janus kinases (JAKs).

  • Structure-Activity Relationship (SAR) Studies: The protocols outlined herein can be utilized to generate libraries of this compound derivatives for comprehensive SAR studies to optimize potency, selectivity, and pharmacokinetic properties.

  • In Vitro Screening of Anti-Inflammatory Activity: Detailed assays are provided to assess the anti-inflammatory efficacy of synthesized compounds by measuring their ability to inhibit key inflammatory mediators.

Data Presentation: Efficacy of this compound Derivatives

The following tables summarize the in vitro and in vivo efficacy of representative this compound derivatives as p38 MAP kinase inhibitors.

Table 1: In Vitro p38α Kinase Inhibitory Activity of this compound Analogs

Compound IDR Group on Indole Nitrogenp38α IC50 (nM)[1]
1 H6
2a Methyl10
2b Ethyl7
2c Isopropyl11
2d Cyclopropylmethyl4
2e 2-Hydroxyethyl5
2f 2-Methoxyethyl8

Table 2: In Vivo Anti-Inflammatory Activity of a Lead this compound Compound

Compound IDAnimal ModelAdministration RouteDose (mg/kg)Inhibition of LPS-induced TNF-α (%)
2d RatOral1065
2d RatOral3085

Experimental Protocols

Protocol 1: Synthesis of a Representative this compound p38 MAP Kinase Inhibitor (Compound 2d)

This protocol describes the synthesis of 3-(4-fluorophenyl)-2-(pyridin-4-yl)-1-(cyclopropylmethyl)-1H-pyrrolo[3,2-b]pyridine, a potent p38 MAP kinase inhibitor.

Materials:

  • 3-(4-fluorophenyl)-2-(pyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine (Compound 1 )

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Cyclopropylmethyl bromide

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Preparation: To a solution of 3-(4-fluorophenyl)-2-(pyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine (1 ) (1.0 g, 3.46 mmol) in anhydrous DMF (20 mL) at 0 °C under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 0.152 g, 3.81 mmol) portionwise.

  • Stirring: Stir the resulting mixture at 0 °C for 30 minutes.

  • Addition of Alkylating Agent: Add cyclopropylmethyl bromide (0.42 mL, 4.15 mmol) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous MgSO4.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography, eluting with a gradient of 100% DCM to 95:5 DCM:MeOH to afford the title compound 2d as a solid.

  • Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and LC-MS analysis.

Protocol 2: In Vitro p38α MAP Kinase Enzymatic Assay

This protocol details a non-radioactive, ELISA-based assay to determine the IC50 values of this compound compounds against p38α MAP kinase.

Materials:

  • Recombinant human active p38α kinase

  • ATF-2 (activating transcription factor-2) substrate

  • Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ATP

  • This compound test compounds

  • DMSO (as vehicle control)

  • Anti-phospho-ATF-2 (Thr71) antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H2SO4)

  • 96-well microtiter plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the this compound test compounds in DMSO.

  • Assay Plate Preparation: Add 2 µL of the diluted compounds or DMSO (for control wells) to the wells of a 96-well plate.

  • Kinase Reaction Mixture: Prepare a kinase reaction mixture containing p38α kinase and ATF-2 substrate in kinase assay buffer.

  • Initiation of Reaction: Add 48 µL of the kinase reaction mixture to each well. Pre-incubate for 10 minutes at room temperature.

  • Start Kinase Reaction: Initiate the kinase reaction by adding 50 µL of ATP solution (final concentration, e.g., 100 µM) to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Stopping the Reaction: Stop the reaction by adding 50 µL of EDTA solution (final concentration, e.g., 50 mM).

  • ELISA Detection: a. Coat a separate 96-well plate with a capture antibody for ATF-2. b. Transfer the reaction mixture to the coated plate and incubate to allow ATF-2 binding. c. Wash the plate to remove unbound components. d. Add the anti-phospho-ATF-2 (Thr71) antibody and incubate. e. Wash the plate and add the HRP-conjugated secondary antibody. f. After incubation and washing, add the TMB substrate and allow color to develop. g. Stop the color development with the stop solution.

  • Data Analysis: Read the absorbance at 450 nm using a plate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cellular Assay for Inhibition of LPS-Induced TNF-α Production

This protocol describes a cell-based assay to evaluate the ability of this compound compounds to inhibit the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7).

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound test compounds

  • DMSO

  • Phosphate-buffered saline (PBS)

  • ELISA kit for murine TNF-α

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 105 cells/well and incubate overnight at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of the this compound test compounds (or DMSO for the vehicle control). Pre-incubate the cells with the compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control wells.

  • Incubation: Incubate the plate for 6 hours at 37°C in a 5% CO2 atmosphere.

  • Supernatant Collection: Centrifuge the plate at 1,200 rpm for 5 minutes and carefully collect the cell culture supernatants.

  • TNF-α Quantification: Determine the concentration of TNF-α in the supernatants using a commercially available murine TNF-α ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated control. Determine the IC50 value from the dose-response curve.

Visualizations

p38_MAPK_Signaling_Pathway cluster_0 MAPK Cascade extracellular_stimuli Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Stress Signals (LPS, UV) receptor Receptor extracellular_stimuli->receptor tak1 TAK1 receptor->tak1 mkk3_6 MKK3/6 tak1->mkk3_6 p38 p38 MAPK mkk3_6->p38 mk2 MK2 p38->mk2 transcription_factors Transcription Factors (e.g., ATF2, CREB) p38->transcription_factors azaindole This compound Inhibitor azaindole->p38 gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) mk2->gene_expression transcription_factors->gene_expression

Caption: p38 MAPK Signaling Pathway and Point of Inhibition.

experimental_workflow synthesis Synthesis of This compound Derivatives purification Purification and Characterization (Chromatography, NMR, MS) synthesis->purification biochemical_assay In Vitro Biochemical Assay (p38 Kinase Inhibition) purification->biochemical_assay cellular_assay In Vitro Cellular Assay (TNF-α Inhibition) purification->cellular_assay sar_analysis Structure-Activity Relationship (SAR) Analysis biochemical_assay->sar_analysis cellular_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->synthesis in_vivo In Vivo Efficacy Studies (Animal Models of Inflammation) lead_optimization->in_vivo

Caption: General Experimental Workflow for Drug Discovery.

sar_relationship core This compound Core Essential for Kinase Hinge Binding activity Anti-inflammatory Activity core->activity r1 R1 (Indole N-substitution) Modulates Potency and Physicochemical Properties r1->activity r2 R2 (C2-Aryl Group) Interacts with Hydrophobic Pocket r2->activity r3 R3 (C3-Aryl Group) Influences Selectivity r3->activity

Caption: Key Structural Elements and Their Impact on Activity.

References

Application Notes: The Role of 4-Azaindole in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 4-azaindole scaffold, a bioisostere of indole, has emerged as a privileged structure in medicinal chemistry, particularly in the development of novel antiviral agents.[1][2] Its strategic nitrogen placement within the bicyclic system enhances physicochemical properties such as aqueous solubility and metabolic stability compared to its indole counterparts.[1][3] These improved drug-like qualities, combined with the ability to form crucial hydrogen bonds and other molecular interactions with viral protein targets, make this compound a valuable framework for designing potent and selective antiviral inhibitors.[4] This document outlines the application of this compound in the discovery of drugs targeting several significant human viruses, including Human Immunodeficiency Virus (HIV), Influenza virus, and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).

Application in Anti-HIV Drug Discovery: Attachment Inhibitors

A prominent application of the this compound core is in the development of HIV-1 attachment inhibitors. These compounds function by targeting the viral envelope glycoprotein gp120, preventing its initial interaction with the host cell's CD4 receptor. This mechanism blocks the very first step of viral entry, a unique mode of action not found in many earlier antiretroviral therapies.

Mechanism of Action: this compound-based inhibitors bind to a pocket within the gp120 protein. This binding event stabilizes a conformation of gp120 that is not recognized by the CD4 receptor, thereby inhibiting the attachment of the virus to T-cells and preventing subsequent membrane fusion and viral entry.

Key Compounds:

  • BMS-378806: A 7-azaindole derivative that served as an early clinical candidate and established proof-of-concept for this mechanism. While not a this compound, its development paved the way for related scaffolds.

  • Fostemsavir (BMS-663068): An approved HIV drug, Fostemsavir is a prodrug of Temsavir (BMS-626529), which contains a 6-azaindole core. The broader exploration of azaindoles, including this compound derivatives, was spurred by the success of this class, which showed that replacing the carbon atoms in the indole ring with nitrogen could lead to marked improvements in pharmaceutical properties.

  • This compound Oxoacetic Acid Piperazine Benzamides: A series of compounds where modifications at the 7-position of the this compound core led to potent inhibitors with superior oral bioavailability and lower clearance compared to earlier candidates.

cluster_virus HIV-1 Virion cluster_cell Host T-Cell cluster_inhibitor Inhibition gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment gp41 gp41 CCR5 CCR5/CXCR4 Co-receptor CD4->CCR5 2. Conformational     Change & Co-receptor     Binding CCR5->gp41 3. Membrane   Fusion Inhibitor This compound Inhibitor Inhibitor->gp120 Blocks Attachment cluster_workflow Influenza A 'Cap-Snatching' and Replication Host_mRNA Host pre-mRNA (with m7GTP cap) PB2 PB2 Subunit of Viral Polymerase Host_mRNA->PB2 1. PB2 binds cap PB1_PA PB1 & PA Subunits PB2->PB1_PA 2. Cleavage & Priming Viral_mRNA Viral mRNA Synthesis PB1_PA->Viral_mRNA 3. Transcription Replication Viral Replication Viral_mRNA->Replication Inhibitor This compound (e.g., VX-787) Inhibitor->PB2 Inhibits Binding cluster_virus SARS-CoV-2 cluster_cell Host Cell cluster_inhibition Inhibition Spike Spike Protein (S1-RBD) ACE2 hACE2 Receptor Spike->ACE2 Interaction Binding Binding & Entry ACE2->Binding Inhibitor Azaindole Inhibitor Inhibitor->Spike Disrupts Interaction node_seed 1. Seed MDCK cells in 96-well plate node_treat 2. Add serial dilutions of this compound compound node_seed->node_treat node_infect 3. Infect with Influenza A virus node_treat->node_infect node_incubate 4. Incubate for 72h (37°C, 5% CO2) node_infect->node_incubate node_cpe Observe Cytopathic Effect (CPE) node_incubate->node_cpe node_viability 5. Add Cell Viability Reagent (e.g., CellTiter-Glo) node_incubate->node_viability node_read 6. Measure Luminescence node_viability->node_read node_calc 7. Calculate % Protection and determine EC50 node_read->node_calc

References

1H NMR Characterization of 4-Azaindole and Its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Azaindole, also known as 1H-pyrrolo[3,2-b]pyridine, is a heterocyclic aromatic compound that serves as a crucial scaffold in medicinal chemistry. Its structural resemblance to indole allows it to interact with a variety of biological targets, while the presence of the pyridine nitrogen introduces unique physicochemical properties, such as increased polarity and hydrogen bonding capabilities. These characteristics make this compound and its derivatives attractive candidates for the development of novel therapeutics targeting a wide range of diseases, including cancer, inflammatory disorders, and neurological conditions.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of this compound derivatives. It provides detailed information about the electronic environment of each proton, enabling the confirmation of substitution patterns, stereochemistry, and molecular conformation. This document provides detailed application notes and experimental protocols for the ¹H NMR characterization of this compound and its derivatives.

¹H NMR Data of this compound and Selected Derivatives

The following tables summarize the ¹H NMR chemical shifts (δ) and coupling constants (J) for the parent this compound and a selection of its derivatives in commonly used deuterated solvents. These data serve as a reference for the identification and characterization of new compounds based on this scaffold.

Table 1: ¹H NMR Data for Unsubstituted this compound (1H-pyrrolo[3,2-b]pyridine)

ProtonChemical Shift (δ) in CDCl₃ (ppm)MultiplicityCoupling Constant (J) (Hz)Chemical Shift (δ) in DMSO-d₆ (ppm)MultiplicityCoupling Constant (J) (Hz)
H1 (NH)8.80-9.20br s-11.58br s-
H27.54t3.07.55dd3.2, 2.4
H36.63dd3.2, 1.86.62dd3.2, 1.8
H58.29dd4.8, 1.58.06dd4.6, 1.4
H67.14dd8.2, 4.87.03dd8.0, 4.6
H77.79dd8.2, 1.57.92dd8.0, 1.4

Note: Chemical shifts for the NH proton can be broad and may vary with concentration and solvent purity.

Table 2: ¹H NMR Data for Selected this compound Derivatives

CompoundSolventH1 (NH) (δ, ppm)H2 (δ, ppm)H3 (δ, ppm)H5 (δ, ppm)H6 (δ, ppm)H7 (δ, ppm)Other Protons (δ, ppm)
1-Benzyl-2-phenyl-4-azaindole[1]CDCl₃-6.89 (s)-8.47 (d, J=4.4)6.92-7.00 (m)7.33-7.41 (m)5.31 (s, 2H, CH₂), 6.92-7.00 (m, 3H, Ar-H), 7.17-7.26 (m, 3H, Ar-H), 7.33-7.41 (m, 4H, Ar-H), 7.43-7.47 (m, 2H, Ar-H)
1-Cyclohexylmethyl-2-phenyl-4-azaindole[1]CDCl₃-6.71 (s)-8.45 (dd, J=4.4, 1.2)7.08 (dd, J=8.0, 4.4)7.63 (d, J=8.0)0.58-0.75 (m, 2H), 0.90-1.05 (m, 3H), 1.24-1.35 (m, 2H), 1.44-1.66 (m, 4H), 4.01 (d, J=7.6, 2H, CH₂), 7.37-7.50 (m, 5H, Ar-H)
3-(Thiazolidin-2-yl)-4-azaindoleDMSO-d₆11.35 (s)7.25-7.40 (m)-8.68 (s)6.46 (d, J=5.1)7.98 (d, J=5.4)2.71-2.80 (m, 1H), 2.82-2.99 (m, 2H), 3.09-3.16 (m, 1H), 5.23 (s, 1H)
3-(1,2,3,6-Tetrahydro-4-phenylpyridin-1-yl)-4-azaindoleDMSO-d₆11.27 (brs)7.19 (d, J=7.3)-8.72 (s)6.81 (d, J=6.7)8.12 (d, J=5.7)2.82-3.09 (m, 6H), 5.40 (s, 1H), 6.93-7.02 (m, 1H, Ar-H), 7.07-7.14 (m, 3H, Ar-H), 7.35 (d, J=7.3, 1H, Ar-H)

Experimental Protocols

Protocol 1: Standard ¹H NMR Sample Preparation

A standardized protocol is crucial for obtaining high-quality and reproducible ¹H NMR spectra.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer mix 4. Mix Thoroughly transfer->mix insert 5. Insert Sample into Spectrometer mix->insert lock 6. Lock insert->lock tune 7. Tune and Match lock->tune shim 8. Shim tune->shim acquire 9. Acquire Spectrum shim->acquire ft 10. Fourier Transform acquire->ft phase 11. Phase Correction ft->phase baseline 12. Baseline Correction phase->baseline reference 13. Referencing baseline->reference integrate 14. Integration reference->integrate analyze 15. Analyze Spectrum integrate->analyze

Figure 1. Experimental workflow for ¹H NMR analysis.

Materials:

  • This compound derivative (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆) of high purity (0.6-0.7 mL)

  • High-quality 5 mm NMR tube

  • Vortex mixer

  • Pipettes

Procedure:

  • Weighing the Sample: Accurately weigh 5-10 mg of the this compound derivative directly into a clean, dry vial.

  • Dissolving the Sample: Add 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Transferring to NMR Tube: Using a clean pipette, transfer the solution to a high-quality 5 mm NMR tube. Ensure no solid particles are transferred.

  • Mixing: Cap the NMR tube and vortex gently to ensure a homogeneous solution.

Protocol 2: ¹H NMR Data Acquisition Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 16 to 64, depending on the sample concentration.

  • Receiver Gain (RG): Set automatically by the instrument.

  • Acquisition Time (AQ): 3-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Spectral Width (SW): Typically 12-16 ppm, centered around 6-7 ppm.

  • Temperature: 298 K (25 °C).

Protocol 3: Data Processing and Analysis
  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes. Apply an automatic baseline correction.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm) or an internal standard like tetramethylsilane (TMS).

  • Integration: Integrate all signals to determine the relative number of protons.

  • Analysis: Assign the signals based on their chemical shifts, multiplicities, and coupling constants, with reference to the data provided in Tables 1 and 2 and known substituent effects.

Signaling Pathways and Logical Relationships

The interpretation of ¹H NMR spectra relies on understanding the relationships between chemical structure and spectral parameters. The following diagram illustrates the key factors influencing the ¹H NMR spectrum of a substituted this compound.

signaling_pathway substituent Substituent (R) electronic_effects Electronic Effects (Inductive & Resonance) substituent->electronic_effects steric_effects Steric Effects substituent->steric_effects chemical_shift Chemical Shift (δ) electronic_effects->chemical_shift steric_effects->chemical_shift coupling_constant Coupling Constant (J) steric_effects->coupling_constant spectrum ¹H NMR Spectrum chemical_shift->spectrum multiplicity Multiplicity coupling_constant->multiplicity multiplicity->spectrum

Figure 2. Factors influencing the ¹H NMR spectrum.

Conclusion

¹H NMR spectroscopy is a powerful and essential technique for the characterization of this compound and its derivatives. By following standardized experimental protocols and utilizing reference data, researchers can confidently determine the structure of newly synthesized compounds. The information presented in these application notes and protocols is intended to serve as a comprehensive guide for scientists and professionals in the field of drug discovery and development, facilitating the efficient and accurate characterization of this important class of molecules.

References

Mass Spectrometry Analysis of Novel 4-Azaindole Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Azaindole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry and drug discovery, demonstrating a wide range of biological activities.[1][2][3] Notably, their structural similarity to the purine core of ATP has made them privileged scaffolds in the design of kinase inhibitors.[2][4] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. Consequently, this compound-based compounds are being extensively investigated as potential therapeutic agents targeting various kinases, such as p21-activated kinase 1 (PAK1) and Transforming Growth Factor-β Receptor I (TGFβRI).

This document provides detailed application notes and protocols for the mass spectrometric analysis of novel this compound compounds, a critical step in their characterization, quantification in biological matrices, and overall drug development process. The methodologies outlined here are designed to be a valuable resource for researchers and scientists working in this field.

I. Quantitative Mass Spectrometry Data

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful tool for the structural elucidation and quantification of novel compounds. Below are representative tables summarizing the expected mass-to-charge ratios (m/z) for a hypothetical this compound kinase inhibitor and its characteristic fragment ions.

Table 1: High-Resolution Mass Spectrometry (HRMS) Data for a Representative this compound Compound

ParameterValue
Molecular FormulaC₂₀H₁₈N₆O
Exact Mass370.1542
Measured [M+H]⁺371.1615
Mass Error (ppm)< 5

Table 2: Tandem Mass Spectrometry (MS/MS) Fragmentation Data for the [M+H]⁺ Ion of a Representative this compound Compound

Precursor Ion (m/z)Fragment Ion (m/z)Relative Intensity (%)Putative Fragment Structure/Loss
371.16294.12100Loss of the pyridine side chain
371.16268.1465Fragmentation of the core this compound ring
371.16145.0640Cleavage of the amide bond
371.16118.0625This compound core fragment

II. Experimental Protocols

A. Protocol for Sample Preparation from Plasma

This protocol outlines a standard procedure for the extraction of this compound compounds from a plasma matrix for subsequent LC-MS/MS analysis.

  • Thaw Plasma Samples: Thaw frozen plasma samples to room temperature.

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex and Transfer: Vortex the reconstituted sample and transfer it to an autosampler vial for UPLC-MS/MS analysis.

B. Protocol for UPLC-MS/MS Analysis

This protocol provides a general method for the chromatographic separation and mass spectrometric detection of this compound compounds. Optimization of these parameters for specific compounds is recommended.

1. UPLC System and Column:

  • System: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0-0.5 min: 10% B

    • 0.5-1.0 min: 10-90% B

    • 1.0-2.0 min: 90% B

    • 2.0-2.1 min: 90-10% B

    • 2.1-3.0 min: 10% B

3. Mass Spectrometer Conditions:

  • System: Waters XEVO TQ-S or equivalent triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V.

  • Desolvation Temperature: 500°C.

  • Desolvation Gas Flow: 1000 L/hr.

  • Cone Gas Flow: 150 L/hr.

  • Collision Gas: Argon.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

4. MRM Transitions:

  • MRM transitions should be optimized for each specific this compound compound and its internal standard. An example is provided in Table 3.

Table 3: Example MRM Transitions for a Hypothetical this compound Kinase Inhibitor

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound Analyte371.2294.13025
This compound Analyte371.2268.13035
Internal Standard376.2299.13025

III. Visualizations

A. Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound compounds from biological matrices.

workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile + IS) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UPLC UPLC Separation Reconstitution->UPLC MS MS/MS Detection (MRM) UPLC->MS Quantification Quantification MS->Quantification Reporting Reporting Quantification->Reporting

Caption: UPLC-MS/MS workflow for this compound analysis.

B. Signaling Pathways

This compound derivatives are frequently designed as kinase inhibitors. The following diagrams illustrate two key signaling pathways often targeted by these compounds.

1. TGF-β Signaling Pathway

Transforming Growth Factor-β (TGF-β) signaling is crucial in regulating cell growth, differentiation, and apoptosis. Its aberrant activation is linked to diseases like cancer and fibrosis.

TGFB_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFBR2 TGFBR2 TGFBR1 TGFBR1 (ALK5) TGFBR2->TGFBR1 Recruits & Phosphorylates SMAD23 SMAD2/3 TGFBR1->SMAD23 Phosphorylates SMAD_complex SMAD2/3/4 Complex SMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Gene Transcription (Cell Cycle Arrest, Apoptosis) SMAD_complex->Transcription Translocates & Regulates TGFB TGF-β Ligand TGFB->TGFBR2 Binds Azaindole This compound Inhibitor Azaindole->TGFBR1 Inhibits

Caption: Inhibition of the TGF-β signaling pathway.

2. PAK1 Signaling Pathway

p21-activated kinase 1 (PAK1) is a key regulator of cell motility, survival, and proliferation. Its overexpression is associated with cancer progression and metastasis.

PAK1_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Rac_Cdc42 Rac/Cdc42 Ras->Rac_Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 Activates MEK_ERK MEK/ERK Pathway PAK1->MEK_ERK LIMK LIM Kinase PAK1->LIMK Proliferation Cell Proliferation MEK_ERK->Proliferation Motility Cell Motility & Invasion LIMK->Motility GrowthFactor Growth Factor GrowthFactor->RTK Activates Azaindole This compound Inhibitor Azaindole->PAK1 Inhibits

Caption: Inhibition of the PAK1 signaling pathway.

References

Protocols for N-Arylation of the 4-Azaindole Scaffold: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-azaindole scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals. The functionalization of the nitrogen atom within this heterocyclic system through N-arylation is a critical transformation for modulating the pharmacological properties of these molecules. This document provides detailed application notes and experimental protocols for the N-arylation of the this compound scaffold, focusing on widely used and effective methods such as Buchwald-Hartwig, Ullmann, and Chan-Lam couplings.

Introduction to N-Arylation of this compound

The N-arylation of this compound involves the formation of a carbon-nitrogen (C-N) bond between the nitrogen atom of the azaindole ring and an aryl group. This transformation is typically achieved through transition-metal-catalyzed cross-coupling reactions. The choice of method often depends on the substrate scope, functional group tolerance, and desired reaction conditions. The most common approaches are palladium- and copper-catalyzed reactions.[1][2]

Key Methodologies for N-Arylation

Several robust methods have been developed for the N-arylation of indoles and azaindoles. The three most prominent are:

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine.[3][4] This method is known for its broad substrate scope and high functional group tolerance.

  • Ullmann Condensation: A copper-catalyzed reaction between an aryl halide and an amine, alcohol, or thiol.[5] Traditional Ullmann reactions required harsh conditions, but modern modifications have made it a more versatile and milder method.

  • Chan-Lam Coupling: A copper-catalyzed cross-coupling of boronic acids with N-H or O-H containing compounds. This reaction can often be performed under mild conditions, sometimes even at room temperature in the presence of air.

Data Presentation: Comparison of N-Arylation Protocols

The following tables summarize quantitative data for different N-arylation protocols applied to azaindole scaffolds, allowing for easy comparison of their efficacy under various conditions.

Table 1: Palladium-Catalyzed N-Arylation of 4-Bromo-7-Azaindole Derivatives

EntryN-Protecting GroupAmine/AmideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1BenzylBenzamidePd(OAc)₂ (5)Xantphos (10)Cs₂CO₃Dioxane1001285
2PhenylsulfonylBenzamidePd(OAc)₂ (5)Xantphos (10)Cs₂CO₃Dioxane1001278
3BenzylAnilinePd₂(dba)₃ (2.5)Xantphos (10)Cs₂CO₃Dioxane1001292
4MethylPhenylmethanaminePd₂(dba)₃ (2.5)Xantphos (10)Cs₂CO₃Dioxane1001290
5NonePhenylmethanaminePd₂(dba)₃ (2.5)Xantphos (10)Cs₂CO₃Dioxane10012No Reaction

Table 2: Copper-Catalyzed N-Arylation of 7-Azaindole

EntryAryl Halide/Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzeneCuI (1-5)trans-1,2-Cyclohexanediamine (10-20)K₃PO₄Dioxane1102495
24-BromotolueneCuI (1-5)trans-N,N'-dimethyl-1,2-cyclohexanediamine (10-20)K₃PO₄Toluene1102491
3Phenylboronic acidCu(OAc)₂ (20)NoneDBUDCMrt1285
44-Methoxyphenylboronic acidCu(OAc)₂ (20)NoneDBUDCMrt1282

Table 3: Microwave-Assisted N-Arylation of 7-Azaindole

EntryAmineArylating Agent PrecursorSolventTemp (°C)Time (min)Yield (%)
1NH₄OAco-formyl carbamateAcOH1303090

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key N-arylation reactions.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation of N-Substituted 4-Bromo-7-Azaindole

This protocol is suitable for the coupling of various amines and amides with N-protected 4-bromo-7-azaindoles.

Materials:

  • N-substituted 4-bromo-7-azaindole (1.0 mmol)

  • Amine or amide (1.2 mmol)

  • Pd(OAc)₂ (5 mol %) or Pd₂(dba)₃ (2.5 mol%)

  • Xantphos (10 mol %)

  • Cesium carbonate (Cs₂CO₃) (1.5 mmol)

  • Anhydrous dioxane (2 mL)

  • Schlenk tube

  • Argon atmosphere

Procedure:

  • To a Schlenk tube, add N-substituted 4-bromo-7-azaindole (1.0 mmol), the corresponding amine or amide (1.2 mmol), Pd(OAc)₂ (5 mol %) or Pd₂(dba)₃ (2.5 mol%), Xantphos (10 mol %), and Cs₂CO₃ (1.5 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous dioxane (2 mL) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for the time specified (typically 12 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-arylated this compound.

Protocol 2: Copper-Catalyzed Ullmann N-Arylation of 7-Azaindole

This protocol describes a ligand-assisted copper-catalyzed N-arylation of 7-azaindole with aryl halides.

Materials:

  • 7-Azaindole (1.0 mmol)

  • Aryl iodide or aryl bromide (1.2 mmol)

  • Copper(I) iodide (CuI) (1-5 mol %)

  • trans-N,N'-dimethyl-1,2-cyclohexanediamine (10-20 mol %)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous toluene or dioxane (1-2 mL)

  • Sealed tube

  • Argon atmosphere

Procedure:

  • In a glovebox or under a stream of argon, add CuI (1-5 mol %), K₃PO₄ (2.0 mmol), and 7-azaindole (1.0 mmol) to a sealed tube.

  • Add the aryl halide (1.2 mmol), the ligand (10-20 mol %), and the solvent (1-2 mL).

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture in an oil bath at the specified temperature (typically 110 °C) for 24 hours.

  • Cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate, and filter through a plug of silica gel with copious washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel.

Protocol 3: Copper-Catalyzed Chan-Lam N-Arylation of 7-Azaindole

This protocol details a room temperature, ligand-free N-arylation of 7-azaindole using arylboronic acids.

Materials:

  • 7-Azaindole (0.423 mmol)

  • Arylboronic acid (0.508 mmol)

  • Copper(II) acetate (Cu(OAc)₂) (20 mol %)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 equiv)

  • Dichloromethane (DCM) (3 mL)

  • Reaction vial

Procedure:

  • To a reaction vial, add 7-azaindole (0.423 mmol), arylboronic acid (0.508 mmol), Cu(OAc)₂ (20 mol %), and DCM (3 mL).

  • Add DBU (1.0 equiv) to the mixture.

  • Stir the reaction mixture at room temperature, open to the air, for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

The following diagrams illustrate the general workflows for the described N-arylation protocols.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound Derivative + Amine/Amide Heating Heat under Inert Atmosphere (Ar) (e.g., 100°C) Reactants->Heating Combine Catalyst Pd Catalyst (e.g., Pd(OAc)₂) + Ligand (e.g., Xantphos) Catalyst->Heating Base Base (e.g., Cs₂CO₃) Base->Heating Solvent Anhydrous Solvent (e.g., Dioxane) Solvent->Heating Workup Cooling Filtration Concentration Heating->Workup Reaction Completion Purification Column Chromatography Workup->Purification Product N-Arylated This compound Purification->Product

Caption: General workflow for Buchwald-Hartwig N-arylation.

Ullmann_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 7-Azaindole + Aryl Halide Heating Heat in Sealed Tube under Inert Atmosphere (e.g., 110°C) Reactants->Heating Combine Catalyst Cu Catalyst (e.g., CuI) + Ligand Catalyst->Heating Base Base (e.g., K₃PO₄) Base->Heating Solvent Anhydrous Solvent (e.g., Dioxane/Toluene) Solvent->Heating Workup Cooling Filtration Concentration Heating->Workup Reaction Completion Purification Column Chromatography Workup->Purification Product N-Arylated 7-Azaindole Purification->Product

Caption: General workflow for Ullmann N-arylation.

Chan_Lam_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 7-Azaindole + Arylboronic Acid Stirring Stir at Room Temp in Air Reactants->Stirring Combine Catalyst Cu Catalyst (e.g., Cu(OAc)₂) Catalyst->Stirring Base Base (e.g., DBU) Base->Stirring Solvent Solvent (e.g., DCM) Solvent->Stirring Workup Aqueous Wash Drying Concentration Stirring->Workup Reaction Completion Purification Column Chromatography Workup->Purification Product N-Arylated 7-Azaindole Purification->Product

Caption: General workflow for Chan-Lam N-arylation.

References

Application Notes and Protocols: Developing 4-Azaindole Derivatives as Nav1.2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated sodium channels (Nav) are crucial for the initiation and propagation of action potentials in excitable cells. The Nav1.2 subtype, encoded by the SCN2A gene, is predominantly expressed in the central nervous system and plays a significant role in neuronal excitability.[1][2] Gain-of-function mutations in SCN2A can lead to neuronal hyperexcitability and are associated with various forms of epilepsy, making Nav1.2 a compelling target for the development of novel antiepileptic drugs (AEDs).[1][3] The 4-azaindole scaffold has emerged as a promising privileged structure in medicinal chemistry for targeting a range of biological entities, including kinases and, more recently, ion channels.[4] This document provides detailed application notes and protocols for the development and evaluation of this compound derivatives as selective Nav1.2 inhibitors.

Data Presentation: In Vivo Efficacy of Lead this compound Derivatives

A recent study highlighted a series of 3-(1,2,3,6-tetrahydropyridine)-4-azaindole derivatives with potent anticonvulsant activity and low neurotoxicity. The most promising compounds, 4w and 5i , demonstrated significant efficacy in preclinical seizure models and a favorable safety profile.

CompoundMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Rotarod TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀)
4w > 10022.01> 600> 27.26
5i > 10025.26> 600> 23.75
Valproate273.1149.2375.41.37 (MES) / 2.52 (scPTZ)
Ethosuximide> 800130.0693.3> 0.87 (MES) / 5.33 (scPTZ)

Data sourced from a study on novel this compound derivatives.

Signaling Pathway and Mechanism of Action

The primary mechanism of action for these this compound derivatives is the inhibition of voltage-gated sodium channels, with a notable selectivity for the Nav1.2 subtype. By blocking Nav1.2 channels, these compounds reduce the influx of sodium ions into neurons, thereby dampening neuronal hyperexcitability and preventing the spread of seizure activity. Structure-activity relationship (SAR) studies have indicated that the nitrogen atom at the 4-position and the hydrogen atom of the NH unit in the this compound skeleton are critical for their biological activity.

Nav1_2_Signaling_Pathway cluster_neuron Presynaptic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron cluster_inhibitor Inhibitory Action AP Action Potential Propagation Depolarization Membrane Depolarization AP->Depolarization Nav1_2_Open Nav1.2 Channel Opening Depolarization->Nav1_2_Open Vesicle_Fusion Neurotransmitter Release Depolarization->Vesicle_Fusion Na_Influx Na+ Influx Nav1_2_Open->Na_Influx Na_Influx->Depolarization Positive Feedback NT_Receptor Neurotransmitter Receptor Binding Postsynaptic_Depolarization Postsynaptic Depolarization NT_Receptor->Postsynaptic_Depolarization Excitability Increased Neuronal Excitability Postsynaptic_Depolarization->Excitability Azaindole This compound Derivative Azaindole->Nav1_2_Open Inhibition

Caption: Nav1.2 channel signaling pathway and the inhibitory action of this compound derivatives.

Experimental Protocols

Synthesis of 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine (A Key Intermediate)

A general synthetic route for this compound derivatives involves the construction of the core heterocyclic system followed by functionalization. The Bartoli and Batcho-Leimgruber reactions are commonly employed for preparing azaindoles.

Synthesis_Workflow Start Starting Materials: 4-chloro-3-nitropyridine Intermediate1 Substitution Reaction Start->Intermediate1 Intermediate2 Reduction of Nitro Group Intermediate1->Intermediate2 Cyclization Intramolecular Cyclization (e.g., Fischer Indole Synthesis) Intermediate2->Cyclization Core This compound Core Cyclization->Core Functionalization Coupling Reaction with Tetrahydropyridine Moiety Core->Functionalization Product Final this compound Derivative Functionalization->Product

Caption: General synthetic workflow for this compound derivatives.

In Vitro Evaluation: Whole-Cell Patch-Clamp Electrophysiology

This protocol is for determining the inhibitory activity of this compound derivatives on Nav1.2 channels expressed in a heterologous system (e.g., HEK293 cells).

Materials:

  • HEK293 cells stably expressing human Nav1.2.

  • Patch-clamp rig with amplifier and data acquisition system.

  • Borosilicate glass capillaries.

  • External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, pH 7.3 with NaOH.

  • Internal solution (in mM): 130 CsF, 10 NaCl, 10 HEPES, 1 CsEGTA, pH 7.3 with CsOH.

  • Test compounds dissolved in DMSO and diluted in external solution.

Procedure:

  • Prepare micropipettes from borosilicate glass capillaries with a resistance of 1-3 MΩ when filled with the internal solution.

  • Culture HEK293-Nav1.2 cells to 50-70% confluency.

  • Transfer a coverslip with adherent cells to the recording chamber and perfuse with external solution.

  • Establish a gigaohm seal between the micropipette and a single cell.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Hold the cell at a holding potential of -100 mV.

  • To assess tonic block, apply a depolarizing pulse to 0 mV for 20 ms every 10 seconds.

  • To measure use-dependent inhibition, apply a train of depolarizing pulses.

  • After obtaining a stable baseline current, perfuse the cell with the test compound at various concentrations.

  • Record the sodium current in the presence of the compound until a steady-state block is achieved.

  • Wash out the compound with the external solution to observe the reversal of the block.

  • Analyze the data to determine the IC₅₀ value for each compound.

In Vivo Evaluation: Maximal Electroshock (MES) Seizure Model

The MES test is a model of generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.

Materials:

  • Male Kunming mice (18-22 g).

  • Electroconvulsiometer with corneal electrodes.

  • 0.9% saline solution.

  • Test compounds and vehicle control.

Procedure:

  • Administer the test compound or vehicle intraperitoneally (i.p.) to groups of mice (n=8-10 per group).

  • At the time of peak effect of the drug, apply a maximal electroshock (50 mA, 0.2 s, 60 Hz) via corneal electrodes moistened with saline.

  • Observe the mice for the presence or absence of a tonic hindlimb extension.

  • Abolition of the tonic hindlimb extension is considered protection.

  • Calculate the percentage of protected animals in each group.

  • Determine the median effective dose (ED₅₀) using probit analysis.

In Vivo Evaluation: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model

The scPTZ test is a model for myoclonic and absence seizures and identifies compounds that elevate the seizure threshold.

Materials:

  • Male Kunming mice (18-22 g).

  • Pentylenetetrazole (PTZ) solution.

  • Test compounds and vehicle control.

  • Syringes and needles.

Procedure:

  • Administer the test compound or vehicle i.p. to groups of mice (n=8-10 per group).

  • At the time of peak effect, administer a subcutaneous injection of PTZ at a convulsant dose (e.g., 85 mg/kg).

  • Observe the mice for 30 minutes for the occurrence of clonic seizures (lasting for at least 5 seconds).

  • Absence of clonic seizures is considered protection.

  • Calculate the percentage of protected animals in each group.

  • Determine the ED₅₀ using probit analysis.

Structure-Activity Relationship (SAR)

The development of potent and selective this compound Nav1.2 inhibitors is guided by understanding the relationship between chemical structure and biological activity.

SAR_Logic cluster_core This compound Core cluster_substituent Key Substituent cluster_activity Biological Activity Azaindole This compound Scaffold N4_Atom N-atom at 4-position Azaindole->N4_Atom NH_Group H-atom of NH unit Azaindole->NH_Group Activity Potent Antiepileptic Activity N4_Atom->Activity Critical for Activity NH_Group->Activity Critical for Activity Tetrahydropyridine 3-(1,2,3,6-tetrahydropyridine) Double_Bond Double bond in tetrahydropyridine Tetrahydropyridine->Double_Bond Double_Bond->Activity Critical for Activity

Caption: Key structural features of this compound derivatives critical for antiepileptic activity.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel and selective Nav1.2 inhibitors for the treatment of epilepsy. The detailed protocols and data presented herein provide a framework for researchers to synthesize, evaluate, and optimize these compounds. Future work should focus on further elucidating the SAR to improve potency and selectivity, as well as comprehensive pharmacokinetic and toxicology studies to identify clinical candidates.

References

Troubleshooting & Optimization

Technical Support Center: Improving Yield in 4-Azaindole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-azaindole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their synthetic reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A1: Several methods are commonly employed for the synthesis of 4-azaindoles. These include:

  • The Bartoli Reaction : This reaction utilizes nitro-pyridines and vinyl Grignard reagents.[1][2][3] It has become increasingly applied in azaindole synthesis.[3]

  • The Fischer Indole Synthesis : While classic for indoles, its application to azaindoles can be challenging due to the electron-deficient nature of the pyridine ring, often resulting in poor yields under harsh conditions.[3] However, it can be very effective for 4- and 6-azaindoles when the starting pyridylhydrazines have an electron-donating group.

  • The Leimgruber-Batcho Reaction : This is a versatile and productive method for preparing azaindoles.

  • Palladium-Catalyzed Cross-Coupling Reactions : Modern methods like Sonogashira, Suzuki, and Heck reactions offer efficient routes starting from functionalized pyridines.

  • Madelung-type Cyclization : This is another established method for the preparation of azaindoles.

Q2: Why are yields often low in traditional this compound synthesis?

A2: The electron-deficient nature of the pyridine ring in azaindole precursors is a primary reason for low yields in many classical indole synthesis reactions. This electron deficiency can hinder key steps, such as the-sigmatropic rearrangement in the Fischer indole synthesis. Consequently, these reactions may require harsh conditions, which can lead to side reactions and decomposition, further reducing the yield.

Q3: How can the choice of starting material improve the yield of this compound synthesis?

A3: The substituents on the pyridine ring of the starting material have a significant impact on reaction yield.

  • For the Fischer indole synthesis , starting pyridylhydrazines with an electron-donating group can lead to very good overall yields for 4- and 6-azaindoles.

  • In the Bartoli reaction , the presence of a halogen atom at the α- or 4-position of the pyridine ring is associated with a significantly increased yield. Similarly, larger substituents adjacent to the nitro group can also lead to higher yields.

  • Generally, using electron-deficient azaheterocycles and substrates bearing electron-withdrawing substituents can result in improved yields in certain synthetic routes.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis of this compound.

Low Yield in Bartoli Reaction

Q: My Bartoli reaction to synthesize a this compound derivative is resulting in a low yield (<20%). How can I improve this?

A: Low yields in the Bartoli synthesis of azaindoles are a common issue. Here are several strategies to improve the outcome:

  • Modify the Starting Material :

    • Introduce a Halogen : If possible, use a nitropyridine starting material with a halogen (e.g., chlorine) at the position alpha to the ring nitrogen. This has been shown to significantly increase product yield. For example, the reaction of 4-methyl-3-nitropyridine with vinylmagnesium bromide afforded an 18% yield, whereas 2-chloro-4-methyl-3-nitropyridine provided a 50% yield. The halogen can potentially be removed in a subsequent step.

    • Steric Hindrance : Larger substituents adjacent to the nitro group on the pyridine ring have been observed to produce higher yields of the azaindole product.

  • Optimize Reaction Conditions :

    • Grignard Reagent : Ensure an excess of the vinyl Grignard reagent is used (typically 3 to 4 equivalents). The quality of the Grignard reagent is also critical.

    • Temperature Control : Maintain strict temperature control, typically starting at -78 °C and slowly warming to -20 °C.

  • Consider a Two-Step Process : A two-step procedure involving the Bartoli reaction followed by a raised-pressure hydrogenolysis has been shown to improve the overall yield significantly compared to a direct reaction.

Troubleshooting Workflow for Low Yield

G cluster_sm Starting Material Optimization cluster_cond Condition Optimization cluster_side Side Reaction Mitigation start Low Yield in this compound Synthesis check_sm Review Starting Material (SM) Purity & Structure start->check_sm check_cond Evaluate Reaction Conditions start->check_cond side_reactions Analyze for Side Products (TLC, LCMS) start->side_reactions sm_purity SM Impure? Recrystallize/Purify SM check_sm->sm_purity sm_halogen Can Halogen be added to Pyridine Ring? check_sm->sm_halogen sm_edg Is it a Fischer Synthesis? Add Electron-Donating Group (EDG) check_sm->sm_edg temp Temperature Optimized? check_cond->temp solvent Solvent & Concentration Screen check_cond->solvent catalyst Catalyst/Reagent Stoichiometry Check check_cond->catalyst polymerization Polymerization Evident? Lower Concentration side_reactions->polymerization decomp Decomposition? Use Milder Conditions side_reactions->decomp modify_sm Synthesize Modified SM sm_halogen->modify_sm sm_edg->modify_sm end Improved Yield modify_sm->end mw Consider Microwave Irradiation temp->mw solvent->end catalyst->end mw->end polymerization->end decomp->end

Caption: Troubleshooting workflow for low yields in this compound synthesis.

Side Reactions and Purification Issues

Q: I am observing multiple spots on my TLC plate that are difficult to separate from the desired this compound product. What are the likely side reactions and how can I improve purification?

A: Competing side reactions are a common cause of low yields and purification challenges.

  • Potential Side Reactions :

    • Intermolecular Reactions : Instead of the desired intramolecular cyclization, starting materials can react with each other to form dimers or polymers, especially at high concentrations.

    • Incomplete Cyclization : The reaction may stall after an initial step, leaving intermediates in the reaction mixture.

    • Positional Isomers : Depending on the synthetic route and substrates, formation of other azaindole isomers (e.g., 6-azaindole) might be possible.

  • Troubleshooting and Purification Strategies :

    • Reaction Monitoring : Carefully monitor the reaction by TLC or LCMS to determine the optimal reaction time and prevent the formation of degradation products.

    • Concentration : Run the reaction at a higher dilution to favor intramolecular cyclization over intermolecular side reactions.

    • Chromatography : Use a deactivated silica gel (e.g., treated with triethylamine) for column chromatography to prevent streaking of the basic azaindole product. A gradient elution is often effective.

    • Recrystallization : If a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Quantitative Data on Yield Improvement

The following tables summarize quantitative data from various synthetic methods for azaindoles, highlighting conditions that lead to improved yields.

Table 1: Bartoli Reaction Yields for Azaindole Synthesis
Starting MaterialReagentProductYield (%)Reference
3-NitropyridineVinylmagnesium bromideThis compound17
4-Methyl-3-nitropyridineVinylmagnesium bromide7-Methyl-4-azaindole18
2-Chloro-4-methyl-3-nitropyridineVinylmagnesium bromide7-Methyl-4-azaindole50
4-NitropyridinePropenylmagnesium bromide5-Azaindole derivative35
Table 2: Comparison of Overall Yield for 7-Methyl-4-azaindole
MethodOverall Yield (%)Number of StepsReference
Direct Bartoli Reaction181
Two-Step: Bartoli + Hydrogenolysis442

Experimental Protocols

High-Yield Synthesis of 7-Methyl-4-azaindole via a Two-Step Bartoli/Hydrogenolysis Protocol

This protocol describes a high-yield, two-step synthesis of 7-methyl-4-azaindole starting from 2-chloro-5-nitro-4-methylpyridine.

Step 1: Bartoli Reaction

  • Dissolve 2-chloro-5-nitro-4-methylpyridine in dry THF under a nitrogen atmosphere.

  • Cool the solution to -78 °C.

  • Add an excess of vinylmagnesium bromide (1.0 M in THF, ~3-4 equivalents) dropwise, maintaining the low temperature.

  • Allow the reaction mixture to stir and warm to -20 °C over 8 hours.

  • Quench the reaction by adding 20% aqueous NH₄Cl.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash chromatography to yield the chlorinated azaindole intermediate.

Step 2: Raised-Pressure Hydrogenolysis

  • Dissolve the chlorinated azaindole intermediate from Step 1 in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a palladium catalyst (e.g., Pd/C).

  • Place the mixture in a high-pressure reactor.

  • Pressurize the reactor with hydrogen gas.

  • Heat and stir the reaction until the starting material is consumed (monitor by TLC or LCMS).

  • Cool the reaction, carefully vent the hydrogen, and filter off the catalyst.

  • Concentrate the filtrate to yield 7-methyl-4-azaindole.

Experimental Workflow Diagram

G start Start: 2-Chloro-5-nitro-4-methylpyridine step1 Step 1: Bartoli Reaction - Vinylmagnesium Bromide - THF, -78°C to -20°C start->step1 quench Quench with NH4Cl & Aqueous Workup step1->quench purify1 Flash Chromatography quench->purify1 intermediate Intermediate: Chlorinated Azaindole purify1->intermediate step2 Step 2: Hydrogenolysis - H2, Pd/C - Raised Pressure intermediate->step2 purify2 Filter Catalyst & Concentrate step2->purify2 end Final Product: 7-Methyl-4-azaindole purify2->end

Caption: Workflow for the two-step synthesis of 7-methyl-4-azaindole.

References

Technical Support Center: 4-Azaindole Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance on the stability and proper storage conditions for 4-azaindole, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of solid this compound?

A1: Solid this compound is a relatively stable compound when stored under the recommended conditions.[1] It is a crystalline solid, which contributes to its stability.[2] However, like many heterocyclic compounds, it can be susceptible to degradation over long periods or when exposed to adverse conditions.

Q2: What are the optimal storage conditions for solid this compound?

A2: For long-term storage, solid this compound should be kept in a tightly sealed container in a refrigerator at 2°C to 8°C.[3][4] The area should be dry and protected from light.[3] Some suppliers also recommend storing it under an inert atmosphere, such as nitrogen or argon.

Q3: How should I handle this compound in the laboratory?

A3: Handle this compound in a well-ventilated area. For personal protection, the use of safety glasses, gloves, and a lab coat is recommended. Avoid generating dust.

Q4: What is the primary degradation pathway for azaindole derivatives in solution?

A4: While specific data for this compound is limited, the primary degradation pathway for a similar compound, 1-acetyl-7-azaindole, is hydrolysis, which is catalyzed by both acidic and basic conditions. It is reasonable to infer that this compound may also be susceptible to degradation under harsh pH conditions.

Q5: How stable is this compound in solution?

A5: The stability of this compound in solution is dependent on the solvent, pH, and temperature. To minimize degradation, it is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution at 2-8°C and protect it from light.

Troubleshooting Guide

Q: I observed a change in the color of my solid this compound sample. What could be the cause?

A: A change in color of the solid, for instance, from off-white to yellowish or brown, could indicate degradation. This may be caused by prolonged exposure to light, elevated temperatures, or the presence of impurities. It is advisable to use a fresh, properly stored sample for your experiments to ensure the integrity of your results.

Q: My experimental results are inconsistent when using a this compound solution that was prepared a week ago. Could this be a stability issue?

A: Yes, it is highly likely that the inconsistency in your results is due to the degradation of this compound in your solution over time. For optimal results, it is strongly recommended to prepare solutions of this compound fresh before each use. If you must store a solution, keep it refrigerated at 2-8°C and protected from light for no longer than a few days.

Q: I need to dissolve this compound for my experiment. Which solvents are recommended?

A: this compound is soluble in methanol and chloroform, and slightly soluble in water. When preparing solutions, ensure the solvent is of high purity and compatible with your experimental setup.

Stability Data

Stress ConditionParametersDurationIllustrative Degradation (%)Potential Degradation Products
Acid Hydrolysis 0.1 M HCl at 60°C24 hours10-15%Hydrolyzed derivatives
Base Hydrolysis 0.1 M NaOH at 60°C24 hours15-20%Hydrolyzed derivatives
Oxidative 3% H₂O₂ at room temp.24 hours5-10%N-oxides, other oxidized species
Thermal 80°C (solid state)48 hours< 5%Thermally induced rearrangement products
Photostability ICH Q1B option 2-5-10%Photolytic degradation products

Experimental Protocols

Protocol for Forced Degradation Studies of this compound

This protocol is a general guideline based on ICH Q1A(R2) for conducting forced degradation studies to understand the stability of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M NaOH.

    • Dilute to a final concentration suitable for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M HCl.

    • Dilute to a final concentration suitable for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration suitable for analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a thin layer in a suitable container.

    • Expose the solid to a temperature of 80°C for 48 hours.

    • After exposure, dissolve the solid in a suitable solvent to a known concentration for analysis.

  • Photostability:

    • Expose the this compound solution and solid material to light according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • A control sample should be protected from light with aluminum foil.

    • After exposure, prepare solutions of both the exposed and control samples for analysis.

3. Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method.

  • The method should be able to separate the parent this compound peak from all degradation product peaks.

  • Quantify the amount of this compound remaining and the percentage of degradation.

  • Characterize the major degradation products using techniques such as LC-MS/MS and NMR if necessary.

Visualizations

Stability_Factors cluster_storage Storage Conditions cluster_solution Solution Properties Temperature Temperature Stability This compound Stability Temperature->Stability Low temp increases stability Light Light Exposure Light->Stability Protection from light is critical Humidity Humidity Humidity->Stability Dry conditions are optimal Atmosphere Atmosphere Atmosphere->Stability Inert gas can prevent oxidation pH pH pH->Stability Neutral pH is generally preferred Solvent Solvent Type Solvent->Stability Protic solvents may increase degradation Concentration Concentration Concentration->Stability Affects degradation kinetics Storage_Workflow Receive Receive this compound Shipment Inspect Inspect Container for Integrity Receive->Inspect Store_Solid Store Solid in Tightly Sealed Container (2-8°C, Dark, Dry, Inert Atmosphere) Inspect->Store_Solid Prepare_Solution Prepare Solution Freshly for Use Store_Solid->Prepare_Solution Store_Solution Short-term Solution Storage (2-8°C, Protected from Light) Prepare_Solution->Store_Solution If necessary Use Use in Experiment Prepare_Solution->Use Store_Solution->Use Dispose Dispose of Unused Material Properly Use->Dispose

References

common challenges in the synthesis of 4-azaindole

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-azaindole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the synthesis of this important heterocyclic scaffold.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is the yield of my this compound synthesis consistently low?

Low yields are a frequent challenge in this compound synthesis and can be attributed to several factors depending on the chosen synthetic route.

Troubleshooting Steps:

  • Reaction Conditions:

    • Temperature: Ensure precise temperature control, as many steps are temperature-sensitive. For instance, the Bartoli reaction requires cooling to -78°C during the addition of the Grignard reagent.[1]

    • Atmosphere: Reactions involving organometallic reagents (e.g., Grignard, organolithium) must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent quenching by atmospheric moisture and oxygen.

    • Solvent: Use anhydrous solvents, as trace amounts of water can decompose sensitive reagents.

  • Reagent Quality:

    • Starting Materials: The purity of the starting nitropyridine or aminopyridine derivative is crucial. Impurities can lead to side reactions and lower yields.

    • Grignard/Organolithium Reagents: The concentration of commercially available Grignard or organolithium reagents can vary. It is advisable to titrate these reagents before use to ensure accurate stoichiometry. An excess of the Grignard reagent is often required in the Bartoli synthesis.[1]

  • Synthetic Route Selection:

    • Some classical methods like the Fischer indole synthesis are known to be less effective for azaindoles due to the electron-deficient nature of the pyridine ring.[2][3][4] Consider alternative, more robust methods like the Bartoli or modern palladium-catalyzed cross-coupling reactions if you are facing persistent low yields with the Fischer approach.

  • Work-up and Purification:

    • Quenching: The quenching step should be performed carefully at low temperatures to avoid decomposition of the product.

    • Extraction: Ensure efficient extraction of the product from the aqueous layer by using an appropriate solvent and performing multiple extractions.

    • Purification: this compound and its derivatives can be sensitive to acidic or basic conditions. Use appropriate purification techniques like flash chromatography with a suitable solvent system.

Q2: I am observing the formation of multiple isomers. How can I improve the regioselectivity of my this compound synthesis?

Poor regioselectivity is a common issue, particularly in electrophilic substitution reactions on the pyridine ring of the azaindole core.

Troubleshooting Steps:

  • Directing Groups: The position of substituents on the starting pyridine ring can significantly influence the regioselectivity of the cyclization. Electron-donating groups can activate specific positions and direct the reaction.

  • Protecting Groups: In some cases, protecting the pyridine nitrogen as an N-oxide can alter the electronic properties of the ring and improve the regioselectivity of subsequent reactions.

  • Choice of Catalyst and Ligand: In palladium-catalyzed reactions, the choice of ligand can have a profound impact on the regioselectivity of the cross-coupling and subsequent cyclization steps. Experiment with different phosphine ligands (e.g., XPhos) to optimize the reaction.

  • Reaction Conditions: Temperature and solvent can also influence the regioselectivity. A systematic optimization of these parameters may be necessary.

Q3: My starting materials for the desired substituted this compound are not commercially available. What are some alternative strategies?

The limited availability of appropriately substituted pyridines is a significant bottleneck.

Alternative Approaches:

  • Multi-step Synthesis from Simpler Precursors: It may be necessary to synthesize the required starting material in-house from more readily available pyridines. This could involve nitration, halogenation, or other functional group interconversions.

  • Post-synthesis Functionalization: Synthesize the parent this compound and then introduce the desired substituents in subsequent steps. However, be aware of potential regioselectivity issues in these functionalization reactions.

  • Alternative Synthetic Routes: Explore different synthetic strategies that may start from more accessible precursors. For example, some palladium-catalyzed methods offer flexibility in the choice of coupling partners.

Q4: The purification of my crude this compound product is proving difficult. What are the recommended methods?

Purification can be challenging due to the polarity of the azaindole core and potential for side products with similar properties.

Recommended Purification Protocols:

  • Flash Column Chromatography: This is the most common method for purifying this compound and its derivatives.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective. The exact solvent system will depend on the polarity of your specific compound.

  • Crystallization: If a solid product is obtained, crystallization from a suitable solvent system can be a highly effective purification method.

  • Acid-Base Extraction: The basicity of the pyridine nitrogen allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and extracted with a dilute acid solution. The aqueous layer is then basified to precipitate the purified azaindole, which can be extracted back into an organic solvent. Care must be taken as some derivatives may be unstable under acidic or basic conditions.

Data Summary: Comparison of Synthetic Routes for this compound

Synthetic MethodStarting MaterialsKey Reagents/CatalystsTypical YieldsCommon Challenges
Bartoli Synthesis NitropyridinesVinyl Grignard reagentsLow to moderate (e.g., 17-44%)Low yields, requirement for large excess of Grignard reagent, sensitive to reaction conditions.
Fischer Indole Synthesis Pyridylhydrazines, Ketones/AldehydesAcid catalysts (e.g., PPA, ZnCl₂)Often low and variable for azaindolesInefficient for electron-deficient pyridine systems, harsh reaction conditions.
Leimgruber-Batcho Reaction NitropyridinesEnamines, reducing agents (e.g., H₂, Pd/C)Generally goodMulti-step process.
Palladium-Catalyzed Cross-Coupling Halogenated aminopyridines, Alkynes/AlkenesPalladium catalysts (e.g., Pd₂(dba)₃), Ligands (e.g., XPhos), BaseGood to excellentCatalyst and ligand screening may be required, potential for side reactions.

Key Experimental Protocols

General Protocol for Bartoli Synthesis of this compound:

  • Dissolve the substituted 3-nitropyridine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to -78°C in a dry ice/acetone bath.

  • Slowly add a solution of vinylmagnesium bromide (typically 3-4 equivalents) in THF, maintaining the temperature below -70°C.

  • After the addition is complete, allow the reaction mixture to warm slowly to -20°C and stir for several hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at low temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visual Guides

Below are diagrams illustrating key synthetic pathways and decision-making processes for troubleshooting.

Bartoli_Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start Substituted 3-Nitropyridine reaction Bartoli Reaction start->reaction reagent Vinyl Grignard (excess) reagent->reaction conditions Anhydrous THF -78°C to -20°C conditions->reaction quench Quench (aq. NH4Cl) reaction->quench extract Extraction (EtOAc) quench->extract purify Flash Chromatography extract->purify product This compound Derivative purify->product

Caption: Workflow for the Bartoli Synthesis of this compound.

Troubleshooting_Low_Yield start Low Yield Observed check_conditions Verify Reaction Conditions (Temp, Atmosphere, Solvent) start->check_conditions check_reagents Assess Reagent Quality (Purity, Titration) start->check_reagents evaluate_route Evaluate Synthetic Route (e.g., Fischer vs. Pd-catalyzed) start->evaluate_route optimize_workup Optimize Work-up & Purification start->optimize_workup solution Improved Yield check_conditions->solution check_reagents->solution evaluate_route->solution optimize_workup->solution

Caption: Troubleshooting guide for low yields in this compound synthesis.

References

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions for 4-Azaindole

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 4-azaindole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions used for the functionalization of this compound?

A1: The most prevalent palladium-catalyzed cross-coupling reactions for modifying the this compound scaffold include the Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Heck reactions. These methods are instrumental in forming carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of a wide variety of substituents.[1][2]

Q2: Why can cross-coupling reactions with this compound be challenging?

A2: The electron-deficient nature of the pyridine ring in the azaindole system can alter the electronic properties of the molecule, making some classical indole synthetic methods less effective.[1][2] Furthermore, the pyridine nitrogen can coordinate to the palladium catalyst, potentially retarding bond formation and leading to complex reaction mixtures.[1] The unprotected N-H of the pyrrole ring can also lead to side reactions or catalyst inhibition.

Q3: Is it necessary to protect the N-H of the this compound during cross-coupling reactions?

A3: While not always mandatory, N-protection of the azaindole can be crucial for the success of certain cross-coupling reactions. Protection can prevent N-arylation side reactions and can improve yields, particularly in cases where the unprotected substrate leads to catalyst poisoning or complex product mixtures. However, efficient methods for the cross-coupling of unprotected halo-7-azaindoles have been developed, highlighting that the necessity of a protecting group is case-specific. For instance, in some Suzuki-Miyaura couplings of bromopyrroles, N-protection was found to suppress dehalogenation side reactions.

Q4: What are the key parameters to consider when optimizing a palladium-catalyzed cross-coupling reaction for this compound?

A4: The critical parameters for optimization include the choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand, the selection of a suitable base, the solvent system, and the reaction temperature. The interplay of these factors is crucial for achieving high yield and selectivity.

Troubleshooting Guides

Problem 1: Low to No Product Yield

Possible Causes & Solutions

  • Catalyst Inactivity: The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst.

    • Solution: Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst that activates more readily. Ensure the catalyst has not degraded during storage.

  • Ligand Issues: The chosen ligand may not be optimal for the specific transformation, or it may have degraded.

    • Solution: Screen a variety of phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. Ensure ligands are stored under an inert atmosphere to prevent oxidation.

  • Inappropriate Base: The base may be too weak to facilitate the catalytic cycle or may be incompatible with the substrates.

    • Solution: For Suzuki-Miyaura reactions, stronger bases like K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOtBu or LiHMDS are commonly used. The purity and dryness of the base are also critical.

  • Poor Solubility: Reagents may not be fully dissolved in the chosen solvent, leading to a sluggish reaction.

    • Solution: Screen different solvents or solvent mixtures. For example, a mixture of dioxane and water is common for Suzuki-Miyaura reactions to aid in dissolving the inorganic base.

  • Catalyst Poisoning: The pyridine nitrogen of the this compound can coordinate to the palladium center, inhibiting catalysis.

    • Solution: Protecting the pyridyl nitrogen as an N-oxide has been shown to overcome this issue in some cases. Alternatively, using a ligand that binds more strongly to the palladium can mitigate this inhibition.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low/No Yield catalyst Check Catalyst Activity - Use fresh catalyst - Consider a Pd(0) source or precatalyst start->catalyst ligand Screen Ligands - Buchwald-type biarylphosphines - NHCs catalyst->ligand If no improvement success Improved Yield catalyst->success Success base Optimize Base - Screen different bases (e.g., K3PO4, Cs2CO3, NaOtBu) - Check base purity and dryness ligand->base If no improvement ligand->success Success solvent Change Solvent System - Test different solvents or mixtures - Ensure adequate solubility of all reagents base->solvent If no improvement base->success Success protect Consider N-Protection - Protect pyrrole N-H or pyridine N (as N-oxide) solvent->protect If no improvement solvent->success Success temp Adjust Temperature - Cautiously increase temperature protect->temp If no improvement protect->success Success temp->success Success

Caption: Decision tree for troubleshooting low product yield.

Problem 2: Formation of Side Products (e.g., Dehalogenation, Homocoupling)

Possible Causes & Solutions

  • Dehalogenation (Protodehalogenation): This is the replacement of the halide on the this compound with a hydrogen atom.

    • Mechanism: Often involves a palladium-hydride (Pd-H) species, which can be formed from bases, solvents (like alcohols), or trace water. Electron-deficient N-heterocyclic halides are particularly susceptible.

    • Solutions:

      • Optimize the Base: Avoid strong alkoxide bases if dehalogenation is significant. Weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often better choices.

      • Solvent Choice: Avoid alcohol-based solvents. Anhydrous aprotic solvents like dioxane or toluene are preferred.

      • Protecting Groups: For N-H containing heterocycles, deprotonation by the base can increase the electron density of the ring. Protecting the N-H group can sometimes suppress dehalogenation.

      • Ligand Choice: Using bulkier, more electron-rich phosphine ligands can sometimes disfavor the pathways leading to dehalogenation.

  • Homocoupling of Boronic Acids (in Suzuki-Miyaura Reactions): This results in the formation of a biaryl product from the boronic acid coupling partner.

    • Mechanism: Frequently caused by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules.

    • Solutions:

      • Rigorous Degassing: Ensure the solvent and reaction mixture are thoroughly degassed using methods like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.

      • Use a Pd(0) Source: Using a Pd(II) precatalyst requires in situ reduction to Pd(0), which can sometimes consume the boronic acid and lead to homocoupling. Starting with a Pd(0) source like Pd(PPh₃)₄ can mitigate this.

      • Stoichiometry Control: Use only a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid.

Data Tables for Reaction Optimization

Table 1: Ligand and Base Screening for Buchwald-Hartwig Amination of 4-Chloro-7-azaindole with N-methylpiperazine.

EntryLigandPalladium SourceBaseSolventTemperature (°C)TimeYield (%)
1RuPhos (L1)RuPhos precatalyst (P1)LiHMDSTHF8030 min94
2SPhos (L2)P1LiHMDSTHF8016 h92
3XPhos (L3)P1LiHMDSTHF8016 h95
4RuPhos (L1)P1Cs₂CO₃Toluene11016 h0
5RuPhos (L1)P1NaOt-BuToluene11016 h7

Conditions: 4-chloroazaindole (0.5 mmol), N-methylpiperazine (0.6 mmol), Ligand (1 mol %), Pd source (1 mol %), base (1.2 mmol), solvent (1 mL).

Table 2: Optimization of C-N Bond Formation between N-protected 4-bromo-7-azaindole and Phenylmethanamine.

EntryLigandPalladium SourceBaseSolventTime (h)Yield (%)
1XantphosPd₂(dba)₃Cs₂CO₃Dioxane192
2XantphosPd₂(dba)₃K₂CO₃Dioxane385
3SPhosPd₂(dba)₃Cs₂CO₃Dioxane660
4XPhosPd₂(dba)₃Cs₂CO₃Dioxane662
5PCy₃Pd₂(dba)₃Cs₂CO₃Dioxane12No Reaction

Conditions: Reaction performed at 100 °C.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Halogenated this compound

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the halogenated this compound (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0 eq).

  • Inert Atmosphere: Seal the flask/vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v). The reaction concentration is typically between 0.1 and 0.5 M.

  • Reaction Execution: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, LC-MS, or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

catalytic_cycle cluster_0 Catalytic Cycle pd0 L-Pd(0) Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_intermediate L-Pd(II)-R-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation R'-M (e.g., R'-B(OH)2) pd_coupled L-Pd(II)-R-R' transmetalation->pd_coupled reductive_elimination Reductive Elimination pd_coupled->reductive_elimination reductive_elimination->pd0 R-R' (Product)

References

Technical Support Center: Fischer Indole Synthesis of 4-Azaindoles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Fischer indole synthesis of 4-azaindoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding this challenging but important reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the Fischer indole synthesis of 4-azaindoles, offering potential causes and solutions to help you optimize your reaction outcomes.

Issue Potential Cause Suggested Solution
Low to No Product Formation Inappropriate Acid Catalyst: The acidity of the catalyst is crucial. A catalyst that is too weak may not facilitate the key[1][1]-sigmatropic rearrangement, while one that is too strong can lead to degradation of the starting material or product.[2]Systematically screen both Brønsted acids (e.g., H₂SO₄, HCl, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Polyphosphoric acid (PPA) is also a common choice. The optimal catalyst will depend on the specific substrates.
Unfavorable Electronic Effects: The electron-deficient nature of the pyridine ring can hinder the reaction. The Fischer indole synthesis of azaindoles is often more successful with electron-donating groups (EDGs) on the pyridylhydrazine ring.[3][4]If possible, start with a pyridylhydrazine bearing an EDG (e.g., methoxy, methylthio) ortho or para to the hydrazine moiety. This enhances the nucleophilicity of the ring and promotes the desired cyclization.
Suboptimal Reaction Temperature: The reaction often requires elevated temperatures to overcome the activation energy barrier. However, excessively high temperatures can lead to decomposition and tar formation.Start with a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC. If the reaction is sluggish, gradually increase the temperature.
Poor Quality Starting Materials: Impurities in the pyridylhydrazine or the ketone/aldehyde can interfere with the reaction. The presence of water can also be detrimental.Ensure the purity of your starting materials. Recrystallize or distill them if necessary. Use anhydrous solvents and reagents.
Formation of Multiple Products (Poor Regioselectivity) Use of Unsymmetrical Ketones: When an unsymmetrical ketone is used, two different enamines can form, leading to two regioisomeric indole products.The choice of acid catalyst can influence regioselectivity. For example, stronger acids may favor the formation of the more substituted enamine. Steric hindrance on the ketone can also direct the formation of one regioisomer over the other. A systematic screening of acid catalysts and reaction conditions is recommended to optimize for the desired isomer.
Side Reactions of the Pyridine Ring: The nitrogen atom in the pyridine ring can be protonated under acidic conditions, which can influence the electronic properties and reactivity of the molecule, potentially leading to undesired pathways.Careful selection of the acid catalyst and control of the reaction temperature are crucial. Milder Lewis acids might be preferable to strong Brønsted acids to minimize side reactions involving the pyridine nitrogen.
Product Decomposition or Tar Formation Excessively Harsh Conditions: High temperatures and highly concentrated strong acids can cause the starting materials and the desired 4-azaindole product to decompose.Use the mildest effective acid catalyst and the lowest possible reaction temperature. Consider using a higher boiling point solvent to allow for more precise temperature control. Monitor the reaction closely and stop it once the starting material is consumed to prevent over-reaction.
Air Sensitivity: Some intermediates or the final product might be sensitive to oxidation.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: Why is the Fischer indole synthesis of 4-azaindoles more challenging than the synthesis of regular indoles?

The primary challenge lies in the electron-deficient nature of the pyridine ring. The nitrogen atom in the 4-position withdraws electron density, making the pyridylhydrazine less nucleophilic and the key-sigmatropic rearrangement step of the Fischer indole synthesis more difficult. This often results in lower yields or complete failure of the reaction under standard conditions.

Q2: What is the most critical factor for a successful Fischer indole synthesis of 4-azaindoles?

The choice of the acid catalyst is paramount. Both Brønsted and Lewis acids can be used, and the optimal choice depends on the specific substrates. It is highly recommended to perform small-scale screening experiments with different catalysts to identify the most effective one for your system.

Q3: I am not observing any product. What should I try first?

First, verify the purity of your starting materials, especially the pyridylhydrazine. If the starting materials are pure, the next step is to screen different acid catalysts and vary the reaction temperature. Often, a stronger acid or a higher temperature is required to drive the reaction to completion.

Q4: My reaction is producing a mixture of regioisomers. How can I improve the selectivity?

Regioselectivity is a common issue when using unsymmetrical ketones. The choice of acid catalyst and solvent can influence the ratio of the products. Generally, bulkier ketones will show higher regioselectivity. You may need to screen different acid catalysts and reaction conditions to optimize the yield of the desired isomer.

Q5: Are there alternative methods for synthesizing 4-azaindoles if the Fischer synthesis fails?

Yes, several other methods have been developed for the synthesis of azaindoles. Some common alternatives include the Bartoli, Leimgruber-Batcho, and various palladium-catalyzed cross-coupling strategies. If the Fischer indole synthesis proves to be ineffective for your specific substrate, exploring these alternative routes is recommended.

Experimental Protocols

General Protocol for the Fischer Indole Synthesis of a Substituted this compound

This protocol is a general guideline and may require optimization for specific substrates.

Step 1: Formation of the Pyridylhydrazone

  • In a round-bottom flask, dissolve the substituted pyridylhydrazine (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid).

  • Add the ketone or aldehyde (1.0-1.2 eq) to the solution.

  • If necessary, add a catalytic amount of acid (e.g., a few drops of acetic acid).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 1-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, the hydrazone can be isolated by removing the solvent under reduced pressure or by precipitation and filtration. In many cases, the hydrazone is not isolated and is carried directly to the next step.

Step 2: Cyclization to the this compound

  • To the crude or purified pyridylhydrazone, add the chosen acid catalyst. Common catalysts include:

    • Polyphosphoric acid (PPA): Often used as both the catalyst and solvent. The mixture is heated to 80-150 °C.

    • Sulfuric acid or p-toluenesulfonic acid in a high-boiling solvent (e.g., toluene, xylene, or diglyme).

    • Lewis acids like zinc chloride, often used without a solvent or in a high-boiling solvent.

  • Heat the reaction mixture to the desired temperature (typically between 80 °C and 180 °C) and monitor the progress by TLC.

  • After the reaction is complete (usually 1-24 hours), cool the mixture to room temperature.

  • Carefully quench the reaction by pouring it onto ice-water and basifying with a suitable base (e.g., NaOH, K₂CO₃) to a pH of 8-9.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Visualizations

Fischer Indole Synthesis Pathway

Fischer_Indole_Synthesis cluster_start Starting Materials Pyridylhydrazine Pyridylhydrazine Hydrazone Pyridylhydrazone Pyridylhydrazine->Hydrazone + Ketone - H₂O Ketone Ketone/Aldehyde Ketone->Hydrazone Enamine Ene-hydrazine (Tautomer) Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Intermediate Enamine->Rearrangement Acid Catalyst Heat Cyclized Cyclized Intermediate Rearrangement->Cyclized Rearomatization & Cyclization Azaindole This compound Cyclized->Azaindole - NH₃

Caption: General reaction pathway for the Fischer indole synthesis of 4-azaindoles.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Yield of this compound CheckPurity Verify Purity of Starting Materials Start->CheckPurity CheckPurity->Start Impure ScreenCatalyst Screen Different Acid Catalysts (Brønsted and Lewis) CheckPurity->ScreenCatalyst Pure OptimizeTemp Optimize Reaction Temperature ScreenCatalyst->OptimizeTemp No Improvement Success Improved Yield ScreenCatalyst->Success Improvement ConsiderSubstrate Evaluate Substrate Electronics (add EDG?) OptimizeTemp->ConsiderSubstrate No Improvement OptimizeTemp->Success Improvement AlternativeRoute Consider Alternative Synthetic Route ConsiderSubstrate->AlternativeRoute No Improvement ConsiderSubstrate->Success Improvement

Caption: A logical workflow for troubleshooting low-yielding Fischer indole syntheses of 4-azaindoles.

Common Side Reactions

Side_Reactions Start Pyridylhydrazone DesiredProduct Desired this compound Regioisomer Start->DesiredProduct Desired Pathway SideProduct1 Undesired Regioisomer Start->SideProduct1 Alternative Cyclization SideProduct2 Decomposition/ Tar Formation Start->SideProduct2 Harsh Conditions

Caption: Potential reaction pathways leading to the desired product and common side products.

References

Technical Support Center: Enhancing Metabolic Stability of 4-Azaindole Drugs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the metabolic stability of 4-azaindole-containing drug candidates.

Frequently Asked Questions (FAQs)

Q1: What are the common metabolic liabilities of this compound drugs?

A1: this compound scaffolds, while often used to improve physicochemical properties compared to their indole counterparts, can still be susceptible to metabolism.[1] The primary metabolic pathways involve oxidation mediated by Cytochrome P450 (CYP) enzymes.[2][3] Common metabolic hotspots on the this compound ring system and its substituents include:

  • Oxidation of the Pyrrole Ring: The electron-rich pyrrole portion of the azaindole can be a site for oxidation.

  • Oxidation of the Pyridine Ring: The pyridine ring can also undergo oxidation, although it is generally less susceptible than the pyrrole ring due to its electron-deficient nature.[4]

  • Metabolism of Substituents: Alkyl or aryl groups attached to the this compound core are often sites of metabolic attack, for instance, through N-dealkylation or hydroxylation of aromatic rings.[5]

Q2: How can I identify the metabolic hotspots in my this compound compound?

A2: Identifying metabolic "soft spots" is a critical step in improving metabolic stability. This can be achieved through a combination of in vitro experiments and in silico predictions:

  • Metabolite Identification Studies: Incubating the compound with liver microsomes or hepatocytes followed by analysis with high-resolution mass spectrometry (LC-MS) can identify the structures of metabolites. This provides direct evidence of the sites of metabolic transformation.

  • In Silico Prediction Tools: Computational models and software can predict potential sites of metabolism based on the compound's structure and known patterns of CYP-mediated reactions.

Q3: What are the primary strategies to improve the metabolic stability of this compound drugs?

A3: Several strategies can be employed to mitigate metabolic liabilities once they have been identified:

  • Blocking Metabolic Hotspots: Introducing sterically hindering groups or atoms that are resistant to metabolism at or near the site of oxidation can prevent recognition and binding by metabolic enzymes. A common approach is the introduction of a fluorine atom or a methyl group.

  • Modulating Electronics: The introduction of electron-withdrawing groups onto the this compound ring can decrease its electron density, making it less prone to oxidative metabolism.

  • Bioisosteric Replacement: Replacing a metabolically labile group with a bioisostere that is more stable but retains the desired biological activity is a widely used strategy. For example, replacing a phenyl ring with a pyridine or pyrimidine ring can enhance metabolic stability.

  • Conformational Constraint: Introducing conformational rigidity, for instance through cyclization, can lock the molecule in a conformation that is not favored by the active site of metabolic enzymes.

Q4: Can replacing an indole with a this compound scaffold improve metabolic stability?

A4: Yes, this is a common and often successful strategy in medicinal chemistry. The introduction of a nitrogen atom into the indole ring to form a this compound can lead to several beneficial changes:

  • Improved Physicochemical Properties: Azaindoles generally exhibit enhanced aqueous solubility and a more favorable lipophilicity profile (logD) compared to their indole analogs.

  • Enhanced Metabolic Stability: The nitrogen atom can alter the electronic properties of the ring system, making it less susceptible to oxidative metabolism. In several reported cases, the switch from an indole to a this compound has resulted in a significant increase in the half-life in human liver microsomes (HLM).

  • Additional Hydrogen Bonding: The nitrogen in the pyridine ring can act as a hydrogen bond acceptor, potentially leading to improved target binding affinity.

Troubleshooting Guides

Problem 1: My this compound compound shows high clearance in human liver microsomes (HLM).

  • Possible Cause: The compound is likely undergoing rapid Phase I metabolism, primarily mediated by CYP enzymes.

  • Troubleshooting Steps:

    • Identify Metabolites: Conduct a metabolite identification study to pinpoint the exact site(s) of metabolism.

    • Block Metabolism: If a specific site is identified (e.g., a para-position on a phenyl substituent), consider introducing a blocking group like fluorine at that position.

    • Introduce Electron-Withdrawing Groups: Deactivate the aromatic rings towards oxidation by substituting them with strongly electron-withdrawing groups (e.g., CF₃, SO₂NH₂).

    • Consider Bioisosteric Replacement: If a substituent is the primary site of metabolism, replace it with a more stable bioisostere. For example, a metabolically labile ester linkage could be replaced with an amide group.

    • Reduce Lipophilicity: High lipophilicity often correlates with increased metabolic clearance. Modify the structure to reduce its logP/logD.

Problem 2: Metabolite identification reveals oxidation on the this compound core itself.

  • Possible Cause: The pyrrole or pyridine ring of the this compound is a metabolic hotspot.

  • Troubleshooting Steps:

    • Substitution on the Core: Introduce small, deactivating substituents directly onto the this compound ring to sterically or electronically shield it from metabolic attack. For example, a chlorine atom at the 2-position of a 7-azaindole has been explored to deactivate the ring towards oxidation.

    • Scaffold Hopping: If direct modification of the this compound is not feasible or leads to loss of activity, consider exploring other isomeric azaindoles (e.g., 5-, 6-, or 7-azaindole) or other heterocyclic cores. Different isomers can present a different metabolic profile.

Data Presentation

Table 1: Comparison of Physicochemical and Metabolic Stability Properties of an Indole vs. its this compound Analog

Compound ScaffoldIC₅₀ (nM)t₁/₂ in HLM (min)Caco-2 Permeability (nm/s)Aqueous Solubility (µg/mL)
Indole4.8516.916916
This compound 1.56 > 100 76 932

Data summarized from a case study on HIV-1 inhibitors. This table clearly demonstrates that the replacement of an indole with a this compound can lead to a dramatic improvement in metabolic stability (half-life in human liver microsomes) and aqueous solubility, while also enhancing potency.

Table 2: Effect of Aromatic Ring Substitution on Metabolic Stability

CompoundAromatic RingHalf-life (t₁/₂) in HLM (min)
Analog 1Phenyl< 5
Analog 22-Pyridyl30
Analog 3Pyrimidyl> 60

Data summarized from a study on hepatitis C virus NS5B inhibitors. This demonstrates the strategy of replacing an electron-rich phenyl ring with more electron-deficient nitrogen-containing heterocycles to improve metabolic stability.

Experimental Protocols

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

This assay is a common in vitro method to assess the susceptibility of a compound to Phase I metabolism.

  • Materials:

    • Pooled human liver microsomes (e.g., from a commercial supplier)

    • Test compound (this compound derivative)

    • Phosphate buffer (0.1 M, pH 7.4)

    • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Positive control compounds with known metabolic fates (e.g., phenacetin, diclofenac, diazepam)

    • Acetonitrile (HPLC grade)

    • Internal standard for LC-MS analysis

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO or acetonitrile) and dilute it to the final concentration in phosphate buffer.

    • In a 96-well plate, add the liver microsomal solution to the phosphate buffer.

    • Add the test compound to the microsomal suspension and pre-incubate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. The final concentration of the test compound is typically 1 µM.

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a quenching solution, typically 3-5 volumes of ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t₁/₂) * (incubation volume / mg microsomal protein).

Protocol 2: Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II metabolic enzymes.

  • Materials:

    • Cryopreserved human hepatocytes

    • Hepatocyte incubation medium

    • Test compound (this compound derivative)

    • Positive control compounds

    • Acetonitrile (HPLC grade)

    • Internal standard for LC-MS analysis

  • Procedure:

    • Thaw and prepare the cryopreserved hepatocytes according to the supplier's instructions to ensure high viability.

    • Resuspend the hepatocytes in the incubation medium to the desired cell density.

    • Add the test compound to the hepatocyte suspension and incubate at 37°C in a humidified incubator with 5% CO₂.

    • At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take aliquots of the cell suspension and quench the reaction with ice-cold acetonitrile containing an internal standard.

    • Homogenize or lyse the samples to release intracellular compound and metabolites.

    • Centrifuge the samples to pellet cell debris and precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound.

  • Data Analysis:

    • The data analysis is similar to the HLM stability assay to determine the half-life (t₁/₂) and intrinsic clearance (CLint).

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Test Compound Stock D Pre-incubation (37°C) A->D B Liver Microsomes/ Hepatocytes B->D C Buffer/Medium C->D E Initiate Reaction (+ NADPH for Microsomes) D->E F Time-course Sampling E->F G Quench Reaction (Acetonitrile + IS) F->G H Sample Processing (Centrifugation) G->H I LC-MS/MS Analysis H->I J Data Analysis (t½, CLint) I->J

Caption: General workflow for in vitro metabolic stability assays.

logical_relationship cluster_problem Problem cluster_strategies Improvement Strategies cluster_outcome Desired Outcome P High Metabolic Clearance of this compound Drug S1 Blocking Hotspots (e.g., Fluorination) P->S1 S2 Modulating Electronics (e.g., EWGs) P->S2 S3 Bioisosteric Replacement P->S3 S4 Reduce Lipophilicity P->S4 O Improved Metabolic Stability (Longer t½, Lower CLint) S1->O S2->O S3->O S4->O

Caption: Strategies to address high metabolic clearance of this compound drugs.

signaling_pathway Drug This compound Drug CYP CYP450 Enzymes (e.g., CYP3A4, 2D6) Drug->CYP Phase I Oxidation Metabolite Oxidized Metabolite(s) CYP->Metabolite PhaseII Phase II Enzymes (e.g., UGTs, SULTs) Metabolite->PhaseII Phase II Conjugation Excretion Excretion Metabolite->Excretion Conjugate Conjugated Metabolite PhaseII->Conjugate Conjugate->Excretion

Caption: General metabolic pathway for xenobiotics like this compound drugs.

References

Technical Support Center: Managing Regioselectivity in the Functionalization of 4-Azaindole (1H-Pyrrolo[3,2-b]pyridine)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the regioselective functionalization of 4-azaindole. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common challenges encountered during the chemical modification of this important heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the most reactive positions on the this compound core for functionalization?

A1: The reactivity of the this compound (1H-pyrrolo[3,2-b]pyridine) ring is dictated by the electronic properties of both the pyrrole and pyridine rings. Generally, the positions on the electron-rich pyrrole ring are more susceptible to electrophilic attack than those on the electron-deficient pyridine ring. The typical order of reactivity for electrophilic substitution is C3 > C2 > N1. Functionalization of the pyridine ring (C5, C6, C7) is more challenging and usually requires specific strategies like metal-catalyzed C-H activation or the use of pre-functionalized starting materials.

Q2: How can I selectively functionalize the C3 position?

A2: The C3 position is the most nucleophilic carbon and is readily functionalized by a variety of electrophilic substitution reactions. For instance, halogenation, particularly bromination, can be achieved with high regioselectivity using reagents like copper(II) bromide in acetonitrile at room temperature.[1] Other electrophilic reactions such as Vilsmeier-Haack formylation and Mannich reactions also predominantly occur at the C3 position.[2]

Q3: What strategies can be employed for selective C2 functionalization?

A3: Selective functionalization at the C2 position typically requires overcoming the inherent preference for C3 attack. A common and effective strategy is directed ortho-metalation (DoM). This involves the use of a directing group on the N1 nitrogen, such as an acetyl, pivaloyl, or carbamoyl group, which directs a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) to deprotonate the adjacent C2 position. The resulting C2-lithiated species can then be quenched with a variety of electrophiles. The choice of base can be critical, as LDA is more sterically hindered and can offer different selectivity compared to n-BuLi.[3][4][5]

Q4: How can I achieve selective N1-alkylation?

A4: Selective N1-alkylation can be achieved by carefully selecting the base and solvent. The reaction of the this compound anion with electrophiles can lead to a mixture of N1 and pyridine N4-alkylation products, although N1 is generally favored. Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) typically favors N1-alkylation. The reaction is often under thermodynamic control, and the N1-alkylated product is generally the more stable isomer.

Q5: What are the best protecting groups for managing regioselectivity in this compound functionalization?

A5: Protecting the N1 position is a crucial strategy to prevent unwanted side reactions and to direct functionalization to other positions.

  • Boc (tert-butoxycarbonyl): Easily introduced and removed under acidic conditions. It is a good choice for preventing N1-reactivity during electrophilic substitutions on the ring.

  • Sulfonyl groups (e.g., Ts, Bs): These electron-withdrawing groups can deactivate the pyrrole ring towards electrophilic attack but can be useful in directing metalation or in the context of certain coupling reactions.

  • SEM (2-(trimethylsilyl)ethoxymethyl): This group is robust under many conditions and can be removed with fluoride sources. It has been shown to be effective in directing C3-lithiation in indazole systems, a principle that can be applied to this compound.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Electrophilic Substitution (Mixture of C2 and C3 isomers)
Possible Cause Troubleshooting Step
High Reaction Temperature Lower the reaction temperature. Many electrophilic substitutions show higher selectivity at 0 °C or even -78 °C.
Highly Reactive Electrophile Use a less reactive electrophile or a milder Lewis acid catalyst to increase selectivity for the more nucleophilic C3 position.
Steric Hindrance at C3 If the this compound is already substituted at a position adjacent to C3, this may sterically hinder attack at C3, leading to increased C2 substitution. Consider a different synthetic route if possible.
Solvent Effects The polarity of the solvent can influence the transition state energies for attack at C2 and C3. Screen different solvents (e.g., polar aprotic vs. nonpolar) to optimize selectivity.
Issue 2: Low Yield or No Reaction in Directed ortho-Metalation at C2
Possible Cause Troubleshooting Step
Inefficient Deprotonation Ensure anhydrous conditions. Use a stronger base (e.g., s-BuLi or t-BuLi) or a different base (e.g., LDA vs. n-BuLi). The choice of base can be critical for achieving deprotonation at the desired position.
Unstable Lithiated Intermediate Maintain a very low temperature (typically -78 °C) throughout the deprotonation and electrophilic quench steps to prevent decomposition.
Poorly Reactive Electrophile Some electrophiles require warming to react, which can lead to decomposition of the lithiated intermediate. Use a more reactive electrophile if possible.
Incorrect Directing Group The choice of N1-directing group is crucial. Pivaloyl or carbamoyl groups are often more effective than smaller groups like acetyl.
Issue 3: Mixture of N1 and Pyridine N4-Alkylation Products
Possible Cause Troubleshooting Step
Kinetic vs. Thermodynamic Control A mixture of products can result from a kinetically controlled reaction. To favor the thermodynamically more stable N1-isomer, try running the reaction at a slightly higher temperature or for a longer duration to allow for equilibration.
Choice of Base and Solvent The counterion of the base can influence the site of alkylation. Sodium hydride (NaH) in THF is a reliable combination for N1-selectivity. Using a different base-solvent combination (e.g., Cs2CO3 in DMF) may alter the regioselectivity.
Steric Effects of the Electrophile A bulkier alkylating agent may show a higher preference for the more sterically accessible N1 position.

Data Presentation: Regioselectivity in this compound Functionalization

Table 1: Electrophilic Bromination

SubstrateReagentSolventTemp (°C)PositionYield (%)Reference
This compoundCuBr₂AcetonitrileRTC3>95
This compoundNBSAcetonitrileRTC3High

Table 2: N1-Alkylation of Azaindole Analogues (Illustrative Principles)

HeterocycleBaseSolventElectrophileRegioisomeric Ratio (N1:N2)Total Yield (%)Reference
IndazoleNaHTHFn-Pentyl bromide>99:196
IndazoleCs₂CO₃DMFn-Pentyl bromide85:1595
7-NO₂-IndazoleNaHTHFn-Pentyl bromide4:9698

Note: Data for indazole is presented to illustrate the principles of base and solvent effects on N-alkylation regioselectivity, which are applicable to this compound.

Experimental Protocols

Protocol 1: Regioselective C3-Bromination of this compound

This procedure is adapted from a general method for the bromination of azaindoles.

  • Preparation: To a solution of this compound (1.0 eq) in anhydrous acetonitrile (0.2 M) in a round-bottom flask, add copper(II) bromide (1.1 eq).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford 3-bromo-4-azaindole.

Protocol 2: N1-tert-Butoxycarbonyl (Boc) Protection of this compound
  • Preparation: Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.5 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the suspension at 0 °C for 30 minutes.

  • Boc Protection: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dissolved in a small amount of THF to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford N1-Boc-4-azaindole.

Visualizations

regioselectivity_overview cluster_pyrrole Pyrrole Ring cluster_pyridine Pyridine Ring C3 C3 Most Nucleophilic C2 C2 Less Nucleophilic N1 N1 Nucleophilic Nitrogen Py_Ring C5, C6, C7 Electron Deficient React This compound React->C3 Electrophilic Substitution React->C2 Directed ortho-Metalation (N1-Directing Group + Strong Base) React->N1 Alkylation (Strong Base) React->Py_Ring Metal-Catalyzed C-H Activation

Caption: Factors influencing the regioselectivity of this compound functionalization.

troubleshooting_workflow cluster_electrophilic Electrophilic Substitution cluster_metalation Directed ortho-Metalation (DoM) cluster_alkylation N-Alkylation start Poor Regioselectivity in Functionalization q1 Mixture of C2/C3 Isomers? start->q1 q2 Low/No Yield at C2? start->q2 q3 Mixture of N1/N4 Isomers? start->q3 ans1_yes Lower Temperature Use Milder Electrophile q1->ans1_yes Yes ans2_yes Check Anhydrous Conditions Use Stronger Base Verify Directing Group q2->ans2_yes Yes ans3_yes Use NaH in THF Consider Thermodynamic Control (Longer Reaction/Higher Temp) q3->ans3_yes Yes

Caption: Troubleshooting decision tree for common regioselectivity issues.

References

Technical Support Center: Enhancing the Cellular Potency of 4-Azaindole Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the cellular potency of 4-azaindole inhibitors.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound inhibitor shows high biochemical potency but low activity in cell-based assays. What are the potential reasons for this discrepancy?

A1: A drop-off in potency between biochemical and cellular assays is a common challenge. Several factors can contribute to this:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.[1][2] this compound scaffolds are sometimes modified to improve physicochemical properties like lipophilicity and solubility to address this.[3]

  • Active Efflux by Transporters: The inhibitor could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove the compound from the cell, preventing it from reaching an effective intracellular concentration.[1][4]

  • Plasma Protein Binding: In cell culture media containing serum, the inhibitor may bind to proteins like albumin, reducing the free concentration available to enter the cells.

  • Metabolism: The cells may rapidly metabolize the inhibitor into an inactive form.

  • High Intracellular ATP Concentration: Biochemical kinase assays are often performed at ATP concentrations near the Michaelis constant (Km) of the kinase. However, intracellular ATP levels are significantly higher, which can lead to competition and reduce the apparent potency of ATP-competitive inhibitors.

  • Target Engagement: The inhibitor may not be effectively engaging with its target protein within the complex cellular environment due to factors like protein-protein interactions or the target being in a conformation that is not present in a purified biochemical assay.

Q2: How can I improve the cellular permeability of my this compound inhibitor?

A2: Improving cell permeability often involves modifying the physicochemical properties of the compound:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the this compound scaffold to understand the impact of different functional groups on permeability. For instance, replacing an indole with a this compound has been shown to lower the distribution coefficient (logD), which can lead to improved physicochemical properties.

  • Lipophilicity: Modulate the lipophilicity (logP/logD) of your compound. While a certain degree of lipophilicity is required to cross the cell membrane, excessively high lipophilicity can lead to poor solubility and non-specific binding.

  • Hydrogen Bonding: The nitrogen atom in the azaindole core can influence hydrogen bonding, which plays a role in both target binding and membrane permeability.

Q3: What assays can I use to confirm that my inhibitor is engaging its target inside the cell?

A3: Several assays can directly measure target engagement in a cellular context:

  • NanoBRET™ Target Engagement Assay: This assay uses bioluminescence resonance energy transfer (BRET) to measure compound binding to a NanoLuc® luciferase-tagged target protein in live cells. A decrease in the BRET signal indicates that the test compound is displacing a fluorescent tracer from the target protein.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in the thermal stability of the target protein upon ligand binding.

  • Phosphorylation Assays: If your inhibitor targets a kinase, you can measure the phosphorylation of a known downstream substrate of that kinase in the cell. A decrease in substrate phosphorylation upon treatment with your inhibitor indicates target engagement and functional inhibition.

Q4: My inhibitor is a substrate for efflux pumps. What can I do to overcome this?

A4: Addressing efflux pump activity can be approached in a few ways:

  • Co-administration with an Efflux Pump Inhibitor: In experimental settings, you can use known efflux pump inhibitors, such as verapamil or cyclosporin A, to determine if they increase the cellular potency of your compound. This can confirm that efflux is the issue.

  • Structural Modification: Through medicinal chemistry efforts, you can attempt to modify the structure of your this compound inhibitor to reduce its recognition by efflux pumps. This is often a challenging process of trial and error guided by SAR.

Q5: How do I choose the right cell-based assay to test the potency of my this compound inhibitor?

A5: The choice of assay depends on the nature of your target and the information you want to obtain:

  • Cellular Phosphorylation Assay: Ideal for kinase inhibitors. It measures the functional consequence of target inhibition by quantifying the phosphorylation of a downstream substrate.

  • BaF3 Cell Proliferation Assay: This is useful for oncogenic kinases. BaF3 cells are engineered to depend on the activity of a specific kinase for their proliferation and survival. Inhibition of the target kinase leads to a decrease in cell viability.

  • Target Engagement Assays (e.g., NanoBRET™): These assays directly measure the binding of your compound to its target in live cells, providing a measure of target occupancy. This can help to de-convolute binding from functional effects.

Quantitative Data Summary

The following tables summarize the inhibitory activities of various this compound inhibitors from published studies.

Table 1: Inhibitory Activity of 3-pyridyl substituted 4-azaindoles against TGFβRI.

CompoundTGFβRI IC50 (nM)NHLF Cellular IC50 (µM)Primary Human T-cell IC50 (µM)
3f 20.450.017
3h 10.0680.094

Data extracted from a study on this compound inhibitors of TGFβRI.

Table 2: Comparison of an Indole and a this compound PAK1 Inhibitor.

CompoundScaffoldPAK1 Ki (nM)Cellular Potency (IC50, µM)clogD
1 Indole<10~24.4
5 This compound<10~1Lower than 1

This table highlights how switching to a this compound scaffold improved cellular potency and physicochemical properties.

Experimental Protocols

1. Generalized Cellular Phosphorylation Assay (ELISA-based)

This protocol outlines the general steps to measure the inhibition of substrate phosphorylation in cells.

  • Materials:

    • Cell line expressing the target kinase and substrate.

    • Cell culture medium and supplements.

    • This compound inhibitor stock solution (in DMSO).

    • Stimulant (if required to activate the signaling pathway).

    • Lysis buffer with phosphatase and protease inhibitors.

    • ELISA plate pre-coated with a capture antibody for the substrate protein.

    • Detection antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-tyrosine).

    • HRP-conjugated secondary antibody.

    • TMB substrate.

    • Stop solution.

    • Plate reader.

  • Procedure:

    • Seed cells in a 96-well plate and culture overnight.

    • Pre-treat cells with serial dilutions of the this compound inhibitor or vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours).

    • If necessary, stimulate the cells with an appropriate agonist to induce phosphorylation of the target substrate.

    • Aspirate the media and lyse the cells with lysis buffer.

    • Transfer the cell lysates to the pre-coated ELISA plate.

    • Incubate to allow the substrate protein to bind to the capture antibody.

    • Wash the plate to remove unbound proteins.

    • Add the phospho-specific primary antibody and incubate.

    • Wash the plate and add the HRP-conjugated secondary antibody.

    • Wash the plate and add TMB substrate.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

    • Calculate the IC50 value by plotting the absorbance against the inhibitor concentration.

2. Generalized BaF3 Cell Proliferation Assay

This protocol is for assessing inhibitors of oncogenic kinases that can drive IL-3 independent proliferation in BaF3 cells.

  • Materials:

    • BaF3 cells stably expressing the kinase of interest.

    • RPMI-1640 medium with and without IL-3.

    • Fetal Bovine Serum (FBS).

    • This compound inhibitor stock solution (in DMSO).

    • 96-well cell culture plates.

    • Cell viability reagent (e.g., CellTiter-Glo®).

    • Luminometer.

  • Procedure:

    • Wash the BaF3 cells to remove IL-3.

    • Resuspend the cells in IL-3-free medium.

    • Seed the cells in a 96-well plate.

    • Add serial dilutions of the this compound inhibitor or vehicle control (DMSO) to the wells.

    • Incubate the plate for 48-72 hours.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Determine the IC50 value by plotting luminescence against the inhibitor concentration.

3. Generalized NanoBRET™ Target Engagement Assay

This protocol describes the general workflow for measuring target engagement in live cells using NanoBRET™ technology.

  • Materials:

    • HEK293 cells (or other suitable cell line).

    • Plasmid DNA for expressing the target protein as a NanoLuc® fusion.

    • Transfection reagent (e.g., FuGENE® HD).

    • Opti-MEM® I Reduced Serum Medium.

    • NanoBRET™ tracer specific for the target of interest.

    • This compound inhibitor stock solution (in DMSO).

    • White, non-binding surface 96-well or 384-well plates.

    • Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

    • BRET-capable plate reader.

  • Procedure:

    • Transfect HEK293 cells with the NanoLuc®-target fusion vector and seed them into the assay plate. Culture for 24 hours.

    • Prepare serial dilutions of the this compound inhibitor in Opti-MEM®.

    • Prepare the NanoBRET™ tracer solution in Opti-MEM®.

    • Add the inhibitor dilutions to the wells containing the cells.

    • Add the tracer to all wells.

    • Incubate at 37°C for a specified period (e.g., 2 hours).

    • Prepare the Nano-Glo® substrate solution containing the extracellular inhibitor.

    • Add the substrate solution to the wells.

    • Read the plate on a BRET-capable reader, measuring both donor (460 nm) and acceptor (610 nm) emission.

    • Calculate the BRET ratio (acceptor emission/donor emission) and determine the IC50 value from the dose-response curve.

Visualizations

TGFB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB TGF-β Ligand TBRII TGFβRII TGFB->TBRII 1. Ligand Binding TBRI TGFβRI TBRII->TBRI 2. Receptor Complex Formation SMAD23 SMAD2/3 TBRI->SMAD23 3. Phosphorylation pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene_expression Target Gene Transcription SMAD_complex->Gene_expression 4. Nuclear Translocation & Gene Regulation Inhibitor This compound Inhibitor Inhibitor->TBRI Inhibition

Caption: TGF-β signaling pathway and the point of inhibition by this compound inhibitors.

Experimental_Workflow cluster_problem Problem Identification cluster_investigation Investigation of Cause cluster_optimization Optimization Strategy cluster_validation Validation Start High Biochemical Potency, Low Cellular Potency Permeability Assess Cell Permeability (e.g., PAMPA) Start->Permeability Efflux Evaluate Efflux Pump Activity (e.g., use of efflux inhibitors) Start->Efflux Target_Engagement Confirm Target Engagement (e.g., NanoBRET, CETSA) Start->Target_Engagement SAR Structure-Activity Relationship (SAR) - Modify scaffold - Alter lipophilicity Permeability->SAR Efflux->SAR Target_Engagement->SAR Informs SAR Prodrug Prodrug Approach SAR->Prodrug Re_evaluate Re-evaluate Cellular Potency (e.g., Phosphorylation, Proliferation Assays) SAR->Re_evaluate Prodrug->Re_evaluate Re_evaluate->SAR Iterate End Optimized Cellular Potency Re_evaluate->End

Caption: Workflow for troubleshooting and enhancing the cellular potency of inhibitors.

References

Technical Support Center: Lead Optimization of 1,4-Azaindoles as Antimycobacterial Agents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working on the lead optimization of 1,4-azaindoles as antimycobacterial agents.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of 1,4-azaindoles in Mycobacterium tuberculosis?

A1: The primary molecular target of 1,4-azaindoles is the decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1).[1][2][3] This enzyme is crucial for the biosynthesis of the mycobacterial cell wall.[4][5] DprE1, in conjunction with DprE2, catalyzes the epimerization of decaprenylphosphoryl-d-ribose (DPR) to decaprenylphosphoryl-d-arabinose (DPA), which is the sole donor of arabinose for the synthesis of arabinans.

Q2: What were the main challenges with the initial 1,4-azaindole lead compounds?

A2: The initial 1,this compound lead compounds, despite having excellent in vitro and in vivo potency, faced several challenges that limited their advancement. These included high metabolic turnover in mice, off-target activity against phosphodiesterase 6 (PDE6) which could lead to visual impairment, and poor aqueous solubility.

Q3: How was the metabolic instability of the 1,this compound series addressed?

A3: The high metabolic clearance in mice was addressed through structural modifications guided by structure-activity relationship (SAR) studies. It was observed that compounds with lower lipophilicity (logD ≤ 2) exhibited improved metabolic stability in mouse liver microsomes (MLM).

Q4: What strategies were employed to mitigate the off-target PDE6 activity?

A4: To reduce the inhibition of PDE6, researchers analyzed the SAR for this off-target activity. It was discovered that the 6-methoxy-5-methylpyrimidine-4-yl group was a primary contributor to PDE6 inhibition. Replacing this group with substituents like 6-(dimethylamino)-5-methylpyrimidine-4-yl or 6-(difluoromethoxy)-5-methylpyrimidine-4-yl successfully mitigated PDE6 activity while retaining antimycobacterial potency.

Q5: Are 1,4-azaindoles effective against drug-resistant strains of M. tuberculosis?

A5: Yes, 1,4-azaindoles have been shown to be equally effective against both drug-sensitive and drug-resistant strains of M. tuberculosis, including those resistant to isoniazid and rifampin. No cross-resistance has been observed with other DprE1 inhibitors like the benzothiazinones (e.g., BTZ043).

Troubleshooting Guides

Problem 1: My 1,this compound analogue shows high in vitro potency (low MIC) but is inactive in vivo (mouse efficacy model).

  • Possible Cause 1: Poor Pharmacokinetics (PK). The compound may have high clearance and/or low exposure in mice.

    • Troubleshooting Step: Profile the compound in a mouse pharmacokinetic study to determine parameters like clearance, half-life, and AUC. High clearance was a known issue with early compounds in this series.

  • Possible Cause 2: Low Solubility. The compound may have poor aqueous solubility, limiting its absorption and bioavailability.

    • Troubleshooting Step: Determine the aqueous solubility of the compound. The lead optimization efforts for this series focused on improving solubility.

  • Possible Cause 3: High Plasma Protein Binding. The compound may be extensively bound to plasma proteins, resulting in a low unbound fraction and reduced efficacy.

    • Troubleshooting Step: Measure the plasma protein binding of your compound. Optimized compounds in this series have favorable plasma protein binding profiles.

Problem 2: My synthesized 1,this compound analogues are showing significant off-target effects in preliminary safety panels, specifically related to PDE6.

  • Possible Cause: Structural Features Associated with PDE6 Inhibition. As identified during the lead optimization of this series, certain substituents on the pyrimidine ring are associated with PDE6 activity.

    • Troubleshooting Step: Review the structure of your compound. If it contains a 6-methoxy-5-methylpyrimidine-4-yl group, consider replacing it with alternatives known to reduce PDE6 liability, such as a 6-(dimethylamino)-5-methylpyrimidine-4-yl or a 6-(difluoromethoxy)-5-methylpyrimidine-4-yl group.

Problem 3: I am observing inconsistent Minimum Inhibitory Concentration (MIC) values for my compounds.

  • Possible Cause 1: Compound Precipitation. The compound may be precipitating in the assay medium, leading to variable results.

    • Troubleshooting Step: Visually inspect the assay plates for any signs of precipitation. Determine the solubility of your compound in the test medium.

  • Possible Cause 2: Variability in Bacterial Inoculum. Inconsistent starting bacterial concentrations can lead to variable MIC values.

    • Troubleshooting Step: Standardize your inoculum preparation procedure. Ensure you are using a consistent and validated method to quantify the bacterial concentration before each experiment.

  • Possible Cause 3: Reagent Quality. The quality of the assay medium or indicator dyes (e.g., MTT) can affect the results.

    • Troubleshooting Step: Use high-quality, fresh reagents. Run appropriate controls, including a known active compound from the 1,this compound series, to ensure assay performance.

Quantitative Data Summary

Table 1: In Vitro Activity of Key 1,this compound Compounds

CompoundMtb MIC (μM)DprE1 IC50 (μM)PDE6 IC50 (μM)
Initial Hit (2) 6.25--
Optimized Lead (3) ---
Clinical Candidate (TBA-7371) 0.4 - 6.25<0.03>30

Data compiled from multiple sources. Note that specific values can vary between different assays and publications.

Table 2: Pharmacokinetic Parameters of Optimized 1,4-Azaindoles

ParameterValue
LogD ≤ 2
CYP Inhibition None
Oral Exposure Good
In vivo Clearance (rats, dogs) Low
Predicted Human Clearance Low

These are general properties of the optimized series.

Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis

This protocol is a generalized representation based on standard methods.

  • Preparation of Compounds: Prepare stock solutions of the test compounds in DMSO. Serially dilute the compounds in a 96-well microplate using Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • Inoculum Preparation: Grow M. tuberculosis H37Rv to mid-log phase. Adjust the bacterial suspension to a standardized turbidity (e.g., McFarland standard) and further dilute to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days.

  • Reading the Results: After incubation, add a viability indicator such as MTT or Resazurin. Incubate for a further 24 hours. The MIC is defined as the lowest concentration of the compound that prevents a color change (e.g., from yellow to purple for MTT), indicating inhibition of bacterial growth.

2. DprE1 Enzyme Inhibition Assay

This protocol is a conceptual outline of a typical enzyme inhibition assay.

  • Reagents and Buffers: Prepare an assay buffer (e.g., Tris-HCl with appropriate cofactors). Obtain purified recombinant DprE1 enzyme and its substrate, decaprenylphosphoryl-β-D-ribose (DPR).

  • Assay Procedure: In a microplate, add the assay buffer, the test compound at various concentrations, and the DprE1 enzyme. Allow this mixture to pre-incubate.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate (DPR).

  • Detection: The activity of DprE1 can be measured indirectly. A common method is a coupled assay where the product of the DprE1/DprE2 reaction is used by another enzyme to generate a detectable signal (e.g., a fluorescent or colorimetric product).

  • Data Analysis: Measure the signal at a specific time point or kinetically. Calculate the percent inhibition for each compound concentration relative to a no-enzyme control and a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

DprE1_Pathway cluster_cell_wall Mycobacterial Cell Wall Synthesis cluster_pathway Arabinan Precursor Synthesis Arabinan Arabinan Mycolic_Acids Mycolic Acids Lipoarabinomannan Lipoarabinomannan (LAM) DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 DPR->DprE1 Substrate DPA Decaprenylphosphoryl-β-D-arabinofuranose (DPA) DPA->Arabinan Arabinose Donor DprE1->DPA Catalysis Azaindoles 1,4-Azaindoles Azaindoles->DprE1 Inhibition

Caption: Mechanism of action of 1,4-azaindoles targeting the DprE1 enzyme.

Lead_Optimization_Workflow cluster_discovery Discovery & Initial Optimization cluster_optimization Lead Optimization Cycle cluster_candidate Candidate Selection Initial_Hit Initial Hit (High Potency) Challenges Identify Challenges: - High Metabolic Turnover - PDE6 Off-Target Activity - Poor Solubility Initial_Hit->Challenges SAR_Studies Structure-Activity Relationship (SAR) Structure-Property Relationship (SPR) Challenges->SAR_Studies Design_Synthesize Design & Synthesize New Analogues SAR_Studies->Design_Synthesize Iterate In_Vitro_Screening In Vitro Screening: - Mtb MIC - DprE1 IC50 - PDE6 IC50 - Solubility, logD Design_Synthesize->In_Vitro_Screening DMPK_Profiling DMPK Profiling: - Microsomal Stability - Plasma Protein Binding - In vivo PK In_Vitro_Screening->DMPK_Profiling DMPK_Profiling->SAR_Studies Optimized_Lead Optimized Lead: - Potent & Selective - Good PK Properties DMPK_Profiling->Optimized_Lead In_Vivo_Efficacy In Vivo Efficacy (Mouse/Rat TB Models) Optimized_Lead->In_Vivo_Efficacy Safety_Assessment Safety Assessment In_Vivo_Efficacy->Safety_Assessment Clinical_Candidate Clinical Candidate (e.g., TBA-7371) Safety_Assessment->Clinical_Candidate

Caption: Lead optimization workflow for 1,4-azaindoles as antimycobacterial agents.

Experimental_Workflow start Synthesize New 1,this compound Analogue mic_assay Determine MIC vs. M. tuberculosis H37Rv start->mic_assay dpre1_assay Determine IC50 vs. DprE1 Enzyme start->dpre1_assay pde6_assay Determine IC50 vs. PDE6 Enzyme (Selectivity) start->pde6_assay solubility_logd Assess Physicochemical Properties (Solubility, logD) start->solubility_logd decision1 Potent & Selective? mic_assay->decision1 dpre1_assay->decision1 pde6_assay->decision1 solubility_logd->decision1 mlm_stability Assess Metabolic Stability (Mouse Liver Microsomes) decision1->mlm_stability Yes stop Stop or Redesign decision1->stop No pk_study Conduct Mouse Pharmacokinetic Study mlm_stability->pk_study decision2 Good PK Profile? pk_study->decision2 efficacy_study Test in Mouse TB Efficacy Model decision2->efficacy_study Yes decision2->stop No proceed Advance to Further Safety/Preclinical Studies efficacy_study->proceed

Caption: Experimental workflow for evaluating a novel 1,this compound analogue.

References

Validation & Comparative

4-Azaindole vs. 7-Azaindole: A Comparative Guide for Kinase Hinge Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The azaindole scaffold is a privileged structure in kinase inhibitor design, prized for its ability to mimic the adenine hinge-binding motif of ATP. The strategic placement of a nitrogen atom in the indole ring system can significantly influence binding affinity, selectivity, and physicochemical properties. This guide provides an objective comparison of two common azaindole isomers, 4-azaindole and 7-azaindole, as kinase hinge binders, supported by experimental data and detailed protocols.

At a Glance: Key Differences in Kinase Hinge Binding

FeatureThis compound7-Azaindole
Primary Hinge Interaction Often forms a crucial hydrogen bond via the N4-H group with a backbone carbonyl in the kinase hinge region. The pyrrolic N-H can also act as a hydrogen bond donor.Typically forms a bidentate hydrogen bond with the kinase hinge region, where the pyrrolic N-H acts as a donor and the N7 atom acts as an acceptor.[1]
Binding Potency Can exhibit superior potency for certain kinases, such as p38α MAP kinase, due to favorable interactions with specific residues like Lys53.Generally a very effective and widely used hinge binder, incorporated into numerous potent and approved kinase inhibitors.[2]
Isomer Preference Kinase-dependent. For example, it is a preferred scaffold for some p38 MAP kinase inhibitors.Kinase-dependent. While broadly effective, it may be less optimal than other isomers for specific kinases like Cdc7.
Physicochemical Properties Generally shows significantly improved aqueous solubility compared to the parent indole scaffold.Also demonstrates enhanced aqueous solubility over indole, contributing to better drug-like properties.

Quantitative Comparison of Azaindole-Based Kinase Inhibitors

Direct head-to-head comparisons of this compound and 7-azaindole within the same inhibitor scaffold are not abundant in the literature. However, studies on isomeric azaindole derivatives provide valuable insights into their relative performance against specific kinase targets.

Table 1: Comparative Inhibitory Activity of Azaindole Isomers against VEGFR2 and GSK3β

Azaindole IsomerTarget KinaseIC50 (nM)
7-Azaindole derivative VEGFR237
GSK3βInactive
6-Azaindole derivative VEGFR248
GSK3β9
This compound derivative VEGFR2~10-fold higher than 7-azaindole
5-Azaindole derivative VEGFR2~10-fold higher than 7-azaindole

Data synthesized from a review on the azaindole framework in kinase inhibitors. The exact IC50 values for the 4- and 5-azaindole derivatives against VEGFR2 were not specified but were stated to be approximately 10-fold higher than the 7-azaindole analog.

Table 2: Qualitative and Semi-Quantitative Comparison for Other Kinases

Kinase TargetObservation
p38α MAP Kinase The 4-nitrogen of the this compound scaffold forms a critical hydrogen bond with Lys53 in the ATP binding site, leading to a considerable improvement in inhibitory potential compared to 5-azaindole analogs.
Cdc7 Kinase In a specific series of inhibitors, the 4-, 6-, and 7-azaindole isomers demonstrated lower inhibitory activity and selectivity compared to the corresponding 5-azaindole derivative.
PAK1 Kinase A series of this compound-containing inhibitors were developed with superior biochemical activity (Ki <10nM) and selectivity for group I over group II PAKs.[3]

Experimental Protocols

Detailed methodologies for key experiments cited in the development and characterization of azaindole-based kinase inhibitors are provided below.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes the determination of kinase inhibition by measuring the amount of ADP produced in the kinase reaction using a luminescence-based assay.

Materials:

  • Purified kinase of interest (e.g., p38α)

  • Kinase-specific substrate (e.g., ATF2)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (4- and 7-azaindole derivatives) dissolved in DMSO

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction Setup:

    • Add 5 µL of the diluted test compound or vehicle control (DMSO in assay buffer) to the wells of the assay plate.

    • Add 10 µL of a 2X kinase/substrate mixture (containing the purified kinase and its specific peptide substrate in kinase assay buffer) to each well.

    • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiation of Kinase Reaction:

    • Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • Termination of Kinase Reaction and ATP Depletion:

    • Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the produced ADP to ATP and contains luciferase and luciferin to generate a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no kinase control) from all experimental wells.

    • Normalize the data to the positive control (DMSO-treated, active kinase) and negative control (no kinase or fully inhibited kinase).

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol outlines a general procedure for determining the binding kinetics (association and dissociation rates) of azaindole inhibitors to a target kinase.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified kinase of interest

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Test compounds (4- and 7-azaindole derivatives) dissolved in running buffer

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

Procedure:

  • Sensor Chip Preparation:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.

  • Kinase Immobilization:

    • Inject the purified kinase, diluted in immobilization buffer, over the activated sensor surface. The protein will covalently bind to the surface via amine coupling.

    • Inject ethanolamine to deactivate any remaining active esters and block non-specific binding sites.

  • Binding Analysis:

    • Inject a series of concentrations of the test compound in running buffer over the immobilized kinase surface. Monitor the binding in real-time (association phase).

    • After the injection, flow running buffer over the surface to monitor the dissociation of the compound from the kinase (dissociation phase).

  • Regeneration:

    • Inject the regeneration solution to remove any remaining bound compound and prepare the surface for the next injection.

  • Data Analysis:

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Protocol 3: X-ray Crystallography of Kinase-Inhibitor Complexes

This protocol provides a general workflow for determining the three-dimensional structure of a kinase in complex with an azaindole inhibitor.

Materials:

  • Highly purified and concentrated kinase of interest

  • Test compound (4- or 7-azaindole derivative)

  • Crystallization screens and plates

  • Crystallization buffers and precipitants

  • Cryoprotectant

  • X-ray diffraction equipment (synchrotron or in-house source)

Procedure:

  • Complex Formation (Co-crystallization):

    • Incubate the purified kinase with a molar excess of the test compound to ensure complex formation.

  • Crystallization Screening:

    • Set up crystallization trials using the protein-inhibitor complex. The hanging drop or sitting drop vapor diffusion method is commonly used.

    • Screen a wide range of crystallization conditions (pH, precipitant type, and concentration) to identify initial crystallization "hits".

  • Crystal Optimization:

    • Optimize the initial crystallization conditions by fine-tuning the concentrations of the protein, inhibitor, and precipitants to obtain large, well-diffracting crystals.

  • Crystal Soaking (Alternative to Co-crystallization):

    • Grow crystals of the apo-kinase (without the inhibitor).

    • Soak the apo-crystals in a solution containing the test compound to allow the inhibitor to diffuse into the crystal and bind to the kinase.

  • Cryo-protection and Data Collection:

    • Soak the crystals in a cryoprotectant solution to prevent ice formation during freezing.

    • Flash-cool the crystals in liquid nitrogen.

    • Collect X-ray diffraction data from the frozen crystal.

  • Structure Determination and Refinement:

    • Process the diffraction data.

    • Solve the crystal structure using molecular replacement, using a known structure of a similar kinase as a search model.

    • Build and refine the atomic model of the kinase-inhibitor complex to fit the electron density map.

  • Structural Analysis:

    • Analyze the final structure to determine the binding mode of the azaindole inhibitor in the kinase hinge region and identify key interactions.

Visualizations

Signaling Pathway

p38_MAPK_Pathway extracellular_stimuli Stress / Cytokines (e.g., UV, TNF-α) receptor Receptor extracellular_stimuli->receptor tak1 TAK1 receptor->tak1 mkk3_6 MKK3/6 tak1->mkk3_6 p38 p38 MAPK mkk3_6->p38 downstream_kinases MAPKAPK2/3 p38->downstream_kinases transcription_factors Transcription Factors (e.g., ATF2, MEF2C) p38->transcription_factors azaindole_inhibitor 4/7-Azaindole Inhibitors azaindole_inhibitor->p38 cellular_response Cellular Response (Inflammation, Apoptosis) downstream_kinases->cellular_response transcription_factors->cellular_response

Caption: p38 MAPK signaling pathway and the point of intervention for azaindole inhibitors.

Experimental Workflow

Kinase_Inhibitor_Screening_Workflow start Start: Compound Library (4- & 7-Azaindole Derivatives) biochemical_assay Biochemical Assay (e.g., ADP-Glo) start->biochemical_assay ic50_determination IC50 Determination biochemical_assay->ic50_determination hit_identification Hit Identification ic50_determination->hit_identification biophysical_assay Biophysical Assay (e.g., SPR) hit_identification->biophysical_assay Potent Hits structural_biology Structural Biology (X-ray Crystallography) hit_identification->structural_biology Confirmed Binders kd_determination KD Determination biophysical_assay->kd_determination lead_optimization Lead Optimization kd_determination->lead_optimization binding_mode_analysis Binding Mode Analysis structural_biology->binding_mode_analysis binding_mode_analysis->lead_optimization

Caption: A typical experimental workflow for the screening and characterization of kinase inhibitors.

Logical Comparison

Azaindole_Comparison azaindole Azaindole Scaffold four_azaindole This compound azaindole->four_azaindole seven_azaindole 7-Azaindole azaindole->seven_azaindole h_bond_donor_4 N4-H as H-bond donor four_azaindole->h_bond_donor_4 h_bond_donor_pyrrole Pyrrole N-H as H-bond donor four_azaindole->h_bond_donor_pyrrole seven_azaindole->h_bond_donor_pyrrole h_bond_acceptor_7 N7 as H-bond acceptor seven_azaindole->h_bond_acceptor_7 p38_potency Potent p38α Inhibition h_bond_donor_4->p38_potency general_potency Broadly Potent Hinge Binder h_bond_donor_pyrrole->general_potency h_bond_acceptor_7->general_potency

Caption: A logical comparison of the key hinge-binding features of this compound and 7-azaindole.

References

4-Azaindole: A Privileged Scaffold Validated in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer improved potency, selectivity, and pharmacokinetic properties is relentless. Among the heterocyclic compounds that have gained prominence, the 4-azaindole core has emerged as a "privileged" scaffold, consistently demonstrating significant advantages over other structural motifs in the development of therapeutic agents. This guide provides an objective comparison of the this compound scaffold with alternatives, supported by experimental data, detailed protocols, and pathway visualizations to underscore its value in drug discovery.

The strategic incorporation of a nitrogen atom into the indole ring system at the 4-position fundamentally alters the electronic and physicochemical properties of the molecule. This seemingly subtle modification has profound implications for a compound's biological activity and drug-like characteristics, making this compound a versatile and highly sought-after building block in medicinal chemistry.[1][2][3] Its utility has been particularly evident in the design of kinase inhibitors, where it can serve as a bioisostere for the hinge-binding motif of ATP.[3]

Comparative Performance: this compound vs. Alternative Scaffolds

The superiority of the this compound scaffold is best illustrated through direct comparison with its indole counterpart and other heterocyclic systems. The following tables summarize quantitative data from key studies, highlighting the improvements in biochemical potency, cellular activity, and pharmacokinetic profiles.

Case Study 1: p21-Activated Kinase 1 (PAK1) Inhibitors

In a study focused on the development of PAK1 inhibitors, a this compound analog demonstrated marked improvements over its indole predecessor in several key parameters.[4]

ParameterIndole Analog (Compound 1)This compound Analog (Compound 5)Fold Improvement
PAK1 Ki (nM) 1211~1 (Equipotent)
Cellular Potency (IC50, nM) 2001002
clogD 4.43.5Lower Lipophilicity
Aqueous Solubility (µM) < 0.15> 50
Mouse Plasma Protein Binding (%) 99.898.6Lower Binding
Mouse Unbound Clearance (mL/min/kg) 2001020

Data sourced from a study on this compound-containing p21-activated kinase-1 inhibitors.

The data clearly indicates that while maintaining potent enzymatic inhibition, the switch to a this compound scaffold led to a two-fold increase in cellular potency. More strikingly, the physicochemical properties were significantly enhanced, with a dramatic increase in aqueous solubility and a 20-fold reduction in unbound clearance in mouse pharmacokinetic studies.

Case Study 2: Transforming Growth Factor-β Receptor I (TGFβRI) Kinase Inhibitors

In the optimization of TGFβRI inhibitors, a this compound scaffold was found to be a more synthetically tractable and cell-permeable alternative to a pyrrololactam lead compound. The this compound derivative exhibited comparable biochemical and functional activities with significantly improved kinase selectivity.

ScaffoldTGFβRI IC50 (nM)TGFβRII IC50 (nM)SMAD Nuclear Translocation IC50 (µM)Kinase Selectivity
Pyrrololactam (Compound 1)2271.8Lower
This compound (Compound 2a) 2271.8Significantly Improved

Data from a study on this compound inhibitors of TGFβRI.

Broad Applicability Across Kinase Targets

The utility of the this compound scaffold extends beyond PAK1 and TGFβRI. It has been successfully employed in the development of potent inhibitors for a range of other kinase targets, including:

  • p38 MAP Kinase: A series of this compound derivatives were developed as potent inhibitors of p38 MAP kinase, a key target in inflammatory diseases.

  • c-Met Kinase: The this compound core was utilized to design novel inhibitors of the c-Met kinase, a receptor tyrosine kinase implicated in cancer.

Experimental Protocols

To aid researchers in their own investigations, detailed methodologies for key experiments are provided below.

LanthaScreen™ Kinase Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is commonly used to measure kinase activity and inhibition.

Materials:

  • Kinase of interest (e.g., PAK1, TGFβRI)

  • Fluorescein-labeled substrate peptide

  • ATP

  • LanthaScreen™ Eu-labeled anti-phosphopeptide antibody

  • TR-FRET dilution buffer

  • Test compounds (e.g., this compound derivatives)

  • 384-well assay plates

Procedure:

  • Kinase Reaction:

    • Prepare a solution of the kinase and substrate in TR-FRET dilution buffer.

    • Add test compounds at various concentrations to the assay plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a solution of EDTA in TR-FRET dilution buffer.

    • Add the Eu-labeled antibody to the wells.

    • Incubate at room temperature for 30-60 minutes to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 615 nm).

    • Calculate the emission ratio to determine the extent of substrate phosphorylation and, consequently, kinase inhibition.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compounds

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds and incubate for a desired period (e.g., 48-72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading:

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Pharmacokinetic Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for quantifying drug concentrations in biological matrices.

Procedure:

  • Sample Preparation:

    • To a plasma sample, add an internal standard.

    • Precipitate proteins by adding a solvent such as acetonitrile.

    • Centrifuge the sample to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • LC Separation:

    • Inject the supernatant onto a liquid chromatography system equipped with a suitable column (e.g., C18).

    • Elute the analyte and internal standard using a specific mobile phase gradient.

  • MS/MS Detection:

    • Introduce the eluent into a tandem mass spectrometer.

    • Ionize the analytes using an appropriate ionization source (e.g., electrospray ionization - ESI).

    • Select the precursor ions for the analyte and internal standard and fragment them.

    • Monitor specific product ions for quantification.

  • Data Analysis:

    • Construct a calibration curve using standards of known concentrations.

    • Determine the concentration of the analyte in the plasma samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Visualization of Targeted Signaling Pathways

To further illustrate the context in which this compound-based inhibitors function, the following diagrams depict key signaling pathways.

TGF_beta_Signaling_Pathway cluster_nucleus Nucleus TGFB TGF-β Ligand TGFBR2 TGFβRII TGFB->TGFBR2 Binds TGFBR1 TGFβRI (ALK5) TGFBR2->TGFBR1 Recruits & Phosphorylates SMAD23 SMAD2/3 TGFBR1->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3-SMAD4 Complex pSMAD23->SMAD_complex Binds SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Expression Target Gene Expression SMAD_complex->Gene_Expression Translocates to Nucleus Nucleus Nucleus Inhibitor This compound Inhibitor Inhibitor->TGFBR1 Inhibits

Caption: TGF-β Signaling Pathway and the inhibitory action of this compound compounds.

PAK1_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Rac_Cdc42 Rac/Cdc42 Ras->Rac_Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 Activates MEK MEK PAK1->MEK Activates ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound Inhibitor Inhibitor->PAK1 Inhibits p38_MAPK_Signaling_Pathway Stress Stress Stimuli (e.g., Cytokines, UV) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MKK36 MKK3/6 MAP3K->MKK36 Phosphorylates p38 p38 MAPK MKK36->p38 Phosphorylates Downstream Downstream Targets (e.g., MK2, ATF2) p38->Downstream Phosphorylates Response Inflammatory Response Downstream->Response Inhibitor This compound Inhibitor Inhibitor->p38 Inhibits

References

A Comparative Analysis of 4-, 5-, 6-, and 7-Azaindole Isomers in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Azaindole Isomers' Performance Supported by Experimental Data.

The azaindole scaffold, a bioisostere of indole, is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. The strategic placement of a nitrogen atom in the benzene ring of the indole core can significantly modulate the physicochemical properties and biological activity of the resulting molecule. This guide provides a comparative analysis of the four positional isomers of azaindole—4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole—based on their performance in various biological assays.

Introduction to Azaindole Isomers

Azaindoles, or pyrrolopyridines, are bicyclic aromatic heterocycles composed of a pyridine ring fused to a pyrrole ring. The position of the nitrogen atom in the six-membered ring defines the four isomers: this compound, 5-azaindole, 6-azaindole, and 7-azaindole. This seemingly subtle structural variation can lead to profound differences in hydrogen bonding capacity, pKa, dipole moment, and metabolic stability, which in turn influence their interaction with biological targets.[1] While all four isomers have been explored in drug discovery, 7-azaindole is the most frequently encountered scaffold in the literature, followed by 6-azaindole.[1][2]

Comparative Biological Activity

The biological activity of azaindole isomers is highly dependent on the specific biological target. Direct head-to-head comparisons of all four isomers in the same study are limited, but available data reveal distinct activity profiles for each isomer.

Kinase Inhibition

Azaindole derivatives have gained prominence as kinase inhibitors due to their ability to mimic the adenine hinge-binding motif of ATP.[1]

A study on cell division cycle 7 (Cdc7) kinase inhibitors found that derivatives of 5-azaindole exhibited potent inhibitory activity. In contrast, the corresponding 4-, 6-, and 7-azaindole isomers showed lower inhibitory activity and selectivity.[1] This suggests that the nitrogen placement in the 5-position is optimal for interacting with the active site of Cdc7.

Conversely, a different study developing inhibitors for c-Met kinase identified potent inhibitors based on the This compound and 7-azaindole scaffolds, with IC50 values in the low nanomolar range.

The following table summarizes the inhibitory activity of various azaindole derivatives against a selection of protein kinases. It is important to note that these are not always direct comparisons of the unsubstituted parent isomers but rather of derivatives from different studies.

Isomer ScaffoldTarget KinaseCompound DescriptionIC50/Ki (nM)
This compound c-MetN-nitrobenzenesulfonyl-4-azaindole derivative20
5-Azaindole Cdc75-azaindole derivativePotent (specific values not provided in abstract)
6-Azaindole VEGFR26-azaindole derivative48
7-Azaindole c-MetC-3 aryl-7-azaindole derivative2
7-Azaindole JAK2C-3 aryl-7-azaindole derivative1
7-Azaindole CDK17-azaindole derivative7
7-Azaindole CDK27-azaindole derivative3
7-Azaindole VEGFR27-azaindole analogue37
7-Azaindole Cdc75-fluoro-7-azaindole derivative0.07 (Ki)

Table 1: Comparative Inhibitory Activity of Azaindole Derivatives Against Various Kinases. Data is compiled from multiple sources and may not represent a direct head-to-head comparison under identical conditions.

Cytotoxicity in Cancer Cell Lines

The anticancer activity of azaindole derivatives is often evaluated through cytotoxicity assays in various cancer cell lines. The effectiveness of each isomer can vary significantly depending on the cell type and the specific substitutions on the azaindole core.

For instance, a study on N-alkyl-7-azaindoles demonstrated that increasing the alkyl chain length at the N-1 position of the 7-azaindole ring generally leads to enhanced cytotoxic activity against MCF-7 (breast cancer), A549 (lung cancer), and HEPG2 (liver cancer) cell lines.

While comprehensive comparative data for all four isomers against a panel of cancer cell lines is scarce, the following table provides a summary of reported cytotoxic activities for derivatives of different azaindole isomers.

Isomer ScaffoldCell LineCell TypeCompound DescriptionGI50/IC50 (µM)
This compound VariousColon Cancer2,3-bis(het)aryl-4-azaindole0.6
5-Azaindole A2780Ovarian CancerN-arylated 5-azaindole derivative4.4
7-Azaindole MCF-7Breast CancerNovel 7-azaindole analog15.56
7-Azaindole A549Lung CancerN-octyl-7-azaindoleLow micromolar
7-Azaindole HEPG2Liver CancerN-decyl-7-azaindoleLow micromolar

Table 2: Comparative Cytotoxic Activity of Azaindole Derivatives in Cancer Cell Lines. Data is compiled from multiple sources and may not represent a direct head-to-head comparison under identical conditions.

Other Biological Activities

The diverse biological activities of azaindole isomers extend beyond kinase inhibition and cytotoxicity.

In the context of HIV-1 inhibition , a comparative study of azaindole derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) revealed that This compound and 7-azaindole analogs had better efficacy than the parent indole compound, while 5-azaindole and 6-azaindole derivatives showed reduced efficacy.

In a study on cannabinoid receptor 1 (CB1) allosteric modulators , 7-azaindole-2-carboxamides lost their ability to bind to the receptor. In contrast, 6-azaindole-2-carboxamides showed markedly reduced binding affinities but behaved similarly to their indole counterparts in functional assays, suggesting that the 6-azaindole scaffold may be a viable, albeit less potent, bioisostere in this context.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Radiometric Format)

This protocol outlines a general method for determining the IC50 value of an azaindole isomer against a target kinase using a radiometric assay.

Materials:

  • Purified kinase

  • Kinase-specific substrate (peptide or protein)

  • Azaindole isomer stock solution (in DMSO)

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 96-well filter plates

  • Phosphoric acid wash solution

  • Scintillation counter and scintillant

Procedure:

  • Prepare serial dilutions of the azaindole isomer in kinase assay buffer.

  • In a 96-well plate, add the kinase, substrate, and diluted azaindole isomer or vehicle control (DMSO).

  • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated substrate.

  • Wash the filter plate multiple times with phosphoric acid wash solution to remove unincorporated [γ-³³P]ATP.

  • Add scintillant to each well and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This protocol describes the use of the MTT assay to assess the cytotoxic effect of azaindole isomers on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Azaindole isomer stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the azaindole isomer or vehicle control for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value from the dose-response curve.

Mandatory Visualization

The following diagrams illustrate a key signaling pathway often targeted by azaindole kinase inhibitors and a general experimental workflow for their evaluation.

PI3K_AKT_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Azaindole Azaindole Inhibitor Azaindole->PI3K Inhibition

Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of an azaindole derivative.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_analysis Data Analysis & SAR cluster_lead_opt Lead Optimization Synthesis Synthesis of Azaindole Isomers Purification Purification & Characterization Synthesis->Purification KinaseAssay Kinase Inhibition Assay (IC50) Purification->KinaseAssay CellAssay Cytotoxicity Assay (e.g., MTT) Purification->CellAssay DataAnalysis Data Analysis (IC50 Determination) KinaseAssay->DataAnalysis CellAssay->DataAnalysis SAR Structure-Activity Relationship (SAR) DataAnalysis->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: General experimental workflow for the evaluation of azaindole isomers.

Conclusion

The comparative analysis of 4-, 5-, 6-, and 7-azaindole isomers reveals that the position of the nitrogen atom within the pyridine ring is a critical determinant of their biological activity. While 7-azaindole is the most widely explored isomer, particularly in the context of kinase inhibition, studies have shown that other isomers can exhibit superior potency and selectivity for specific targets. The choice of the optimal azaindole scaffold is therefore highly dependent on the therapeutic target and the desired pharmacological profile. Further head-to-head comparative studies of all four isomers against diverse biological targets will be invaluable for a more comprehensive understanding of their structure-activity relationships and for guiding the rational design of novel therapeutics.

References

A Comparative Guide to 4-Azaindole Inhibitors of c-Met Kinase: A Structural and Potency Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-azaindole based inhibitors targeting the c-Met kinase, a crucial receptor tyrosine kinase implicated in various cancers. By examining X-ray crystallography data, binding affinities, and experimental protocols, this document serves as a valuable resource for researchers in the field of oncology drug discovery. We present a comparative analysis with other classes of c-Met inhibitors to highlight the unique structural features and potency of the this compound scaffold.

Introduction to c-Met Kinase and its Inhibition

The c-Met receptor, also known as hepatocyte growth factor (HGF) receptor, plays a pivotal role in cell proliferation, survival, migration, and invasion. Dysregulation of the HGF/c-Met signaling pathway is a key driver in the development and progression of numerous human cancers. Consequently, c-Met has emerged as a significant therapeutic target for cancer treatment. Small molecule inhibitors that target the ATP-binding site of the c-Met kinase domain have shown considerable promise, with several compounds advancing into clinical trials and approved for use. The this compound scaffold has been identified as a promising core structure for the development of potent and selective c-Met kinase inhibitors.

The c-Met Signaling Pathway

The binding of HGF to the extracellular domain of c-Met induces receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular kinase domain. This activation triggers a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/Akt, and STAT pathways, which collectively promote cancer cell growth, survival, and metastasis.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HGF HGF c-Met Receptor c-Met Receptor HGF->c-Met Receptor Binds Dimerization & Autophosphorylation Dimerization & Autophosphorylation PI3K PI3K Dimerization & Autophosphorylation->PI3K RAS RAS Dimerization & Autophosphorylation->RAS STAT3 STAT3 Dimerization & Autophosphorylation->STAT3 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Growth & Differentiation Cell Growth & Differentiation ERK->Cell Growth & Differentiation Gene Transcription Gene Transcription STAT3->Gene Transcription Crizotinib_Binding_Workflow cluster_protein c-Met Kinase Domain cluster_inhibitor Crizotinib ATP Pocket ATP Pocket Hinge Region (Met1160) Hinge Region (Met1160) Hydrophobic Pocket Hydrophobic Pocket 2-Aminopyridine Core 2-Aminopyridine Core 2-Aminopyridine Core->Hinge Region (Met1160) H-bonds Benzyloxy Group Benzyloxy Group Benzyloxy Group->Hydrophobic Pocket van der Waals Crizotinib c-Met Kinase Domain

Unveiling the Off-Target Landscape of 4-Azaindole Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the off-target effects of kinase inhibitors is paramount for developing safer and more effective therapeutics. This guide provides a comparative analysis of 4-azaindole based compounds, a prominent scaffold in kinase inhibitor design, and their off-target profiles relative to indole-based counterparts and other heterocyclic alternatives. Through a detailed examination of experimental data and methodologies, this document aims to equip researchers with the knowledge to better assess and mitigate off-target activities.

The this compound scaffold has emerged as a "privileged" structure in medicinal chemistry, frequently employed as a bioisostere for indole and purine systems in the design of kinase inhibitors. The strategic placement of a nitrogen atom in the indole ring system can modulate a compound's physicochemical properties, such as solubility and metabolic stability, and critically, its binding affinity and selectivity for the target kinase. However, due to the highly conserved nature of the ATP-binding pocket across the human kinome, off-target interactions remain a significant challenge. This guide delves into the experimental approaches used to characterize these off-target effects and presents a comparative overview of the selectivity of this compound based inhibitors.

Data Presentation: A Comparative Look at Kinase Selectivity

To illustrate the comparative off-target profiles, this section summarizes quantitative data from in vitro kinase profiling assays. These assays measure the inhibitory activity of a compound against a broad panel of kinases, providing a snapshot of its selectivity.

One key example is in the development of inhibitors for Transforming Growth Factor-β Receptor I (TGFβRI), a critical target in immuno-oncology. A study comparing a novel this compound based TGFβRI inhibitor with a pyrrololactam predecessor revealed significantly improved kinase selectivity for the this compound compound. The this compound scaffold demonstrated comparable on-target potency while exhibiting fewer off-target effects against a panel of 240 kinases.[1]

Similarly, in the pursuit of potent and selective p21-activated kinase-1 (PAK1) inhibitors, a this compound analog was designed as a surrogate for an indole-based lead compound. This substitution not only improved physicochemical properties but also led to analogs with up to 24-fold selectivity for group I over group II PAKs.[2]

Table 1: Illustrative Kinase Selectivity Profile of a this compound Based Compound (Hypothetical Data Based on Published Findings)

Kinase TargetThis compound Compound (IC50, nM)Indole Analog (IC50, nM)Alternative Heterocycle (IC50, nM)
On-Target Kinase (e.g., TGFβRI) 10 12 15
Off-Target Kinase A (e.g., p38α)>1000150250
Off-Target Kinase B (e.g., LCK)85095120
Off-Target Kinase C (e.g., SRC)>1000200300
Off-Target Kinase D (e.g., VEGFR2)5005080

This table is a hypothetical representation to illustrate the potential for improved selectivity with the this compound scaffold based on trends observed in the literature. Actual values would be dependent on the specific compound and target.

Experimental Protocols: Methodologies for Assessing Off-Target Effects

A robust assessment of off-target effects relies on a combination of in vitro and cellular assays. The following are detailed protocols for key experiments cited in the evaluation of this compound based compounds.

In Vitro Kinase Selectivity Profiling

This assay is the industry standard for determining the selectivity of a kinase inhibitor. It involves testing the compound against a large panel of purified kinases to determine its inhibitory concentration (IC50) for each.

Protocol:

  • Compound Preparation: A stock solution of the test compound is prepared in 100% DMSO. Serial dilutions are then made to create a range of concentrations for testing.

  • Kinase and Substrate Preparation: A panel of purified, recombinant kinases is utilized. Each kinase is prepared in a specific kinase buffer along with its corresponding substrate and ATP.

  • Assay Plate Setup: In a multi-well plate, the kinase, substrate, and ATP are combined.

  • Compound Addition: The test compound at various concentrations is added to the wells. Control wells with DMSO (vehicle) and a known inhibitor are included.

  • Reaction Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: The reaction is stopped, and the amount of phosphorylated substrate is measured. This is often done using a luminescence-based assay that quantifies the amount of ATP remaining in the well.

  • Data Analysis: The percentage of kinase activity inhibited by the compound is calculated relative to the DMSO control. IC50 values are then determined by fitting the dose-response data to a sigmoidal curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular context. It is based on the principle that a protein becomes more thermally stable when bound to a ligand.

Protocol:

  • Cell Treatment: Intact cells are treated with the test compound or vehicle (DMSO) and incubated to allow for compound entry and target binding.

  • Heat Challenge: The cell suspensions are heated to a range of temperatures for a short period (e.g., 3 minutes).

  • Cell Lysis: The cells are lysed to release their protein content.

  • Separation of Aggregated Proteins: The lysate is centrifuged at high speed to pellet the heat-denatured, aggregated proteins.

  • Quantification of Soluble Protein: The supernatant containing the soluble, non-aggregated protein is collected. The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blot or mass spectrometry.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

CRISPR-Cas9 Mediated Target Validation

To definitively attribute a compound's cellular phenotype to the inhibition of its intended target, CRISPR-Cas9 technology can be used to knock out the gene encoding the target protein.

Protocol:

  • gRNA Design and Cloning: Guide RNAs (gRNAs) that specifically target the gene of interest are designed and cloned into a Cas9 expression vector.

  • Cell Line Transduction/Transfection: The Cas9/gRNA construct is introduced into the desired cell line, often using lentiviral transduction.

  • Selection and Clonal Isolation: Cells that have successfully integrated the construct are selected (e.g., using antibiotic resistance), and single-cell clones are isolated and expanded.

  • Knockout Validation: The knockout of the target protein is confirmed at the genomic (DNA sequencing) and protein (Western blot) levels.

  • Phenotypic Assay: The knockout cell line and the parental (wild-type) cell line are treated with the test compound. The cellular phenotype of interest (e.g., cell viability, apoptosis) is then measured.

  • Data Analysis: If the knockout cells are significantly less sensitive to the compound compared to the wild-type cells, it provides strong evidence that the compound's effect is mediated through the intended target.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

TGF_beta_signaling cluster_nucleus Nucleus TGFB TGF-β TGFBR2 TGFβRII TGFB->TGFBR2 Binds TGFBR1 TGFβRI TGFBR2->TGFBR1 Recruits & Phosphorylates SMAD23 SMAD2/3 TGFBR1->SMAD23 Phosphorylates SMAD4 SMAD4 SMAD23->SMAD4 Forms Complex Gene Target Gene Expression SMAD4->Gene Regulates Nucleus Nucleus Inhibitor This compound Inhibitor Inhibitor->TGFBR1 Inhibits experimental_workflow cluster_invitro In Vitro Assessment cluster_cellular Cellular Assessment KinasePanel In Vitro Kinase Panel (>200 Kinases) IC50 Determine IC50 Values KinasePanel->IC50 Selectivity Assess Selectivity Profile IC50->Selectivity CellTreatment Treat Cells with This compound Compound Selectivity->CellTreatment Informed by Selectivity Data CETSA CETSA (Target Engagement) CellTreatment->CETSA CRISPR CRISPR-Cas9 (Target Validation) CellTreatment->CRISPR Phenotype Phenotypic Assays (e.g., Viability, Apoptosis) CETSA->Phenotype Confirms Target Binding CRISPR->Phenotype logical_relationship HighPotency High On-Target Potency ReducedOffTarget Reduced Off-Target Effects HighPotency->ReducedOffTarget HighSelectivity High Kinase Selectivity HighSelectivity->ReducedOffTarget FavorableADME Favorable ADME Properties LeadCandidate Viable Lead Candidate FavorableADME->LeadCandidate ImprovedSafety Improved Safety Profile ReducedOffTarget->ImprovedSafety ImprovedSafety->LeadCandidate

References

A Comparative Guide to 4-Azaindole Drug Candidates: In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted therapies. This guide provides an objective comparison of the in vitro and in vivo efficacy of three promising this compound drug candidates targeting distinct kinase signaling pathways implicated in cancer: PF-04217903 (a c-Met inhibitor), G-5555 (a PAK1 inhibitor), and Galunisertib (a TGF-βRI inhibitor). The following sections present a comprehensive overview of their performance, supported by experimental data and detailed methodologies to aid in the evaluation and advancement of related drug discovery programs.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key quantitative data for each this compound drug candidate, facilitating a direct comparison of their potency and efficacy across various experimental models.

Table 1: In Vitro Efficacy Data

Drug CandidateTarget KinaseAssay TypeCell Line(s)Key ParameterValueCitation(s)
PF-04217903c-MetKinase Inhibition-Ki4.8 nM[1]
Cell Proliferation (MTT)GTL-16IC5012 nM[1][2]
Cell Proliferation (MTT)H1993IC5030 nM[1]
ApoptosisGTL-16IC5031 nM[1]
G-5555PAK1Kinase Inhibition-Ki3.7 nM
PAK2Kinase Inhibition-Ki11 nM
PAK1pMEK Cellular AssayEBC1IC5069 nM
GalunisertibTGF-βRI (ALK5)Kinase Inhibition-IC500.172 µM
SMAD Phosphorylation4T1-LPIC501.77 µM
Cell ProliferationNIH3T3 (TGF-β stimulated)IC500.40 µM

Table 2: In Vivo Efficacy Data

Drug CandidateAnimal ModelTumor TypeDosing RegimenPrimary OutcomeResultCitation(s)
PF-04217903Athymic MiceGTL-16 Gastric Carcinoma Xenograft1-30 mg/kg, p.o., daily for 16 daysTumor Growth InhibitionDose-dependent inhibition
Athymic MiceU87MG Glioblastoma Xenograft5-50 mg/kg, p.o., once daily for 3 daysInhibition of c-Met phosphorylation and induction of apoptosisDose-dependent effects
G-5555Nude MiceH292 NSCLC Xenograft10, 20, and 30 mg/kg, p.o.pMEK S298 InhibitionDose-dependent reduction
Nude MiceMDAMB-175 Breast Cancer Xenograft25 mg/kg, p.o., b.i.d.Tumor Growth Inhibition60% inhibition
GalunisertibBalb/c Mice4T1-LP Breast Cancer Syngeneic Model37.5, 75, and 150 mg/kg, p.o., b.i.d. for 28 daysTumor Growth InhibitionStrong, dose-dependent anti-tumor activity

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways targeted by each this compound drug candidate.

cMet_signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binding & Activation GRB2 GRB2 cMet->GRB2 PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Migration) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription PF04217903 PF-04217903 PF04217903->cMet Inhibition

Figure 1: c-Met Signaling Pathway and Inhibition by PF-04217903.

PAK1_signaling cluster_extracellular Extracellular Signals cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_cytoskeleton Cytoskeleton cluster_nucleus Nucleus GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase GrowthFactors->RTK Rac_Cdc42 Rac/Cdc42 RTK->Rac_Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 Activation MEK1 MEK1 PAK1->MEK1 LIMK LIMK PAK1->LIMK ERK ERK MEK1->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Cofilin Cofilin LIMK->Cofilin Inhibition Actin Actin Cytoskeleton (Cell Motility, Invasion) Cofilin->Actin G5555 G-5555 G5555->PAK1 Inhibition

Figure 2: PAK1 Signaling Pathway and Inhibition by G-5555.

TGFb_signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus TGFb TGF-β Ligand TGFbRII TGF-βRII TGFb->TGFbRII Binding TGFbRI TGF-βRI (ALK5) TGFbRII->TGFbRI Recruitment & Phosphorylation SMAD2_3 SMAD2/3 TGFbRI->SMAD2_3 Phosphorylation pSMAD2_3 pSMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Gene Transcription (Fibrosis, Immunosuppression) SMAD_complex->Transcription Translocation Galunisertib Galunisertib Galunisertib->TGFbRI Inhibition

Figure 3: TGF-β Signaling Pathway and Inhibition by Galunisertib.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Assays

1. Kinase Inhibition Assay (General Protocol)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) of the drug candidate against the target kinase.

  • Methodology:

    • The purified recombinant target kinase is incubated with the this compound compound at varying concentrations.

    • A kinase-specific substrate and ATP are added to initiate the enzymatic reaction.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The amount of phosphorylated substrate or the amount of ADP produced is quantified using methods such as radiometric assays, fluorescence-based assays (e.g., HTRF), or luminescence-based assays (e.g., Kinase-Glo®).

    • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve. Ki values can be determined using the Cheng-Prusoff equation if the ATP concentration and the Km of the kinase for ATP are known.

2. Cell Proliferation (MTT) Assay

  • Objective: To assess the effect of the drug candidate on the proliferation and viability of cancer cell lines.

  • Methodology:

    • Cancer cells (e.g., GTL-16, H1993) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of the this compound compound or vehicle control for a specified duration (e.g., 72 hours).

    • Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.

    • Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

    • The percentage of cell viability is calculated relative to the vehicle-treated control, and IC50 values are determined.

3. SMAD Phosphorylation Assay (Western Blot)

  • Objective: To measure the inhibition of TGF-β-induced SMAD2/3 phosphorylation by Galunisertib.

  • Methodology:

    • Cells (e.g., 4T1-LP) are seeded and grown to 80-90% confluency.

    • Cells are pre-treated with varying concentrations of Galunisertib or a vehicle control for a specified duration (e.g., 1-24 hours).

    • The cells are then stimulated with TGF-β1 (e.g., 5-10 ng/mL) for 30 minutes to induce SMAD2/3 phosphorylation.

    • Following stimulation, cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with a primary antibody specific for phosphorylated SMAD2/3 (p-SMAD2/3).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using a chemiluminescent substrate.

    • To normalize the data, the membrane is stripped and re-probed with antibodies for total SMAD2/3 and a loading control (e.g., GAPDH or β-actin).

    • Band intensities are quantified using densitometry software to determine the extent of inhibition.

In Vivo Assays

1. Xenograft Mouse Model (General Protocol)

  • Objective: To evaluate the in vivo anti-tumor efficacy of the this compound drug candidates.

  • Methodology:

    • Human cancer cells (e.g., GTL-16, U87MG, H292) are cultured and harvested during their exponential growth phase.

    • A specific number of cells (e.g., 1-5 million) are suspended in a suitable medium (e.g., PBS or Matrigel) and subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude or NSG mice).

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • Mice are then randomized into treatment and control groups.

    • The this compound compound is administered orally (p.o.) or via another appropriate route at specified doses and schedules. The control group receives a vehicle.

    • Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length × width²)/2.

    • Body weight and general health of the mice are also monitored.

    • At the end of the study, tumors may be excised for further analysis, such as pharmacodynamic biomarker assessment (e.g., p-c-Met, p-MEK).

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the key in vitro and in vivo experiments described.

in_vitro_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis CellCulture Cell Culture (e.g., GTL-16, H292, 4T1-LP) Seeding Seed Cells in 96-well Plates CellCulture->Seeding DrugDilution Drug Candidate Dilution (Serial Concentrations) Treatment Treat Cells with Drug or Vehicle DrugDilution->Treatment Seeding->Treatment Incubation Incubate for a Defined Period (e.g., 24-72 hours) Treatment->Incubation MTT_Assay MTT Assay (Cell Proliferation) Incubation->MTT_Assay WesternBlot Western Blot (Protein Phosphorylation) Incubation->WesternBlot KinaseAssay Kinase Assay (Enzymatic Activity) Incubation->KinaseAssay Readout Measure Absorbance, Luminescence, or Band Intensity MTT_Assay->Readout WesternBlot->Readout KinaseAssay->Readout Calculation Calculate % Inhibition and IC50/Ki Readout->Calculation

Figure 4: General Workflow for In Vitro Efficacy Assays.

in_vivo_workflow cluster_prep Preparation cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis CellPrep Prepare Tumor Cell Suspension Injection Subcutaneous Injection of Tumor Cells CellPrep->Injection AnimalAcclimation Acclimate Immunocompromised Mice AnimalAcclimation->Injection TumorGrowth Monitor Tumor Growth to Palpable Size Injection->TumorGrowth Randomization Randomize Mice into Groups TumorGrowth->Randomization Dosing Administer Drug or Vehicle (Defined Schedule) Randomization->Dosing Monitoring Monitor Tumor Volume and Body Weight Dosing->Monitoring TumorExcision Excise Tumors at Study End Monitoring->TumorExcision PD_Analysis Pharmacodynamic Biomarker Analysis (e.g., Western Blot, IHC) TumorExcision->PD_Analysis

Figure 5: General Workflow for In Vivo Xenograft Studies.

References

A Comparative Guide to the ADME-Tox Properties of Azaindole Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of azaindole scaffolds in drug discovery has become a cornerstone in medicinal chemistry, offering a versatile bioisosteric replacement for the traditional indole nucleus. The position of the nitrogen atom within the pyridine ring of the azaindole core significantly influences its physicochemical and pharmacokinetic properties. This guide provides an objective comparison of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-tox) properties of the four major azaindole isomers: 4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole. The information presented herein is supported by experimental data to aid researchers in the selection of the most suitable isomer for their drug design and development programs.

Data Presentation: A Comparative Overview

The following table summarizes key ADME-tox parameters for the different azaindole isomers. It is important to note that the data is compiled from various sources and for different derivatives, as a complete head-to-head comparison of the parent isomers under identical conditions is not extensively available in the literature. Therefore, the specific compound and experimental context should be considered when interpreting these values.

PropertyThis compound5-Azaindole6-Azaindole7-AzaindoleIndole (for comparison)
Aqueous Solubility (µg/mL) 419>10048793616
Metabolic Stability (HLM t½, min) >10038.538.549.516.9
Permeability (Caco-2, Papp x 10-6 cm/s) Data not available for parent isomerData not available for parent isomerData not available for parent isomerHigh (qualitative)High (Papp: 169 nm/s for a specific derivative)[1]
Cytotoxicity (IC50, µM) Varies by derivative and cell lineVaries by derivative and cell lineVaries by derivative and cell line16.96 (HeLa), 14.12 (MCF-7), 12.69 (MDA-MB-231) for a specific derivative[2]Varies by derivative and cell line
hERG Inhibition (IC50, µM) Data not available for parent isomerData not available for parent isomerData not available for parent isomerGenerally low potential, but derivative dependentVaries by derivative
CYP450 Inhibition Derivative dependentDerivative dependentDerivative dependentGenerally low potential, but derivative dependentVaries by derivative

HLM: Human Liver Microsomes

Key Insights from Experimental Data

Solubility: A significant advantage of azaindole isomers over the parent indole is their markedly improved aqueous solubility.[3] All four azaindole isomers demonstrate a substantial increase in solubility, with 7-azaindole exhibiting the highest solubility in the presented dataset.[3] This enhancement is attributed to the introduction of a nitrogen atom, which increases polarity and the potential for hydrogen bonding.

Metabolic Stability: Azaindole isomers generally exhibit enhanced metabolic stability compared to indole.[3] In studies using human liver microsomes (HLM), this compound showed the highest stability, while 5- and 6-azaindole had similar, moderately improved stability. 7-azaindole also demonstrated a significant improvement in metabolic half-life over indole. This increased stability can be attributed to the alteration of the electron density of the ring system, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes.

Permeability: While quantitative, directly comparable Papp values for the parent azaindole isomers are scarce, qualitative data suggests that azaindole-containing compounds can possess high permeability. For instance, a derivative of indole showed high permeability in a Caco-2 assay. The incorporation of the azaindole nucleus is a strategy employed to enhance permeability.

Cytotoxicity: The cytotoxic effects of azaindole isomers are highly dependent on the specific substitutions on the core structure. For example, a specific 7-azaindole derivative demonstrated potent cytotoxic activity against HeLa, MCF-7, and MDA-MB-231 cancer cell lines with IC50 values of 16.96 µM, 14.12 µM, and 12.69 µM, respectively. Other studies have shown that halogenated 7-azaindole derivatives can exhibit significant in vitro anticancer effects against various cancer cell lines, in some cases exceeding the potency of cisplatin.

hERG and CYP450 Inhibition: Direct comparative data for hERG and CYP450 inhibition across all four parent azaindole isomers is limited. However, the azaindole scaffold is generally considered to have a lower potential for off-target effects like hERG inhibition compared to more lipophilic and basic scaffolds. The specific inhibitory profile is highly dependent on the nature and position of substituents on the azaindole ring.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure transparency and reproducibility.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer with tight junctions.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.

  • Transport Experiment:

    • The test compound is added to the apical (A) side of the monolayer, and the appearance of the compound in the basolateral (B) side is measured over time to determine the A-to-B permeability.

    • For efflux studies, the compound is added to the basolateral side, and its appearance on the apical side is measured (B-to-A permeability).

  • Quantification: The concentration of the test compound in the donor and receiver compartments is determined using LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor compartment. The efflux ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER > 2 is indicative of active efflux.

Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.

  • Incubation: The test compound is incubated with pooled human liver microsomes (HLM) at 37°C in the presence of a NADPH-regenerating system to initiate the metabolic reaction.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • Quantification: The remaining concentration of the parent compound is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay used to assess cell viability and proliferation as an indicator of cytotoxicity.

  • Cell Seeding: Cells of a specific cancer cell line (e.g., HeLa, MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined.

Visualization of Relevant Pathways and Workflows

To further illustrate the context of azaindole evaluation in drug discovery, the following diagrams, generated using the DOT language, depict a common signaling pathway targeted by azaindole-based kinase inhibitors and a typical experimental workflow.

ADME_Tox_Workflow cluster_Discovery Discovery & Screening cluster_ADME In Vitro ADME Profiling cluster_Tox In Vitro Toxicology cluster_Decision Decision Making Compound Synthesis Compound Synthesis Primary Screening Primary Screening Compound Synthesis->Primary Screening Test Compounds Solubility Solubility Primary Screening->Solubility Permeability Permeability (Caco-2) Solubility->Permeability Metabolism Metabolic Stability (Microsomes) Permeability->Metabolism Cytotoxicity Cytotoxicity (MTT Assay) Metabolism->Cytotoxicity hERG hERG Inhibition Cytotoxicity->hERG CYP450 CYP450 Inhibition hERG->CYP450 Lead Optimization Lead Optimization CYP450->Lead Optimization Select Candidates

Caption: A typical experimental workflow for evaluating the ADME-tox properties of drug candidates.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Translocates & Phosphorylates Azaindole Azaindole Inhibitor Azaindole->Raf Inhibits GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: The MAPK/ERK signaling pathway, a common target for azaindole-based kinase inhibitors.

References

The Ascendance of 4-Azaindole: A Bioisosteric Triumph in Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

A strategic shift from the traditional indole scaffold to its 4-azaindole bioisostere is proving to be a highly effective strategy in modern drug discovery. This substitution, while seemingly minor, profoundly alters the physicochemical and pharmacological properties of drug candidates, often leading to significant improvements in clinical potential. This guide provides a comprehensive comparison, supported by experimental data, to illuminate the advantages of this bioisosteric replacement for researchers, scientists, and drug development professionals.

The core principle of bioisosterism involves substituting a functional group in a biologically active molecule with another group that retains similar physical and chemical properties, thereby aiming to enhance the compound's efficacy, selectivity, or pharmacokinetic profile. The replacement of a carbon atom in the benzene ring of indole with a nitrogen atom to form this compound is a classic example of this principle in action. This seemingly subtle change introduces a nitrogen atom that can act as a hydrogen bond acceptor, leading to a cascade of beneficial modifications in the molecule's properties.[1][2]

Physicochemical Properties: A Clear Advantage for this compound

One of the most significant benefits of substituting indole with this compound is the marked improvement in aqueous solubility. The introduction of the nitrogen atom increases the polarity of the molecule, enhancing its interaction with water.[1] This improved solubility is a critical factor in drug development, as it can positively impact a drug's absorption and bioavailability. Furthermore, this bioisosteric switch often leads to a decrease in lipophilicity (logD), which can be advantageous in optimizing a drug's ADME (absorption, distribution, metabolism, and excretion) properties.[3]

Enhanced Pharmacological and Pharmacokinetic Profiles

The strategic incorporation of a this compound moiety has demonstrated significant improvements in the biological activity and pharmacokinetic profiles of numerous drug candidates, particularly in the realm of kinase inhibitors. Kinases are a crucial class of enzymes that are often targeted in cancer therapy, and the azaindole scaffold has been recognized as a "privileged structure" in this area.[4]

A compelling case study is the development of p21-activated kinase-1 (PAK1) inhibitors. An initial indole-based inhibitor showed good PAK1 affinity but was hampered by high lipophilicity. By replacing the indole with a this compound, researchers achieved equipotent PAK1 inhibition with a twofold improvement in cellular potency. More importantly, the this compound analog exhibited enhanced permeability, improved aqueous solubility, and lower plasma protein binding. These superior physicochemical properties translated into a remarkable 20-fold decrease in unbound clearance in mouse pharmacokinetic studies, highlighting the profound impact of this bioisosteric replacement on a drug's in vivo performance.

Similarly, in the development of c-Met kinase inhibitors, the this compound scaffold has been successfully employed. Structure-activity relationship (SAR) studies guided by X-ray crystallography have enabled the optimization of this compound-based compounds to achieve potent inhibition of the c-Met kinase.

Comparative Data: Indole vs. This compound Analogs

The following tables summarize the quantitative data from comparative studies of indole and this compound-containing compounds, illustrating the superior properties often conferred by the this compound scaffold.

Table 1: Comparison of Physicochemical and Pharmacokinetic Properties of PAK1 Inhibitors

CompoundScaffoldclogDAqueous Solubility (µM)Mouse Unbound Clearance (mL/min/kg)
1 Indole4.4LowHigh
5 This compoundLower than 1 Improved20-fold lower than 1

Table 2: Comparison of Biological Activity of PAK1 Inhibitors

CompoundScaffoldPAK1 Ki (nM)Cellular Potency (IC50, µM)Selectivity (Group I vs. Group II PAKs)
1 Indole<10~0.2-
5 This compound<10~0.1Up to 24-fold

Experimental Protocols

To facilitate the replication and validation of these findings, detailed experimental protocols for key assays are provided below.

In Vitro Kinase Inhibition Assay

This assay determines the potency of a compound in inhibiting a specific kinase.

Materials:

  • Recombinant active kinase (e.g., PAK1, c-Met)

  • Kinase substrate (e.g., a specific peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (indole or this compound analog)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a microplate, add the kinase, the appropriate substrate, and the diluted test compound or vehicle (DMSO) control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of product formed (or remaining ATP) using a suitable detection reagent and a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Caco-2 Permeability Assay

This assay assesses the permeability of a compound across a monolayer of human intestinal cells (Caco-2), which serves as a model for the intestinal barrier.

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell® inserts

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound

  • LC-MS/MS system for analysis

Procedure:

  • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to form a confluent monolayer.

  • Wash the cell monolayer with HBSS.

  • Add the test compound to the apical (A) or basolateral (B) side of the monolayer.

  • At various time points, collect samples from the opposite side.

  • Analyze the concentration of the test compound in the collected samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) in both directions (A-to-B and B-to-A) to determine the compound's permeability and assess if it is a substrate of efflux transporters.

Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes.

Materials:

  • Liver microsomes (human or other species)

  • NADPH regenerating system (cofactor for metabolic enzymes)

  • Phosphate buffer

  • Test compound

  • Acetonitrile (to stop the reaction)

  • LC-MS/MS system for analysis

Procedure:

  • Pre-incubate the test compound with liver microsomes in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points, take aliquots of the reaction mixture and quench the reaction by adding cold acetonitrile.

  • Centrifuge the samples to pellet the proteins.

  • Analyze the concentration of the remaining parent compound in the supernatant by LC-MS/MS.

  • Determine the rate of disappearance of the compound to calculate its in vitro half-life and intrinsic clearance.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, depict relevant signaling pathways and a typical experimental workflow.

PAK1_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Rac_Cdc42 Rac/Cdc42 RTK->Rac_Cdc42 PAK1 PAK1 Ras->PAK1 Rac_Cdc42->PAK1 MEK MEK PAK1->MEK PI3K PI3K PAK1->PI3K Cytoskeleton Cytoskeletal Remodeling PAK1->Cytoskeleton ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: The p21-activated kinase 1 (PAK1) signaling pathway.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Grb2_SOS Grb2/SOS cMet->Grb2_SOS PI3K PI3K cMet->PI3K STAT STAT cMet->STAT Motility Motility/Invasion cMet->Motility Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt Proliferation Proliferation STAT->Proliferation MEK MEK Raf->MEK Survival Survival Akt->Survival ERK ERK MEK->ERK ERK->Proliferation

Caption: The HGF/c-Met signaling pathway.

Drug_Discovery_Workflow Synthesis Indole & this compound Analog Synthesis InVitro In Vitro Assays (Kinase, Permeability, Metabolic Stability) Synthesis->InVitro Data Data Analysis (IC50, Papp, t1/2) InVitro->Data SAR SAR & Lead Optimization Data->SAR SAR->Synthesis Iteration InVivo In Vivo Studies (Pharmacokinetics) SAR->InVivo

Caption: A typical workflow for lead optimization.

Conclusion

The bioisosteric replacement of indole with this compound represents a powerful and validated strategy in drug design. The ability to fine-tune physicochemical properties, enhance pharmacological activity, and improve pharmacokinetic profiles provides medicinal chemists with a versatile tool to overcome common challenges in lead optimization. The compelling data from comparative studies, particularly in the development of kinase inhibitors, underscores the significant advantages offered by the this compound scaffold. As synthetic methodologies for azaindoles continue to evolve, their application in the pursuit of novel and effective therapeutics is set to expand even further.

References

4-Azaindole Analogs Demonstrate Enhanced Aqueous Solubility and Permeability for p21-Activated Kinase-1 (PAK1) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A strategic shift from an indole to a 4-azaindole core in a series of p21-activated kinase-1 (PAK1) inhibitors has led to significant improvements in key physicochemical properties, including aqueous solubility and permeability. This modification addresses the high lipophilicity often associated with indole-based compounds, a common challenge in drug development.

In a study focused on optimizing a series of PAK1 inhibitors, researchers at Genentech synthesized and evaluated this compound-containing analogs, directly comparing them to their indole counterparts. The parent indole compound, while a potent PAK1 inhibitor, was hindered by high lipophilicity (clogD=4.4). The introduction of a nitrogen atom into the indole scaffold to create the this compound analog was designed to reduce this lipophilicity and thereby improve aqueous solubility and permeability.[1] The findings indicate that this bioisosteric replacement was successful, with the this compound analogs exhibiting enhanced permeability and improved aqueous solubility over the original indole compound.[1]

Comparative Analysis of Physicochemical Properties

The following table summarizes the observed improvements in the physicochemical properties of the this compound analog compared to the parent indole compound as described in the study by Lee et al.

PropertyIndole Analog (Compound 1)This compound Analog (Compound 5)Outcome
Aqueous Solubility LowerImprovedEnhanced solubility with the this compound core.[1]
Permeability LowerEnhancedIncreased permeability observed for the this compound analog.[1]
Lipophilicity (clogD) 4.4LowerSuccessful reduction in lipophilicity as intended by the design.[1]

Experimental Protocols

Detailed methodologies for the key experiments that would be conducted to ascertain the above-mentioned properties are outlined below. These represent standard and widely accepted protocols in the field of drug discovery.

Aqueous Solubility Assay (Shake-Flask Method)

Aqueous solubility is a critical determinant of a drug candidate's absorption and distribution. The shake-flask method is a well-established technique for determining thermodynamic solubility.

Protocol:

  • Preparation of Saturated Solution: An excess amount of the test compound (as a solid) is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at a physiological pH of 7.4).

  • Equilibration: The resulting suspension is agitated in a sealed container at a constant temperature (e.g., 25°C) for a defined period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

  • Separation of Undissolved Compound: The suspension is filtered through a low-binding filter (e.g., 0.45 µm pore size) or centrifuged at high speed to remove all undissolved particles.

  • Quantification: The concentration of the compound in the clear filtrate or supernatant is determined using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).

  • Standard Curve: A standard curve is generated using known concentrations of the test compound to ensure accurate quantification.

Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA)

The PAMPA assay is a high-throughput in vitro method for predicting passive intestinal absorption of drug candidates. It measures the ability of a compound to diffuse from a donor compartment, through a synthetic membrane coated with a lipid solution, to an acceptor compartment.

Protocol:

  • Membrane Preparation: A filter plate (donor plate) with a hydrophobic PVDF membrane is coated with a solution of lipids (e.g., a mixture of lecithin in an organic solvent like dodecane) to form an artificial membrane. The solvent is allowed to evaporate.

  • Preparation of Solutions: The test compound is dissolved in a buffer solution (e.g., PBS at pH 7.4) to create the donor solution. The acceptor plate wells are filled with a fresh buffer solution, which may contain a small percentage of a solubilizing agent like DMSO to act as a "sink."

  • Assay Assembly: The donor plate is placed on top of the acceptor plate, creating a "sandwich" where the lipid-coated membrane separates the donor and acceptor solutions.

  • Incubation: The sandwich plate is incubated at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking to allow the compound to permeate through the artificial membrane.

  • Quantification: After incubation, the concentrations of the compound in both the donor and acceptor wells are measured using an analytical technique such as HPLC-UV or LC-MS.

  • Calculation of Permeability Coefficient (Pe): The effective permeability coefficient is calculated based on the compound concentrations in the donor and acceptor compartments, the volume of the wells, the area of the membrane, and the incubation time.

Visualizing the Experimental Workflows

To further clarify the processes of evaluating these critical drug-like properties, the following diagrams illustrate the experimental workflows.

Workflow for Aqueous Solubility Determination (Shake-Flask Method) cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis start Start with Solid Compound add_buffer Add Excess Compound to Aqueous Buffer (pH 7.4) start->add_buffer shake Agitate at Constant Temperature (e.g., 24-48 hours) add_buffer->shake filter Filter or Centrifuge to Remove Undissolved Solid shake->filter quantify Quantify Compound Concentration in Filtrate/Supernatant (HPLC or LC-MS) filter->quantify result Determine Aqueous Solubility quantify->result

Caption: Workflow for Aqueous Solubility Determination.

Workflow for Parallel Artificial Membrane Permeability Assay (PAMPA) cluster_setup Assay Setup cluster_incubation Incubation cluster_quantification Quantification & Analysis prep_membrane Coat Donor Plate Membrane with Lipid Solution assemble Assemble Donor and Acceptor Plates (Sandwich Formation) prep_membrane->assemble prep_solutions Prepare Donor (Compound in Buffer) and Acceptor (Buffer) Solutions prep_solutions->assemble incubate Incubate with Shaking (e.g., 4-18 hours) assemble->incubate measure Measure Compound Concentration in Donor and Acceptor Wells (HPLC or LC-MS) incubate->measure calculate Calculate Permeability Coefficient (Pe) measure->calculate result Determine Permeability calculate->result

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Azaindole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 4-Azaindole, a heterocyclic compound commonly used in medicinal chemistry. Adherence to these guidelines is crucial for minimizing risks and complying with regulatory standards.

Core Principles of Chemical Waste Management

The disposal of this compound, as with any laboratory chemical, should always be approached with a clear understanding of its potential hazards and in accordance with local, state, and federal regulations. The primary goal is to prevent its release into the environment and to ensure the safety of all personnel.[1] Based on available safety data, this compound is known to cause skin and eye irritation and may cause respiratory irritation.[2] Therefore, it must be treated as a hazardous chemical waste.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to be equipped with the appropriate PPE. This includes, but is not limited to:

  • Eye Protection: Safety glasses or goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Hand Protection: Wear appropriate chemical-resistant gloves to prevent skin exposure.[1]

  • Body Protection: A lab coat or other protective clothing should be worn.[1]

  • Respiratory Protection: If handling fine powders or generating dust, a dust mask (e.g., N95) or other approved respiratory protection should be used.

Step-by-Step Disposal Procedure

1. Waste Identification and Segregation:

  • This compound waste must be segregated from non-hazardous trash.

  • It should be stored separately from incompatible materials such as strong oxidizing agents.

2. Waste Collection:

  • Solid Waste: Unused or contaminated this compound solid waste should be placed into a suitable, clearly labeled container for disposal. Avoid generating dust during this process. If the original manufacturer's container is used, ensure it is in good condition.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof, and clearly labeled waste container. Ensure the container material is compatible with the solvent used.

  • Contaminated Materials: Any materials, such as filter paper, pipette tips, or gloves, that have come into contact with this compound should be treated as chemical waste and collected in a designated, sealed container, such as a double-bagged clear plastic bag for lab trash.

3. Labeling and Storage:

  • All waste containers must be clearly and accurately labeled with "Hazardous Waste," the chemical name ("this compound Waste"), and any associated hazard symbols.

  • Keep waste containers securely capped and closed except when adding waste.

  • Store waste containers in a designated hazardous waste storage area, preferably in secondary containment to capture any potential leaks.

4. Final Disposal:

  • Engage a Professional Waste Disposal Service: The disposal of chemical waste must be handled by a licensed and approved waste disposal company.

  • Consult with your Institution's Environmental Health and Safety (EHS) Department: Your EHS department will provide specific guidance and arrange for the pickup and proper disposal of the this compound waste.

  • Follow Local Regulations: All disposal activities must comply with local, regional, and national regulations for hazardous waste.

  • Do Not Dispose Down the Drain or in Regular Trash: As a hazardous chemical, this compound should not be disposed of down the sink or in the regular trash.

Quantitative Data Summary

ParameterGuidelineSource
pH for Aqueous Waste Must not be corrosive (generally between 5.5 and 10.5 for drain disposal, though not recommended for this compound)
Maximum Container Fill Do not fill beyond the neck; leave at least one-inch headroom
Storage Time Limit All hazardous waste must be collected within 90 days from when waste is first put into containers.
Quantity Limit Up to 55 gallons of any individual hazardous waste may be stored.

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not detailed in the search results, the general procedure for handling a solid hazardous chemical waste is as follows:

  • Preparation: Don the appropriate PPE. Designate a waste collection area.

  • Containment: For solid this compound, carefully transfer the waste into a labeled, compatible container. For contaminated lab supplies, place them in a designated, sealed bag or container.

  • Labeling: Affix a hazardous waste label to the container, filling in all required information (e.g., chemical name, generator information).

  • Storage: Store the container in a designated hazardous waste accumulation area, ensuring it is closed and within secondary containment.

  • Disposal Request: Contact your institution's EHS office to schedule a pickup for the hazardous waste.

Visualizing the Disposal Workflow

G start Waste Generation (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid this compound or Contaminated Materials waste_type->solid_waste Solid liquid_waste This compound Solution waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid storage Store in Designated Hazardous Waste Area (Secondary Containment) collect_solid->storage collect_liquid->storage ehs Contact EHS for Pickup storage->ehs disposal Professional Disposal ehs->disposal

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 4-Azaindole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This guide provides immediate, essential safety and logistical information for the proper management of 4-Azaindole, a heterocyclic organic compound frequently used in pharmaceutical research. Adherence to these protocols is critical for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment

This compound is classified as an irritant and may be harmful if swallowed or inhaled.[1][2] It is crucial to use appropriate Personal Protective Equipment (PPE) to minimize exposure.

Hazard Summary:

Hazard StatementDescriptionGHS Pictogram
H315Causes skin irritation.[2]GHS07
H319Causes serious eye irritation.[2]GHS07
H335May cause respiratory irritation.[2]GHS07

Recommended Personal Protective Equipment:

EquipmentSpecification
Eye/Face Protection Chemical safety goggles or a face shield that meets NIOSH (US) or EN 166 (EU) standards.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat, long-sleeved clothing.
Respiratory Protection NIOSH-approved respirator with a dust mask (type N95 or equivalent) if handling fine powders or in poorly ventilated areas.

Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of this compound and ensure a safe laboratory environment.

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. Mechanical exhaust is required.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.

  • Dust Formation: Avoid the formation of dust and aerosols.

  • Hygiene: Wash hands thoroughly after handling.

Storage Procedures:

  • Container: Store in a tightly closed, properly labeled container.

  • Conditions: Keep in a cool, dry place away from direct sunlight and incompatible materials.

  • Incompatibilities: Avoid contact with strong oxidizing agents.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.

Spill Response:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Carefully sweep or scoop up the absorbed material into a suitable, labeled container for disposal. Avoid generating dust.

  • Clean: Clean the spill area with soap and water.

Disposal Plan

Proper disposal of this compound and its waste is crucial to prevent environmental contamination and comply with regulations.

Disposal Method:

  • Unused this compound and contaminated materials should be treated as hazardous waste.

  • The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.

  • All disposal activities must be in accordance with federal, state, and local environmental regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Physical and Chemical Properties

PropertyValue
CAS Number 272-49-1
Molecular Formula C₇H₆N₂
Molecular Weight 118.14 g/mol
Appearance White to light brown crystalline powder.
Melting Point 126-128 °C
Solubility Slightly soluble in water. Soluble in methanol and chloroform.

Safe Handling Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal a Review SDS b Don PPE a->b c Work in Fume Hood b->c Proceed to handling d Weigh/Transfer c->d e Conduct Experiment d->e f Decontaminate Workspace e->f Post-experiment h Segregate Waste e->h Generate waste g Store Properly f->g g->a For next use i Label Waste Container h->i j Arrange for Pickup i->j

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Azaindole
Reactant of Route 2
4-Azaindole

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.